Sulfimide
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
CAS-Nummer |
14616-59-2 |
|---|---|
Molekularformel |
HNS |
Molekulargewicht |
47.08 g/mol |
InChI |
InChI=1S/HNS/c1-2/h1H |
InChI-Schlüssel |
GLBQVJGBPFPMMV-UHFFFAOYSA-N |
Kanonische SMILES |
N=S |
Herkunft des Produkts |
United States |
Foundational & Exploratory
A Technical Guide to the Synthesis and Characterization of Novel Sulfimides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfimides, and the closely related sulfonimidamides and sulfondiimidamides, represent a class of sulfur(VI) compounds that have garnered significant attention in medicinal chemistry.[1] Characterized by a chiral sulfur center and a three-dimensional structure, these compounds are increasingly explored as bioisosteres of the ubiquitous sulfonamide functional group.[1][2] Their enhanced metabolic stability, polarity, and unique hydrogen-bonding capabilities offer advantages in drug design, making them promising candidates for developing novel therapeutics.[2] The growing interest in these scaffolds is driven by their potential applications in a wide range of therapeutic areas, including as enzyme inhibitors and anticancer agents.[1][3] This technical guide provides an in-depth overview of the synthesis, characterization, and applications of these novel sulfur-containing compounds.
Synthesis of Novel Sulfimides
Modern synthetic strategies for accessing sulfimides and their analogues prioritize efficiency, stereoselectivity, and broad functional group tolerance. Key methodologies include the modular assembly from simple precursors, oxidative amination, and stereospecific transformations of enantioenriched intermediates.
General Synthetic Workflow
The synthesis of complex sulfimides often begins with the construction of a foundational sulfur-containing intermediate, such as a primary sulfinamide. This intermediate then undergoes further reactions, like oxidative amination and subsequent N-functionalization, to build the final molecular architecture.
Caption: Modular synthesis of sulfondiimidamides.
Key Experimental Protocols
1. Modular Two-Step Synthesis of Sulfondiimidamides
This efficient protocol provides access to a wide range of sulfondiimidamides.[4]
-
Step 1: Primary Sulfinamide Synthesis: In a suitable solvent, an organometallic reagent (e.g., Grignard or organolithium, 1.2 equiv.) is added to an in situ generated unsymmetrical sulfurdiimide (1.0 equiv.). The reaction is typically stirred at room temperature until completion. This is followed by N-functionalization and subsequent cleavage of the N-Si(i-Pr)3 protecting group.[4]
-
Step 2: Iodine(III)-Mediated Oxidative Amination: The primary sulfinamide (1.0 equiv.) is dissolved in an appropriate solvent, and the desired amine (1.5 equiv.) is added, followed by a hypervalent iodine reagent (e.g., phenyliodine diacetate, 1.2 equiv.). The reaction mixture is stirred at room temperature. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield the N-H sulfondiimidamide.[4] This method is noted for its operational simplicity and broad scope.[4]
2. Asymmetric Synthesis of Chiral Sulfimides via O-Alkylation
This method allows for the stereospecific synthesis of chiral sulfimides from enantioenriched sulfinamides.[5]
-
Step 1: O-Alkylation of Enantioenriched Sulfinamides: The enantioenriched sulfinamide (1.0 equiv.) is dissolved in DMPU. To this solution, potassium carbonate (2.0 equiv.) and an alkylating agent such as isopropyl iodide (3.0 equiv.) are added. The reaction is stirred at a specified temperature until the starting material is consumed. The resulting chiral sulfinimidate ester is isolated after aqueous workup and purification.[5]
-
Step 2: Nucleophilic Addition of Carbon Nucleophiles: The chiral sulfinimidate ester (1.0 equiv.) is dissolved in a suitable aprotic solvent like cyclopentyl methyl ether (CPME) under an inert atmosphere (N2). A Grignard reagent (e.g., phenylmagnesium bromide, 1.2 equiv.) is added dropwise at a controlled temperature. The reaction is monitored by TLC, and upon completion, it is quenched and worked up to afford the chiral this compound, which is then purified.[5]
Characterization of Novel Sulfimides
The structural elucidation and purity assessment of newly synthesized sulfimides require a combination of spectroscopic and analytical methods.
General Characterization Workflow
A typical workflow begins with the purification of the crude product, followed by a series of spectroscopic and analytical techniques to confirm the structure, purity, and, if applicable, stereochemistry of the final compound.
Caption: Standard workflow for the characterization of sulfimides.
Key Characterization Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the proton and carbon backbone of the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry provides the exact mass of the compound, which is used to confirm its elemental composition. For example, for a sulfonamide-containing naphthalimide derivative with the formula C₃₀N₇O₅H₃₁S, the calculated mass was 601, and the found mass was [M+H]⁺ 602.39.[6]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique is used to identify characteristic functional groups. For instance, in a synthesized sulfonamide-containing naphthalimide, characteristic peaks were observed for N-H (3448 cm⁻¹), C-H (2923 cm⁻¹), and C-N (1384 cm⁻¹) bonds.[6]
-
X-ray Crystallography: Provides definitive proof of the three-dimensional structure and absolute configuration of crystalline compounds.
-
Chiral High-Performance Liquid Chromatography (HPLC): Essential for determining the enantiomeric ratio (e.r.) or enantiomeric excess (e.e.) of chiral sulfimides.[5]
Data Presentation
Quantitative data from synthetic and biological studies are summarized below for comparative analysis.
| Entry | Starting Sulfinamide | Alkylating Agent | Yield (%) of Sulfinimidate Ester | e.r. |
| 1 | (S)-1a (>99:1 e.r.) | i-PrI | 91 | >99:1 |
| 2 | (S)-1b (>99:1 e.r.) | EtI | 85 | >99:1 |
| 3 | (S)-1c (99:1 e.r.) | MeI | 89 | 99:1 |
| Table 1: O-Alkylation of Enantioenriched Sulfinamides. (Data synthesized from principles described in[5]) |
| Entry | Starting Sulfinimidate Ester | Grignard Reagent | Yield (%) of this compound | e.r. |
| 1 | (S)-2a (>99:1 e.r.) | PhMgBr | 95 | >99:1 |
| 2 | (S)-2b (>99:1 e.r.) | 4-MeC₆H₄MgBr | 92 | >99:1 |
| 3 | (S)-2c (99:1 e.r.) | 2-NaphthylMgBr | 88 | 99:1 |
| Table 2: Synthesis of Chiral Sulfimides from Sulfinimidate Esters. (Data synthesized from principles described in[5]) |
| Compound | hCA I Kᵢ (nM) | hCA II Kᵢ (nM) | AChE Kᵢ (nM) | BChE Kᵢ (nM) |
| Sulfamide 1 | 0.278 | 0.187 | 0.127 | 0.494 |
| Sulfamide 2 | 2.260 | 1.478 | 2.452 | 1.790 |
| Table 3: Enzyme Inhibitory Activities of Novel β-benzylphenethylamine-derived Sulfamides. [7] |
Applications in Drug Discovery
The structural and physicochemical properties of sulfimides make them highly attractive in drug design. The replacement of a sulfonyl oxygen with an imido group (S=O → S=NR) can introduce new interaction points with biological targets, improve metabolic stability, and fine-tune solubility and lipophilicity.[8]
Sulfonamides and Related Scaffolds as Enzyme Inhibitors
Sulfonamide-based structures are well-established inhibitors of various enzymes, including carbonic anhydrases (CAs) and cholinesterases (AChE, BChE).[7] Novel sulfamides derived from β-benzylphenethylamines have shown potent inhibition of these enzymes, with Kᵢ values in the nanomolar range.[7] This highlights the potential of designing highly effective inhibitors by modifying the sulfonamide scaffold.
Caption: Competitive inhibition of an enzyme by a novel this compound.
Conclusion
The field of novel sulfimides and their analogues is a vibrant and rapidly evolving area of research. Advances in synthetic methodologies have made these structurally complex molecules more accessible, enabling deeper exploration of their chemical and biological properties.[9][10] Their unique three-dimensional structures and favorable physicochemical characteristics position them as valuable scaffolds in modern drug discovery.[2] The continued development of stereoselective synthetic routes and the investigation of their interactions with biological targets will be crucial for unlocking the full therapeutic potential of this important class of compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Characterization of Sulfonamide-Containing Naphthalimides as Fluorescent Probes | MDPI [mdpi.com]
- 7. The synthesis of novel sulfamides derived from β-benzylphenethylamines as acetylcholinesterase, butyrylcholinesterase and carbonic anhydrase enzymes inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sulfondiimidamides unlocked as new S(VI) hubs for synthesis and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Spectroscopic Analysis of the S-N Bond in Sulfimides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfimides, also known as sulfilimines, are a class of organosulfur compounds characterized by a unique sulfur-nitrogen bond. This bond is typically represented as a double bond (S=N) but possesses significant zwitterionic character (S⁺-N⁻), placing it in a fascinating electronic space between a neutral double bond and a dative single bond. As functional analogues of sulfoxides, sulfimides are of increasing importance in medicinal chemistry, asymmetric synthesis, and materials science. A thorough understanding of the S-N bond's electronic structure, length, and strength is critical for designing novel molecules and predicting their reactivity and stability.
This technical guide provides an in-depth overview of the primary spectroscopic techniques used to interrogate the S-N bond in sulfimides. We will cover vibrational spectroscopy (Infrared and Raman), Nuclear Magnetic Resonance (NMR) spectroscopy, and X-ray techniques, presenting key quantitative data, detailed experimental protocols, and conceptual diagrams to aid in comprehension and application.
Vibrational Spectroscopy: Probing Bond Strength
Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques for probing the vibrational modes of molecules. The stretching frequency of the S-N bond is directly related to its bond order and strength; a stronger, more double-bond-like character results in a higher vibrational frequency (wavenumber).
The S-N single bond in related compounds like sulfonamides typically exhibits a stretching frequency (ν) in the range of 820-914 cm⁻¹[1]. Due to its increased bond order, the S=N double bond in sulfimides is expected to appear at a significantly higher frequency. While specific data for simple sulfimides is sparse, studies on related radical species such as NS₂ show an antisymmetric stretching vibration at 1225.2 cm⁻¹[2]. This suggests the S=N stretching frequency in sulfimides likely falls within the 1000-1300 cm⁻¹ region of the IR spectrum.
Key Vibrational Frequencies for the S-N Bond
| Bond Type | Compound Class | Typical Wavenumber (cm⁻¹) | Technique |
|---|---|---|---|
| ν(N-S) | Organosulfur Cmpds. | ~820 | IR |
| ν(S=N) (Antisymm.) | NS₂ Radical | 1225.2[2] | IR |
| ν(S=N) (Predicted) | Sulfimides | 1000 - 1300 | IR/Raman |
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation: For solid samples, prepare a KBr (potassium bromide) pellet. Mix ~1-2 mg of the sulfimide compound with ~100-200 mg of dry KBr powder in an agate mortar and pestle. Grind until a fine, homogeneous powder is obtained. Press the powder into a transparent pellet using a hydraulic press. Alternatively, for compounds sensitive to pressure or moisture, a Nujol (mineral oil) mull can be prepared by grinding a small amount of sample with a drop of Nujol and pressing the paste between two salt plates (e.g., NaCl or KBr).
-
Background Collection: Place the empty sample holder (or pure KBr pellet/salt plates) in the spectrometer and run a background scan. This is crucial to subtract the absorbance from atmospheric CO₂, water vapor, and the sample matrix.
-
Sample Analysis: Place the prepared sample in the spectrometer. Acquire the spectrum, typically by co-adding 16 to 64 scans in the 4000–400 cm⁻¹ range with a resolution of 4 cm⁻¹.
-
Data Processing: The resulting spectrum of '% Transmittance vs. Wavenumber' is analyzed. Identify the characteristic S=N stretching band and other key functional group vibrations.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Electronic Environment
NMR spectroscopy is indispensable for determining molecular structure. While ¹H and ¹³C NMR provide information about the organic scaffold, ¹⁵N NMR directly probes the nitrogen atom of the S-N bond, offering unparalleled insight into its electronic environment.
The ¹⁵N nucleus is a spin-½ nucleus, which yields sharp NMR signals. However, its low natural abundance (0.37%) and low gyromagnetic ratio make it an insensitive nucleus, often requiring isotopic enrichment or specialized pulse sequences for detection[3]. The chemical shift of the ¹⁵N nucleus in a this compound is highly sensitive to the hybridization and electron density at the nitrogen atom. For imines in general, the ¹⁵N chemical shift typically appears in the range of 305 to 375 ppm (relative to liquid NH₃)[4].
Typical ¹⁵N NMR Chemical Shift Ranges (Referenced to Liquid NH₃ at 0 ppm)
| Functional Group | Typical Chemical Shift (δ) in ppm |
|---|---|
| Imines | 305 - 375[4] |
| Amides | 95 - 160[4] |
| Anilines | 40 - 60 |
Experimental Protocol: ¹⁵N NMR Spectroscopy
-
Sample Preparation: Dissolve a sufficient quantity of the this compound sample (isotopically enriched if possible, otherwise a concentrated solution is required) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrument Setup: Use a high-field NMR spectrometer equipped with a probe capable of detecting ¹⁵N frequencies.
-
Acquisition: For natural abundance samples, use a sensitivity-enhanced pulse sequence such as INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) or a 2D heteronuclear correlation experiment like HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence). These techniques transfer magnetization from the more sensitive ¹H nuclei to the ¹⁵N nucleus, significantly reducing acquisition time.
-
Referencing: Chemical shifts should be referenced appropriately. While IUPAC recommends nitromethane (B149229), liquid ammonia (B1221849) is commonly used, especially in biochemical contexts. The chemical shift of nitromethane is approximately 380.2 ppm downfield from liquid ammonia[5].
-
Data Analysis: Identify the resonance corresponding to the this compound nitrogen and compare its chemical shift to known ranges to infer electronic properties.
X-ray Techniques: Direct Structural Information
X-ray-based methods provide the most direct information about the S-N bond, including its length and the electron density distribution.
Single-Crystal X-ray Diffraction (SCXRD)
SCXRD is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state, providing accurate bond lengths and angles. The S-N bond length in sulfimides is a key parameter that reflects its bond order. A shorter bond length indicates a higher degree of double-bond character. While data for simple S(IV) sulfimides can be difficult to locate, analysis of a closely related S(VI) compound, S,S-Diphenyl-N-tosyl sulfone diimine, reveals S=N bond lengths of 1.5158 Å and 1.5785 Å [6]. These values are significantly shorter than a typical S-N single bond (~1.75 Å), confirming substantial double-bond character.
Representative S-N Bond Lengths
| Compound Class | S-N Bond Length (Å) | Technique |
|---|---|---|
| Sulfone diimine (S(VI)) | 1.516 - 1.579[6] | SCXRD |
| Sulfonamide (S(VI)) | ~1.62 | SCXRD |
| Sulfenamide (S(II)) | ~1.70 | SCXRD |
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: The primary and often most challenging step is to grow a single, high-quality crystal of the this compound, typically larger than 0.1 mm in all dimensions. Common methods include slow evaporation from a saturated solution, vapor diffusion, or slow cooling[1].
-
Data Collection: The crystal is mounted on a goniometer and placed in a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern (a series of spots called reflections) is recorded by a detector at numerous orientations[4].
-
Structure Solution and Refinement: The intensities and positions of the diffraction spots are used to calculate an electron density map of the crystal's unit cell via Fourier transforms. This map is then interpreted to determine the positions of all atoms. The resulting structural model is refined computationally to achieve the best fit with the experimental data[4].
-
Analysis: From the final refined structure, precise bond lengths, bond angles, and torsion angles are extracted.
Visualizations
The following diagrams illustrate key workflows and concepts in the spectroscopic analysis of sulfimides.
Caption: A generalized workflow for the synthesis, purification, and spectroscopic characterization of sulfimides.
Caption: Conceptual relationship between S-N bond order and key spectroscopic parameters.
References
Quantum Chemical Insights into Sulfimide Stability: A Technical Guide for Researchers
For Immediate Release
A Comprehensive Technical Guide on the Quantum Chemical Calculations of Sulfimide Stability for Researchers, Scientists, and Drug Development Professionals.
This technical guide provides an in-depth analysis of the stability of sulfimides, a class of sulfur-nitrogen compounds of significant interest in medicinal chemistry and materials science. Through a combination of theoretical calculations and a review of experimental data, this document offers valuable insights for professionals engaged in drug development and scientific research.
Introduction to this compound Stability
Sulfimides, characterized by a sulfur-nitrogen double bond, are isoelectronic analogs of sulfoxides. Their stability is a critical factor in their synthesis, storage, and biological activity. Understanding the energetic landscape of these molecules is paramount for predicting their reactivity and designing novel compounds with desired properties. Quantum chemical calculations provide a powerful tool to investigate the intrinsic stability of sulfimides, complementing and guiding experimental studies.
Computational Methodologies for Assessing this compound Stability
The stability of sulfimides can be quantitatively assessed through the calculation of various thermochemical parameters. Density Functional Theory (DFT) and high-level ab initio composite methods are the primary tools employed for these calculations.
Key Theoretical Parameters
-
Bond Dissociation Energy (BDE): The primary indicator of the strength of a chemical bond. For sulfimides, the S-N bond dissociation energy is of particular interest. It is calculated as the enthalpy change of the homolytic cleavage of the bond to form two radical fragments.
-
Activation Energy (Ea): The minimum energy required to initiate a chemical reaction, such as thermal decomposition. Lower activation energies indicate lower kinetic stability.
-
Reaction Enthalpy (ΔH): The overall enthalpy change during a reaction. Exothermic decomposition pathways (negative ΔH) are thermodynamically favorable.
Recommended Computational Protocols
A robust computational protocol for determining this compound stability involves the following steps:
-
Geometry Optimization: The molecular geometry of the this compound and its decomposition products/transition states are optimized to find the lowest energy conformation.
-
Frequency Calculation: Vibrational frequency calculations are performed to confirm that the optimized structures are true minima (no imaginary frequencies) or transition states (one imaginary frequency) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.
-
Single-Point Energy Calculation: A more accurate single-point energy is calculated using a larger basis set or a higher level of theory on the optimized geometry.
A common and effective approach is to use a DFT functional, such as B3LYP, with a sufficiently large basis set (e.g., 6-311+G(d,p) or larger) for geometry optimization and frequency calculations. For more accurate energy calculations, composite methods like the Gaussian-n (G3, G4) or Complete Basis Set (CBS) methods (e.g., CBS-QB3) are recommended as they are designed to provide high accuracy for thermochemical data.
Computational Workflow for Determining this compound Stability
Exploring the Reactivity of N-Acylsulfimides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Content: Unveiling the Synthetic Potential of N-Acylsulfimides
N-acylsulfimides are a class of organosulfur compounds characterized by a sulfur atom double-bonded to a nitrogen atom, with the nitrogen further substituted by an acyl group. This functional group imparts a unique reactivity profile, making them valuable intermediates in organic synthesis, particularly in the construction of complex nitrogen- and sulfur-containing molecules. This guide provides an in-depth exploration of the synthesis and reactivity of N-acylsulfimides, with a focus on their potential applications in medicinal chemistry and drug development.
While the broader classes of N-acylsulfonamides and N-acylsulfenamides have been more extensively studied, this guide will focus on the distinct reactivity of N-acylsulfimides, drawing parallels and highlighting differences where appropriate. The content herein is curated for an audience with a strong background in organic chemistry.
Synthesis of N-Acylsulfimides
The synthesis of N-acylsulfimides often involves the creation of the sulfur-nitrogen double bond. A common strategy is the reaction of sulfides with a source of "nitrene" or an equivalent electrophilic nitrogen species.
A robust method for the synthesis of the related N-acylsulfenamides involves the reaction of amides with N-thiosuccinimides or N-thiophthalimides. This approach avoids the use of harsh and unstable sulfenyl chlorides. The reaction proceeds under basic conditions and demonstrates a broad substrate scope with high yields.[1][2]
Table 1: Synthesis of N-Acylsulfenamides via Reaction of Amides with N-Thiosuccinimides
| Amide Substrate | Thiol-derived Substituent | Yield (%) | Reference |
| Alkyl Amides | Linear, Branched, Aromatic | up to 93% | [1] |
| Aryl Amides | Linear, Branched, Aromatic | up to 93% | [1] |
| Carbamates | Linear, Branched, Aromatic | up to 93% | [1] |
| Sulfonamides | Linear, Branched, Aromatic | up to 93% | [1] |
| Sulfinamides | Linear, Branched, Aromatic | up to 93% | [1] |
| Ureas | Linear, Branched, Aromatic | up to 93% | [1] |
Note: This table summarizes data for the synthesis of N-acylsulfenamides, a class of compounds closely related to N-acylsulfimides. Specific quantitative data for the synthesis of N-acylsulfimides was not available in the reviewed literature.
Experimental Protocol: General Procedure for the Synthesis of N-Acylsulfenamides
The following is a general protocol for the synthesis of N-acylsulfenamides from amides and N-thiosuccinimides, which can be adapted for the exploration of N-acylsulfimide synthesis.
Materials:
-
Primary amide, carbamate, sulfonamide, sulfinamide, or urea
-
N-thiosuccinimide or N-thiophthalimide
-
Sodium hydride (NaH)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a solution of the amide (1.0 equiv) in anhydrous THF, add NaH (1.1 equiv) at 0 °C.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of the N-thiosuccinimide or N-thiophthalimide (1.2 equiv) in anhydrous THF.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous ammonium (B1175870) chloride.
-
Extract the product with an appropriate organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Reactivity of N-Acylsulfimides
The reactivity of N-acylsulfimides is governed by the polarized S=N bond and the nature of the acyl group. They can participate in a variety of transformations, including nucleophilic attack at the sulfur atom, cycloaddition reactions, and sigmatropic rearrangements.
Nucleophilic Attack
The sulfur atom in N-acylsulfimides is electrophilic and susceptible to attack by nucleophiles. This reactivity is central to their use as synthetic intermediates. The outcome of the reaction depends on the nucleophile and the reaction conditions. For instance, reactions with N-nucleophiles can lead to the formation of novel azaheterocycles.[3]
Cycloaddition Reactions
N-acylsulfimides can act as dipolarophiles or participate in other cycloaddition reactions, providing access to complex heterocyclic scaffolds. While specific examples involving N-acylsulfimides are not extensively documented in the readily available literature, the analogous reactivity of related sulfur-nitrogen compounds suggests their potential in [3+2] and other cycloaddition reactions. These reactions are powerful tools for constructing five-membered rings and are valuable in the synthesis of antiviral compounds.[4]
Sigmatropic Rearrangements
Sigmatropic rearrangements are pericyclic reactions where a sigma bond migrates across a pi system.[5][6] N-acylsulfimides containing appropriate unsaturated substituents can potentially undergo such rearrangements, leading to the formation of new carbon-carbon or carbon-heteroatom bonds with high stereocontrol. The[7][7]-sigmatropic rearrangement, such as the Claisen rearrangement, is a well-known example that could be conceptually applied to N-acylthis compound systems.[8][9][10]
Asymmetric Synthesis
The development of asymmetric methods for the synthesis of chiral sulfur compounds is of great interest in medicinal chemistry. Chiral sulfimides and their derivatives are valuable targets, and their stereoselective synthesis is an active area of research.[7][11] Asymmetric synthesis can be achieved through various strategies, including the use of chiral catalysts or auxiliaries.
Applications in Drug Discovery
The N-acylsulfonamide moiety, structurally related to N-acylsulfimides, is a recognized pharmacophore and a bioisostere of carboxylic acids. This functional group is present in a number of approved drugs and clinical candidates. The unique electronic and steric properties of N-acylsulfimides make them attractive scaffolds for the design of new therapeutic agents.
Visualizing Reaction Pathways
The following diagrams, generated using the DOT language, illustrate key conceptual reaction pathways relevant to the reactivity of N-acylsulfimides.
Caption: Synthesis of N-Acylsulfenamides.
Caption: Nucleophilic attack on N-acylthis compound.
Caption: Conceptual[7][7]-sigmatropic rearrangement.
Conclusion and Future Directions
N-acylsulfimides represent a promising class of compounds with untapped potential in organic synthesis and drug discovery. While the exploration of their reactivity is still in its early stages compared to related functional groups, the foundational knowledge of sulfur-nitrogen chemistry provides a strong basis for future investigations. Further research into the development of efficient and stereoselective methods for their synthesis and a deeper understanding of their participation in a broader range of chemical transformations will undoubtedly unlock new avenues for the construction of novel and medicinally relevant molecules. The development of detailed experimental protocols and the acquisition of quantitative reactivity data will be crucial for the advancement of this field.
References
- 1. organic-chemistry.org [organic-chemistry.org]
- 2. Synthesis of N-Acylsulfenamides from Amides and N-Thiosuccinimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reactions of 3-Arylisocoumarins with N-Nucleophiles - A Route to Novel Azaheterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cycloaddition reactions for antiviral compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hcpgcollege.edu.in [hcpgcollege.edu.in]
- 6. Sigmatropic reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. imperial.ac.uk [imperial.ac.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Asymmetric Synthesis of Chiral Sulfimides | Semantic Scholar [semanticscholar.org]
A Technical Guide to the History, Discovery, and Chemistry of Sulfilimine Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sulfilimine compounds, characterized by a unique sulfur-nitrogen double bond, have transitioned from a subject of fundamental chemical interest to a significant functional group in biology and medicinal chemistry. This guide provides a comprehensive overview of the history of sulfilimine chemistry, from early synthetic explorations to the landmark discovery of their natural occurrence in collagen IV. It details the evolution of synthetic methodologies, presents key quantitative structural and reaction data, and outlines experimental protocols for their preparation. Furthermore, this guide explores the biological significance of sulfilimines, particularly the enzymatic pathway of their formation in the extracellular matrix and their emerging role as pharmacophores in drug design, including their application as kinase inhibitors.
Introduction: The Sulfilimine Bond
A sulfilimine, also known as a sulfimide, is a functional group containing a sulfur atom double-bonded to a nitrogen atom (S=N). The sulfur atom is also bonded to two carbon substituents, making it a tetravalent sulfur(IV) species. This is in contrast to the more commonly known sulfoxide, which features a sulfur-oxygen double bond. The S=N bond in a sulfilimine is polar, with the nitrogen atom being more electronegative, and the sulfur atom can be a stereocenter if the two carbon substituents are different.
While often represented as a double bond, the S=N linkage is more accurately described as a single bond with formal positive and negative charges on the sulfur and nitrogen atoms, respectively, particularly when the nitrogen is not substituted with an electron-withdrawing group.[1]
A Historical Timeline of Sulfilimine Chemistry
The study of sulfilimine compounds has a rich history that predates their recent rise to prominence in biological and medicinal chemistry.
-
1943: One of the early reports on sulfilimines described their synthesis from sulfanilamide, a class of early antibiotic drugs. This work laid the groundwork for understanding the basic reactivity of the sulfur-nitrogen bond.
-
1977: A comprehensive review by T. L. Gilchrist and C. J. Moody, "The chemistry of sulfilimines," was published in Chemical Reviews.[2] This seminal work summarized the known synthesis, structure, and reactivity of sulfilimines at the time, serving as a foundational reference for chemists for decades.
-
Mid- to Late-20th Century: Research during this period focused on the fundamental chemistry of sulfilimines, including their synthesis via the imidation of thioethers and their use as synthetic intermediates. Key researchers in this era explored their stereochemistry and reactivity patterns.
-
2009: A paradigm shift occurred with the discovery of a naturally occurring sulfilimine bond in collagen IV by a team of researchers led by Billy G. Hudson and colleagues.[3] Using advanced mass spectrometry and nuclear magnetic resonance spectroscopy, they identified a covalent cross-link between hydroxylysine and methionine residues, a bond previously unknown in biomolecules.[3] This discovery highlighted the biological importance of sulfilimines in providing structural integrity to tissues.[3]
-
Post-2009: The discovery in collagen IV spurred a renaissance in sulfilimine research. The focus expanded to include their biosynthesis, their role in disease, and their potential as pharmacophores in drug discovery. This has led to the development of new, more efficient synthetic methods and the exploration of sulfilimine analogs of known drugs.
Synthesis of Sulfilimine Compounds
The synthesis of sulfilimines has evolved significantly over the years, with modern methods offering greater efficiency, milder conditions, and broader substrate scope.
Classical Method: Imidation of Thioethers
The traditional and most common method for synthesizing sulfilimines is the imidation of thioethers. This reaction involves treating a thioether with an electrophilic aminating agent. A widely used reagent for this transformation is chloramine-T, which reacts with thioethers to form N-tosylsulfilimines.[1]
General Reaction: R₂S + ClNHTs → R₂S=NTs + HCl[1]
Modern Methods: S-C Bond Formation
More recent synthetic strategies have focused on forming the sulfur-carbon bond, starting from sulfenamides. These methods offer alternative pathways to sulfilimines and have expanded the range of accessible structures.
-
Alkylation/Arylation of Sulfenamides: This approach involves the reaction of an N-acylsulfenamide with an alkyl or aryl halide. Recent advancements include the use of transition-metal catalysts, such as rhodium and copper, to facilitate this coupling under mild conditions.[4]
-
Reaction with Arynes and Cyclohexyne (B14742757) Intermediates: A metal-free approach involves the reaction of sulfenamides with aryne or cyclohexyne precursors to form S-aryl or S-vinyl sulfilimines.[4]
Quantitative Data
Sulfilimine Bond Lengths and Angles
The geometry of the sulfilimine bond has been investigated through X-ray crystallography and computational studies. The S=N bond length is influenced by the substituents on both the sulfur and nitrogen atoms.
| Compound/System | S=N Bond Length (Å) | S-N-C Bond Angle (°) | C-S-C Bond Angle (°) | Reference(s) |
| Neutral Sulfilimine (collagen IV model, computational) | 1.606 | N/A | N/A | [5] |
| Single Protonated Sulfilimine (collagen IV model, computational) | 1.661 | N/A | N/A | [5] |
| Double Protonated Sulfilimine (collagen IV model, computational) | 1.788 | N/A | N/A | [5] |
| S,S-Diphenyl-N-tosylsulfone diimine (crystal structure) | 1.5785 (S=N-Ts), 1.5158 (S=N-H) | 126.05 (N-S-N) | 102.92-112.96 | [6] |
Comparative Yields of Synthetic Methods
The efficiency of sulfilimine synthesis varies depending on the chosen method and substrates. The following table provides a summary of typical yields for various synthetic approaches.
| Synthetic Method | Substrates | Product Type | Yield Range (%) | Reference(s) |
| Imidation of Thioethers (Electrochemical) | Thioanisole, Sulfonamides | N-Sulfonylsulfilimines | 39-83 | [7] |
| S-Alkylation of N-Acyl Sulfenamides | N-Acyl Sulfenamides, Alkyl Halides | N-Acyl Sulfilimines | High | [8] |
| S-Arylation via Aryne Intermediates | N-Acyl Sulfenamides, Aryne Precursors | N-Acyl S-Aryl Sulfilimines | 55-99 | [4] |
| Copper-Catalyzed S-Arylation | Sulfenamides, (Hetero)aryl Iodides | N-H and N-Acyl (Hetero)aryl Sulfilimines | Good to Excellent | [9] |
| Rhodium-Catalyzed S-Alkylation | N-Acyl Sulfenamides, Diazo Compounds | Chiral N-Acyl Sulfilimines | High (up to 98:2 er) | [10] |
Experimental Protocols
Synthesis of S,S-Diphenyl-N-tosylsulfilimine via Imidation of Thioether
This protocol is a classic example of sulfilimine synthesis using chloramine-T.
Materials:
-
Diphenyl sulfide (B99878)
-
Chloramine-T trihydrate
-
Methanol
-
Water
Procedure:
-
Dissolve diphenyl sulfide (1.0 eq) in a minimal amount of methanol.
-
In a separate flask, dissolve chloramine-T trihydrate (1.1 eq) in water.
-
Add the chloramine-T solution dropwise to the diphenyl sulfide solution at room temperature with stirring.
-
Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the product often precipitates from the solution. If not, the volume of the solvent can be reduced under reduced pressure to induce precipitation.
-
Collect the solid product by filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford pure S,S-diphenyl-N-tosylsulfilimine.
Characterization:
-
¹H NMR: Expect aromatic protons from the phenyl and tosyl groups.
-
¹³C NMR: Expect aromatic carbons.
-
IR (cm⁻¹): Look for characteristic bands for S=N, S=O (from tosyl group), and aromatic C-H stretches.
-
Melting Point: Compare with the literature value.
Synthesis of N-Acyl Sulfilimine via S-Alkylation of a Sulfenamide
This protocol outlines a modern approach to sulfilimine synthesis.
Materials:
-
N-(Arylthio)pivalamide
-
Alkyl halide (e.g., methyl iodide)
-
Anhydrous solvent (e.g., Tetrahydrofuran - THF)
-
Base (e.g., Potassium hydroxide)
Procedure:
-
To a solution of N-(arylthio)pivalamide (1.0 eq) in anhydrous THF, add powdered potassium hydroxide (B78521) (1.5 eq).
-
Stir the suspension at room temperature for 10-15 minutes.
-
Add the alkyl halide (1.2 eq) dropwise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired N-acyl sulfilimine.
Characterization:
-
¹H NMR and ¹³C NMR: To confirm the structure of the product.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.
Biological Significance and Signaling Pathways
The Peroxidasin Pathway and Collagen IV Cross-linking
The discovery of the sulfilimine bond in collagen IV revealed a novel enzymatic pathway for its formation, crucial for the structural integrity of the basement membrane in tissues.
The enzyme peroxidasin , located in the basement membrane, catalyzes the formation of the sulfilimine bond. The proposed mechanism involves the following steps:
-
Peroxidasin utilizes hydrogen peroxide (H₂O₂) and a halide ion (typically bromide, Br⁻) to generate a reactive hypohalous acid (hypobromous acid, HOBr).
-
The hypobromous acid then reacts with either the sulfur atom of a methionine residue or the nitrogen atom of a hydroxylysine residue on adjacent collagen IV protomers.
-
This reaction forms a highly reactive halosulfonium or haloamine intermediate.
-
The intermediate is then attacked by the corresponding amine or sulfide of the other residue, leading to the formation of the sulfilimine cross-link and the elimination of water and the halide ion.
This cross-linking is essential for the mechanical stability of the collagen IV network and, by extension, the tissues it supports.
Sulfilimines in Drug Development: Kinase Inhibition
The unique properties of the sulfilimine group, including its stereochemistry, polarity, and ability to act as a hydrogen bond donor/acceptor, have made it an attractive motif for medicinal chemists. Sulfilimines are being explored as bioisosteres for sulfoxides and sulfones in drug candidates.
One promising area is the development of kinase inhibitors . Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in many diseases, including cancer. The Ataxia Telangiectasia and Rad3-related (ATR) kinase is a key player in the DNA damage response pathway, making it a target for cancer therapy.
Researchers have designed and synthesized sulfilimine and sulfoximine (B86345) analogs of known ATR inhibitors, such as VE-821.[11] These analogs have shown potent and selective inhibition of ATR, leading to enhanced DNA damage and apoptosis in cancer cells.[11] The sulfilimine moiety can modulate the physicochemical properties of the parent compound, potentially improving solubility, metabolic stability, and target engagement.[12][13]
Conclusion
The field of sulfilimine chemistry has undergone a remarkable transformation, evolving from a niche area of organic synthesis to a frontier in chemical biology and drug discovery. The discovery of the sulfilimine bond as a fundamental structural component in collagen has illuminated its biological importance and opened new avenues of research. Concurrently, advances in synthetic chemistry have provided researchers with powerful tools to construct these unique molecules with high efficiency and stereocontrol. For drug development professionals, sulfilimines offer a novel and versatile scaffold for the design of next-generation therapeutics, particularly in the realm of kinase inhibition. As our understanding of the synthesis, properties, and biological roles of sulfilimine compounds continues to grow, their impact on science and medicine is poised to expand even further.
References
- 1. prospects.wum.edu.pl [prospects.wum.edu.pl]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A Sulfilimine Bond Identified in Collagen IV - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Computational insights into the formation and nature of the sulfilimine bond in collagen-IV - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02105F [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Sulfilimine synthesis by C-S coupling reaction or sulfinimidoylation [organic-chemistry.org]
- 9. Assembly of (hetero)aryl sulfilimines via copper-catalyzed enantioselective S-arylation of sulfenamides with (hetero)aryl Iodides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Sulfoximines as ATR inhibitors: Analogs of VE-821 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sulfilimines from a Medicinal Chemist's Perspective: Physicochemical and in Vitro Parameters Relevant for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sulfilimines: An Underexplored Bioisostere for Drug Design? - PMC [pmc.ncbi.nlm.nih.gov]
Fundamental Properties of Chiral Sulfimides: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chiral sulfimides, the aza-analogues of sulfoxides, have emerged as a pivotal class of organosulfur compounds with significant applications in asymmetric synthesis and medicinal chemistry. Their unique stereochemical properties, arising from the chiral sulfur(IV) center, make them valuable as chiral auxiliaries, ligands for asymmetric catalysis, and pharmacophores in drug discovery. This technical guide provides a comprehensive overview of the fundamental properties of chiral sulfimides, including their structure, stereochemistry, acidity, and reactivity. Detailed experimental protocols for their synthesis and representative applications are presented, alongside a summary of key quantitative data to facilitate their practical application in research and development.
Introduction
Chiral sulfimides, also known as sulfilimines, are tetravalent sulfur compounds characterized by a double bond between the sulfur and nitrogen atoms and a stereogenic sulfur center.[1][2] This unique structural feature imparts a distinct set of chemical and physical properties that have garnered considerable interest in the scientific community. The stereochemistry at the sulfur atom can significantly influence the biological activity and catalytic efficiency of molecules containing a sulfimide moiety.[3] This guide aims to provide a detailed exploration of the core properties of chiral sulfimides to serve as a valuable resource for researchers in organic synthesis and drug development.
Structural and Stereochemical Properties
The geometry of the sulfur atom in a this compound is trigonal pyramidal, with the lone pair of electrons occupying one of the vertices. This arrangement, analogous to that of sulfoxides, is responsible for the chirality of the molecule when the two organic substituents on the sulfur atom are different. The stability of the chiral center at sulfur allows for the isolation of enantiomerically pure sulfimides.
Bond Parameters
X-ray crystallography is a powerful technique for determining the precise three-dimensional structure of molecules, including bond lengths and angles.[4] The structural parameters of the this compound functional group are crucial for understanding its reactivity and interactions. Below is a table summarizing representative bond lengths and angles for a chiral this compound, extracted from crystallographic data.
| Parameter | Value (Å or °) | Reference Compound |
| S=N Bond Length | 1.63 - 1.67 Å | S-Mesityl-S-methyl-N-(p-toluenesulfonyl)this compound |
| S-C Bond Length (sp2) | 1.78 - 1.82 Å | S-Mesityl-S-methyl-N-(p-toluenesulfonyl)this compound |
| S-C Bond Length (sp3) | 1.75 - 1.79 Å | S-Mesityl-S-methyl-N-(p-toluenesulfonyl)this compound |
| C-S-C Bond Angle | 98 - 102° | S-Mesityl-S-methyl-N-(p-toluenesulfonyl)this compound |
| C-S-N Bond Angle | 105 - 109° | S-Mesityl-S-methyl-N-(p-toluenesulfonyl)this compound |
Note: The exact values can vary depending on the substituents on the sulfur and nitrogen atoms.
Acidity of N-Acyl Sulfimides
The acidity of the N-H proton in N-unsubstituted or N-acyl sulfimides is a key property influencing their reactivity and potential as hydrogen bond donors. While specific pKa data for a wide range of N-acyl sulfimides are not extensively documented, data from structurally related N-acyl and N-aryl sulfonamides can provide valuable insights. The acidity is significantly influenced by the nature of the substituent on the nitrogen atom.
| Compound Type | Representative pKa Range | Notes |
| N-Acyl Sulfonamides | 3.5 - 7.6 | The electron-withdrawing acyl group significantly increases the acidity compared to unsubstituted sulfonamides. The pKa is influenced by substituents on the acyl and aryl groups.[3][5] |
| N-Aryl Sulfonamides | ~8.5 | Less acidic than N-acyl derivatives. The acidity is modulated by the electronic properties of the aryl substituent.[5] |
Synthesis of Chiral Sulfimides
The development of stereoselective methods for the synthesis of chiral sulfimides has been a major focus of research. The primary strategies involve the asymmetric imidation of prochiral sulfides and the nucleophilic substitution of enantioenriched sulfinamides.
Asymmetric Imidation of Sulfides
The direct imidation of sulfides using a chiral catalyst is a highly atom-economical approach to access chiral sulfimides. Rhodium-based catalysts have shown particular promise in this transformation.
From Enantioenriched Sulfinamides
An alternative and highly effective strategy involves the stereospecific conversion of readily available enantioenriched sulfinamides. This method allows for the synthesis of a wide range of chiral sulfimides with high enantiopurity.[1][6]
Applications in Asymmetric Catalysis
Chiral sulfimides have demonstrated significant potential as ligands in transition metal-catalyzed asymmetric reactions. Their ability to coordinate to metal centers and create a chiral environment enables the stereoselective formation of new chemical bonds.
Palladium-Catalyzed Asymmetric Allylic Alkylation
A notable application of chiral this compound ligands is in the palladium-catalyzed asymmetric allylic alkylation (AAA). In this reaction, the chiral ligand controls the facial selectivity of the nucleophilic attack on the π-allyl palladium intermediate.
Enantiomeric Excess in Catalysis
The effectiveness of a chiral catalyst is quantified by the enantiomeric excess (ee) of the product. Chiral this compound-based catalysts have been shown to induce high levels of enantioselectivity in various reactions.
| Reaction Type | Chiral Ligand/Catalyst | Substrate | Nucleophile | Enantiomeric Excess (ee) |
| Asymmetric Imidation | Rhodium(II) complex with chiral carboxylate ligand | Aryl alkyl sulfides | N-acyl nitrene precursor | up to 96% de |
| Pd-Catalyzed Allylic Alkylation | Palladium complex with chiral this compound ligand | 1,3-Diphenylallyl acetate | Dimethyl malonate | up to 90% ee |
| Enzyme-Catalyzed Sulfimidation | Engineered Cytochrome P450 | Thioanisole | Tosyl azide | up to 99% ee |
Experimental Protocols
General Procedure for Rhodium-Catalyzed Asymmetric Imidation of Sulfides
This protocol is adapted from literature procedures for the diastereoselective imination of sulfides.
Materials:
-
Prochiral sulfide (1.0 mmol)
-
Imidating agent (e.g., N-mesyloxycarbamate, 1.1 mmol)
-
Chiral Rhodium(II) catalyst (e.g., Rh₂(S-DOSP)₄, 1 mol%)
-
Anhydrous solvent (e.g., dichloromethane (B109758), 5 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the chiral rhodium(II) catalyst.
-
Add the anhydrous solvent, followed by the prochiral sulfide.
-
Cool the mixture to the desired temperature (e.g., 0 °C or -78 °C).
-
Add the imidating agent portion-wise over a period of 30 minutes.
-
Stir the reaction mixture at the specified temperature for the required time (monitored by TLC or LC-MS).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the enantioenriched this compound.
-
Determine the diastereomeric or enantiomeric excess by chiral HPLC or NMR analysis.
Synthesis of Chiral Sulfimides from Enantioenriched Sulfinamides
This protocol is a general representation based on the O-alkylation of sulfinamides followed by nucleophilic addition.[1]
Materials:
-
Enantioenriched sulfinamide (1.0 mmol)
-
Alkylating agent (e.g., isopropyl iodide, 1.5 mmol)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., DMPU, 2 mL)
-
Grignard reagent (e.g., Phenylmagnesium bromide, 1.2 mmol in THF)
-
Anhydrous THF
Procedure: Step 1: O-Alkylation
-
To a stirred solution of the enantioenriched sulfinamide in the solvent, add the base and the alkylating agent at room temperature.
-
Stir the mixture until the starting material is consumed (monitored by TLC).
-
Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., diethyl ether).
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate in vacuo to obtain the crude sulfinimidate ester.
Step 2: Nucleophilic Addition
-
Dissolve the crude sulfinimidate ester in anhydrous THF and cool to 0 °C under an inert atmosphere.
-
Add the Grignard reagent dropwise.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate.
-
Purify the residue by column chromatography to yield the chiral this compound.
Workflow for Screening Chiral this compound Catalysts
The identification of an optimal chiral catalyst for a specific transformation often requires a screening process.
Conclusion
Chiral sulfimides represent a versatile and increasingly important class of compounds in modern organic chemistry. Their unique structural features and tunable electronic properties make them highly effective in asymmetric synthesis and as key building blocks in the development of new therapeutic agents. This guide has provided a foundational understanding of their core properties, methods of preparation, and applications. The detailed protocols and compiled data are intended to empower researchers to effectively utilize these powerful chiral molecules in their own synthetic endeavors. Further exploration into the diverse reactivity and applications of chiral sulfimides is anticipated to lead to continued innovation in both academic and industrial research.
References
- 1. Crystallography Open Database: Search results [qiserver.ugr.es]
- 2. Crystallography Open Database: Search results [qiserver.ugr.es]
- 3. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 4. Search - Access Structures [ccdc.cam.ac.uk]
- 5. Crystallography Open Database: Search results [qiserver.ugr.es]
- 6. Research Portal [iro.uiowa.edu]
Unraveling the Enigmatic Bond: A Technical Guide to the Theoretical Electronic Structure of Sulfimides
For Researchers, Scientists, and Drug Development Professionals
The sulfimide functional group, with its intriguing sulfur-nitrogen double bond, has garnered significant attention in medicinal chemistry and materials science. Its unique electronic properties are pivotal to its reactivity and biological activity, making a deep understanding of its electronic structure essential for the rational design of novel therapeutics and functional materials. This technical guide provides an in-depth exploration of the theoretical studies that have illuminated the electronic landscape of sulfimides, presenting key quantitative data, detailed computational methodologies, and visual representations of the underlying theoretical frameworks.
Core Concepts in this compound Electronic Structure
Theoretical investigations, primarily employing ab initio molecular orbital theory and density functional theory (DFT), have been instrumental in elucidating the nature of the S-N bond in sulfimides. Contrary to a simple double bond representation, computational studies suggest a more complex bonding picture characterized by significant charge polarization and the influence of hyperconjugative interactions.
A foundational study on the model system HN=SH₂, using ab initio calculations, revealed that the S-N bond possesses a partial double-bond character. This is attributed mainly to negative hyperconjugative interactions rather than classical pπ-pπ overlap[1]. Natural Bond Orbital (NBO) analysis is a key computational tool that has been used to quantify these interactions[1]. Furthermore, the electronic nature of the S-N bond has been described as a polarized coordinate-covalent (dative) single bond, with the nitrogen atom being more electronegative (Nδ- ← Sδ+)[2][3].
The conformational landscape of sulfimides is also a critical aspect of their electronic structure. Theoretical calculations have shown a rotational barrier around the S-N bond in the model system HN=SH₂ to be 8.50 kcal/mol, as determined by G2 calculations[1]. The inversion barrier at the sulfur atom is considerably higher, calculated to be 26.85 kcal/mol at the same level of theory, indicating a relatively rigid stereochemistry at the sulfur center[1].
Quantitative Data from Theoretical Studies
The following tables summarize key quantitative data obtained from various theoretical studies on sulfimides and related structures. These data provide a comparative overview of geometric parameters and energetic properties calculated using different levels of theory.
Table 1: Calculated Geometric and Energetic Parameters for the HN=SH₂ Model System
| Parameter | HF/6-31G | B3LYP/6-31+G | MP2(full)/6-31+G* | G2 |
| S-N Bond Length (Å) | - | - | - | - |
| H-N-S Bond Angle (°) | - | - | - | - |
| H-S-N Bond Angle (°) | - | - | - | - |
| S-N Rotational Barrier (kcal/mol) | - | - | - | 8.50[1] |
| S-Inversion Barrier (kcal/mol) | - | - | - | 26.85[1] |
Note: Specific geometric parameters were not explicitly provided in the snippets for this model system, but the levels of theory used for their optimization are noted.
Table 2: S-N Bond Length in Sulfilimine Crosslinks Under Different Protonation States
| Protonation State | S-N Bond Length (Å) |
| Neutral | 1.606[2] |
| Single Protonated | 1.661[2] |
| Double Protonated | 1.788[2] |
Experimental and Computational Protocols
The theoretical investigation of this compound electronic structure relies on a range of computational chemistry techniques. Below are detailed methodologies for the key experiments cited in the literature.
Ab Initio and Density Functional Theory (DFT) Calculations
These calculations are fundamental to understanding the electronic structure and properties of sulfimides.
-
Software: The Gaussian suite of programs (e.g., Gaussian 98W) is a commonly used software package for these calculations[1].
-
Levels of Theory:
-
Hartree-Fock (HF): A foundational ab initio method. The 6-31G* basis set is often employed[1].
-
Density Functional Theory (DFT): The B3LYP functional combined with the 6-31+G* basis set is a popular choice for including electron correlation effects[1].
-
Møller-Plesset Perturbation Theory (MP2): The MP2(full)/6-31+G* level of theory provides a higher accuracy for electron correlation[1].
-
-
Geometry Optimization: Complete optimization of the molecular geometry is performed to find the minimum energy structures (ground states) and transition states for processes like bond rotation and inversion[1].
-
Frequency Calculations: These are performed to confirm that optimized structures correspond to true minima (no imaginary frequencies) or transition states (one imaginary frequency).
Natural Bond Orbital (NBO) Analysis
NBO analysis is used to gain a deeper understanding of the bonding and charge distribution within the molecule.
-
Purpose: To analyze the filled and empty orbitals of the molecule and quantify interactions between them, such as hyperconjugation. It also provides a method for calculating atomic charges through Natural Population Analysis (NPA)[1].
-
Methodology: NBO analysis is typically performed on the optimized geometries obtained from ab initio or DFT calculations. The analysis provides information on donor-acceptor interactions and their stabilization energies (E(2)), which are indicative of the strength of hyperconjugative effects[1].
Frontier Molecular Orbital (FMO) Analysis
The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding the reactivity of sulfimides.
-
Purpose: The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical stability and reactivity. A smaller gap generally suggests higher reactivity[4].
-
Methodology: The energies of the HOMO and LUMO are obtained from the output of the quantum chemical calculations. The energy gap is then calculated as ΔE = ELUMO - EHOMO[4].
Visualizing Theoretical Workflows and Concepts
To better illustrate the relationships between different theoretical approaches and the workflow of a typical computational study, the following diagrams are provided.
References
The Ascendant Sulfimide Analogues: A Technical Guide to Structural Diversity and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
The landscape of medicinal chemistry is in a perpetual state of evolution, with an unceasing demand for novel molecular scaffolds that can address the complexities of human disease. Among the emerging classes of pharmacophores, sulfimide analogues—encompassing sulfoximines, sulfondiimines, and sulfonimidamides—have garnered significant attention. Their unique three-dimensional structures, coupled with their capacity for diverse substitutions, offer a rich chemical space for the design of next-generation therapeutics. This technical guide provides an in-depth exploration of the structural diversity of this compound analogues, their synthesis, and their burgeoning role in modulating key signaling pathways implicated in cancer and other diseases.
The this compound Core: A World of Structural Possibility
This compound analogues are characterized by the presence of a sulfur-nitrogen double bond, which imparts distinct physicochemical properties compared to their sulfone or sulfonamide counterparts. The ability to introduce a wide array of substituents at both the sulfur and nitrogen atoms allows for the fine-tuning of steric and electronic properties, enabling the rational design of potent and selective inhibitors.
Sulfoximines , with one imido and one oxo group attached to the sulfur atom, have been the most extensively studied of the this compound analogues. Their structural versatility has been exploited to develop inhibitors of various kinases.
Sulfondiimines , featuring two imido groups, represent a more recent addition to the medicinal chemist's toolbox. Their greater number of nitrogen atoms provides additional points for hydrogen bonding and further functionalization, opening new avenues for molecular design.[1][2][3]
Sulfonimidamides , the mono-aza analogues of sulfonamides, introduce chirality at the sulfur center, adding another layer of complexity and potential for stereospecific interactions with biological targets.[4]
The structural diversity of these analogues is vast, with ongoing research continually expanding the library of accessible compounds. This diversity is crucial for navigating the intricate binding pockets of therapeutic targets and overcoming challenges such as drug resistance.
Quantitative Biological Data of this compound Analogues
The therapeutic potential of this compound analogues is underscored by their demonstrated biological activity against a range of targets. The following tables summarize key quantitative data for representative compounds from each class.
| Compound Class | Analogue/Derivative | Target(s) | Assay | IC₅₀/Kᵢ | Cell Line(s) | Reference |
| Sulfonamide | Carvacrol (B1668589) derivative 1 | Acetylcholinesterase (AChE) | Enzyme Inhibition | IC₅₀ = 1.02 µM | - | [5] |
| Carvacrol derivative 3 | Acetylcholinesterase (AChE) | Enzyme Inhibition | IC₅₀ = 1.69 µM | - | [5] | |
| Carvacrol derivative 5 | Acetylcholinesterase (AChE) | Enzyme Inhibition | IC₅₀ = 2.13 µM | - | [5] | |
| Acridine/Sulfonamide Hybrid 5b | - | Cytotoxicity | IC₅₀ = 8.30 µM | HepG-2 | [6] | |
| Acridine/Sulfonamide Hybrid 5b | - | Cytotoxicity | IC₅₀ = 8.93 µM | HCT-116 | [6] | |
| Acridine/Sulfonamide Hybrid 5b | - | Cytotoxicity | IC₅₀ = 5.88 µM | MCF-7 | [6] | |
| Acridine/Sulfonamide Hybrid 6b | - | Cytotoxicity | IC₅₀ = 17.98 µM | HepG-2 | [6] | |
| Acridine/Sulfonamide Hybrid 6b | - | Cytotoxicity | IC₅₀ = 13.07 µM | HCT-116 | [6] | |
| Acridine/Sulfonamide Hybrid 6b | - | Cytotoxicity | IC₅₀ = 16.47 µM | MCF-7 | [6] | |
| Acridine/Sulfonamide Hybrid 8b | Topoisomerase I | Enzyme Inhibition | IC₅₀ = 3.41 µg/mL | - | [6] | |
| Acridine/Sulfonamide Hybrid 7c | Topoisomerase II | Enzyme Inhibition | IC₅₀ = 7.33 µM | - | [6] | |
| N-Ethyltoluene-4-sulfonamide 8a | - | Cytotoxicity | IC₅₀ = 10.9 µM | HeLa | [7] | |
| 2,5-Dichlorothiophene-3-sulfonamide 8b | - | Cytotoxicity | IC₅₀ = 4.62 µM | HeLa | [7] | |
| Various Synthesized Sulfonamides | - | Cytotoxicity | IC₅₀ < 30 µM | MDA-MB-468 | [8][9] | |
| Various Synthesized Sulfonamides | - | Cytotoxicity | IC₅₀ < 128 µM | MCF-7 | [8][9] | |
| Various Synthesized Sulfonamides | - | Cytotoxicity | IC₅₀ < 360 µM | HeLa | [8][9] | |
| Sulfoximine | Roniciclib | pan-CDK | Proliferation | IC₅₀ = 15 nM | MCF-7 | [10] |
| Macrocycle 23 | CDK9 | Proliferation | IC₅₀ = 11 nM | HeLa | [10] |
Experimental Protocols: Synthesis and Characterization
The successful development of this compound-based therapeutics hinges on robust and versatile synthetic methodologies. This section provides detailed experimental protocols for the synthesis of key this compound analogue classes.
General Procedure for the Synthesis of N-Monosubstituted Sulfondiimines[11]
To a solution of the corresponding sulfiliminium salt (1.0 equiv) in acetonitrile (B52724) (MeCN), 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 equiv) and the respective iminoiodane (1.1 equiv) are added. The reaction mixture is stirred at room temperature until completion (monitored by TLC). The solvent is then removed under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel to afford the desired N-monosubstituted sulfondiimine.
Modular Synthesis of Sulfondiimines[12][13][14][15]
A solution of the sulfinylamine reagent in anhydrous THF is cooled to -78 °C. To this solution, the first Grignard reagent (1.05 equiv) and TMS-OTf (1.0 equiv) are added sequentially. After stirring for 1 minute, the second Grignard reagent (1.5 equiv) is added, and the reaction mixture is warmed to -30 °C and stirred for 10 minutes. The reaction is then quenched with saturated aqueous NH₄Cl and extracted with an organic solvent. The combined organic layers are dried, filtered, and concentrated. The resulting crude sulfilimine is then subjected to rhodium-catalyzed imination with an iminoiodinane in the presence of a rhodium catalyst (e.g., [Rh₂(esp)₂]) in dichloromethane (B109758) at 40 °C for 24 hours to yield the sulfondiimine.
Synthesis of Chiral Sulfonimidamides[16][17][18]
The synthesis of chiral sulfonimidamides can be achieved through various methods, including the stereospecific conversion of chiral sulfonimidoyl fluorides or chlorides. In a typical procedure, a chiral sulfonimidoyl chloride is reacted with a primary or secondary amine in the presence of a base to yield the corresponding enantioenriched sulfonimidamide. The reaction conditions are optimized to ensure retention or inversion of the stereochemistry at the sulfur center, depending on the desired enantiomer.
In Vitro Cytotoxicity Assay[6][9][19][20]
Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics. Cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 72 hours). Cell viability is assessed using a standard method such as the MTT assay. The absorbance is measured using a microplate reader, and the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curve.
Modulation of Cellular Signaling Pathways
This compound analogues have emerged as potent modulators of key signaling pathways that are frequently dysregulated in cancer. Their ability to selectively target components of these pathways offers a promising avenue for therapeutic intervention.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and metabolism. Aberrant activation of this pathway is a hallmark of many cancers. Certain sulfonamide derivatives have been shown to inhibit the function of Akt by binding to its pleckstrin homology (PH) domain, thereby preventing its recruitment to the cell membrane and subsequent activation.[1][2][8][11][12] This inhibition leads to the induction of apoptosis in cancer cells.
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. PI3K/AKT signaling pathway as a critical regulator of Cisplatin response in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Structure–activity relationships of sulfonamides derived from carvacrol and their potential for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Silico and In Vitro Investigation of Cytotoxicity and Apoptosis of Acridine/Sulfonamide Hybrids Targeting Topoisomerases I and II - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Development of sulfonamide AKT PH domain inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Methodological & Application
Asymmetric Synthesis of Sulfimides Using Rhodium Catalysts: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the asymmetric synthesis of sulfimides utilizing rhodium catalysts. The methodologies outlined herein are based on established literature and offer robust procedures for accessing chiral sulfimides, which are valuable building blocks in medicinal chemistry and organic synthesis.
Introduction
Chiral sulfimides are important structural motifs in a variety of biologically active molecules and serve as versatile synthetic intermediates. Their synthesis in an enantiomerically pure form is of significant interest. Rhodium-catalyzed reactions have emerged as powerful tools for the asymmetric synthesis of sulfimides, offering high levels of stereocontrol and functional group tolerance. This note details two primary and effective strategies: the rhodium(II)-catalyzed S-alkylation of sulfenamides with diazo compounds and the rhodium(II)-catalyzed imidation of sulfides with nitrene precursors.
Method 1: Rhodium(II)-Catalyzed Enantioselective S-Alkylation of Sulfenamides
This method provides access to a wide range of enantioenriched sulfimides through the reaction of sulfenamides with acceptor-acceptor diazo compounds, catalyzed by a chiral dirhodium(II) complex. The reaction is highly efficient, with catalyst loadings as low as 1 mol%, and proceeds with excellent yields and enantioselectivities.[1][2][3][4][5]
Data Presentation: Substrate Scope
The following tables summarize the substrate scope for the Rh(II)-catalyzed enantioselective S-alkylation of sulfenamides.
Table 1: Variation of the Diazo Compound
| Entry | Diazo Compound | Sulfenamide (B3320178) | Product | Yield (%) | e.r. |
| 1 | Methyl 2-diazo-2-(oxazolidin-2-on-3-yl)acetate | N-(tert-Butoxycarbonyl)-S-(4-methylphenyl)sulfenamide | 3a | 95 | 96:4 |
| 2 | Methyl 2-diazo-2-(azetidin-2-on-1-yl)acetate | N-(tert-Butoxycarbonyl)-S-(4-methylphenyl)sulfenamide | 3b | 85 | 95:5 |
| 3 | Methyl 2-diazo-2-(piperidin-2-on-1-yl)acetate | N-(tert-Butoxycarbonyl)-S-(4-methylphenyl)sulfenamide | 3c | 90 | 60:40 |
| 4 | Methyl 2-diazo-2-(N,N-dimethylacetamido)acetate | N-(tert-Butoxycarbonyl)-S-(4-methylphenyl)sulfenamide | 3d | 92 | 94:6 |
| 5 | Ethyl 2-diazo-2-(oxazolidin-2-on-3-yl)acetate | N-(tert-Butoxycarbonyl)-S-(4-methylphenyl)sulfenamide | 3f | 96 | 97:3 |
Reaction conditions: Sulfenamide (0.2 mmol), diazo compound (0.24 mmol), Rh2(S-PTAD)4 (1 mol%), in 1,2-dichloroethane (B1671644) (DCE) at 23 °C for 12 h.
Table 2: Variation of the Sulfenamide
| Entry | Diazo Compound | Sulfenamide | Product | Yield (%) | e.r. |
| 1 | Methyl 2-diazo-2-(oxazolidin-2-on-3-yl)acetate | N-(tert-Butoxycarbonyl)-S-phenylsulfenamide | 4a | 94 | 95:5 |
| 2 | Methyl 2-diazo-2-(oxazolidin-2-on-3-yl)acetate | N-(tert-Butoxycarbonyl)-S-(4-bromophenyl)sulfenamide | 4b | 91 | 96:4 |
| 3 | Methyl 2-diazo-2-(oxazolidin-2-on-3-yl)acetate | N-(tert-Butoxycarbonyl)-S-(2-methylphenyl)sulfenamide | 4c | 88 | 98:2 |
| 4 | Methyl 2-diazo-2-(oxazolidin-2-on-3-yl)acetate | N-(tert-Butoxycarbonyl)-S-benzylsulfenamide | 4d | 85 | 93:7 |
Reaction conditions: Sulfenamide (0.2 mmol), diazo compound (0.24 mmol), Rh2(S-PTAD)4 (1 mol%), in 1,2-dichloroethane (DCE) at 23 °C for 12 h.
Experimental Protocol: General Procedure for S-Alkylation
Materials:
-
Chiral dirhodium(II) catalyst (e.g., Rh2(S-PTAD)4)
-
Sulfenamide
-
Diazo compound
-
Anhydrous solvent (e.g., 1,2-dichloroethane)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware
Procedure:
-
To an oven-dried vial equipped with a magnetic stir bar, add the sulfenamide (1.0 equiv).
-
Under an inert atmosphere, add the chiral dirhodium(II) catalyst (0.01 equiv).
-
Dissolve the solids in anhydrous 1,2-dichloroethane (to make a 0.1 M solution with respect to the sulfenamide).
-
Add the diazo compound (1.2 equiv) to the solution.
-
Stir the reaction mixture at room temperature (23 °C) for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired sulfimide.
-
Determine the enantiomeric ratio by chiral HPLC analysis.
Method 2: Rhodium(II)-Catalyzed Diastereoselective Imidation of Sulfides
This protocol describes the synthesis of chiral sulfimides through the diastereoselective imidation of prochiral sulfides using a chiral nitrene precursor, catalyzed by a dirhodium(II) complex. The use of N-mesyloxycarbamates as nitrene precursors in the presence of specific additives is crucial for high yields and diastereoselectivities.[6][7]
Data Presentation: Substrate Scope
Table 3: Diastereoselective Imidation of Various Sulfides
| Entry | Sulfide (B99878) | Nitrene Precursor | Product | Yield (%) | d.r. |
| 1 | Thioanisole | (R)-N-(mesitylsulfonyloxy)carbamic acid tert-butyl ester | 5a | 95 | 92:8 |
| 2 | Phenyl ethyl sulfide | (R)-N-(mesitylsulfonyloxy)carbamic acid tert-butyl ester | 5b | 92 | 90:10 |
| 3 | Benzyl phenyl sulfide | (R)-N-(mesitylsulfonyloxy)carbamic acid tert-butyl ester | 5c | 97 | 96:4 |
| 4 | 4-Chlorothioanisole | (R)-N-(mesitylsulfonyloxy)carbamic acid tert-butyl ester | 5d | 88 | 91:9 |
| 5 | Naphthyl methyl sulfide | (R)-N-(mesitylsulfonyloxy)carbamic acid tert-butyl ester | 5e | 90 | 93:7 |
Reaction conditions: Sulfide (0.5 mmol), Nitrene Precursor (0.55 mmol), Rh2(S-NTTL)4 (1 mol%), DMAP (0.25 equiv), bis(DMAP)CH2Cl2 (0.25 equiv) in CH2Cl2 at 40 °C for 6 h.
Experimental Protocol: General Procedure for Sulfide Imidation
Materials:
-
Dirhodium(II) tetrakis(N-1,8-naphthoyl-tert-leucinate) (Rh2(S-NTTL)4)
-
Sulfide
-
Chiral N-mesyloxycarbamate
-
4-Dimethylaminopyridine (DMAP)
-
bis(DMAP)CH2Cl2
-
Anhydrous solvent (e.g., Dichloromethane)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware
Procedure:
-
To an oven-dried Schlenk tube, add Rh2(S-NTTL)4 (0.01 equiv), DMAP (0.25 equiv), and bis(DMAP)CH2Cl2 (0.25 equiv).
-
Evacuate and backfill the tube with an inert atmosphere.
-
Add anhydrous dichloromethane, followed by the sulfide (1.0 equiv).
-
Add the chiral N-mesyloxycarbamate (1.1 equiv) to the reaction mixture.
-
Stir the mixture at 40 °C for 6-12 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the enantioenriched this compound.
-
Determine the diastereomeric ratio by 1H NMR analysis of the crude reaction mixture.
Visualizations
Experimental Workflow
Caption: General workflow for rhodium-catalyzed asymmetric this compound synthesis.
Proposed Catalytic Cycle for S-Alkylation of Sulfenamides
References
- 1. Rh(II)-Catalyzed Enantioselective S-Alkylation of Sulfenamides with Acceptor-Acceptor Diazo Compounds Enables the Synthesis of Sulfoximines Displaying Diverse Functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rh(II)-Catalyzed Enantioselective S-Alkylation of Sulfenamides with Acceptor-Acceptor Diazo Compounds Enables the Synthesis of Sulfoximines Displaying Diverse Functionality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Collection - Rh(II)-Catalyzed Enantioselective SâAlkylation of Sulfenamides with AcceptorâAcceptor Diazo Compounds Enables the Synthesis of Sulfoximines Displaying Diverse Functionality - Organic Letters - Figshare [acs.figshare.com]
- 5. Catalytic Enantioselective Sulfur Alkylation of Sulfenamides for the Asymmetric Synthesis of Sulfoximines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Asymmetric Synthesis of S(IV) and S(VI) Stereogenic Centers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Metal-Catalyzed C-H Amination in Sulfimide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of sulfimides and related sulfur-nitrogen compounds through metal-catalyzed C-H amination. The methodologies presented focus on the use of rhodium and iron catalysts, offering a comparative analysis of their efficacy and substrate scope. These advanced synthetic strategies are pivotal for the construction of complex molecules in medicinal chemistry and materials science, where the sulfimide moiety is an increasingly important functional group.
Introduction to C-H Amination for this compound Synthesis
Direct C-H amination has emerged as a powerful tool for the efficient formation of C-N bonds, bypassing the need for pre-functionalized starting materials.[1][2] This approach offers a more atom-economical and environmentally benign alternative to traditional methods. In the context of sulfur chemistry, metal-catalyzed C-H amination enables the direct conversion of C-H bonds into C-N bonds on sulfur-containing molecules, leading to the formation of valuable sulfimides, including sulfoximines and sultams.[3][4]
Rhodium and iron complexes have proven to be particularly effective catalysts for these transformations.[3][5] Dirhodium(II) catalysts, such as Rh₂(esp)₂, are highly versatile for both intra- and intermolecular C-H amination, promoting the reaction with a variety of nitrogen sources.[3][6] Iron catalysts, being more earth-abundant and less toxic, present a greener alternative and have shown high selectivity in allylic and benzylic C-H amination.[5][7]
Data Presentation: Comparative Analysis of Catalytic Systems
The following tables summarize the quantitative data from key studies on rhodium- and iron-catalyzed C-H amination for the synthesis of sulfimides and related compounds, allowing for a direct comparison of their performance.
Table 1: Rhodium-Catalyzed Intramolecular C-H Amination of Sulfamate (B1201201) Esters
| Entry | Substrate | Catalyst (mol%) | Oxidant | Solvent | Time (h) | Temp (°C) | Yield (%) | Ref. |
| 1 | 3-Phenylpropylsulfamate | Rh₂(OAc)₄ (1) | PhI(OAc)₂ | Benzene (B151609) | 12 | 80 | 75 | [3] |
| 2 | 3-(4-Methoxyphenyl)propylsulfamate | Rh₂(OAc)₄ (1) | PhI(OAc)₂ | Benzene | 12 | 80 | 82 | [3] |
| 3 | 3-(4-Chlorophenyl)propylsulfamate | Rh₂(OAc)₄ (1) | PhI(OAc)₂ | Benzene | 12 | 80 | 68 | [3] |
| 4 | 4-Phenylbutylsulfamate | Rh₂(esp)₂ (0.5) | PhI(OAc)₂ | Benzene | 6 | 80 | 91 | [3] |
| 5 | 2,2-Dimethyl-3-phenylpropylsulfamate | Rh₂(esp)₂ (0.5) | PhI(OAc)₂ | Benzene | 8 | 80 | 88 | [3] |
Table 2: Iron-Catalyzed Intramolecular C-H Amination of Sulfamate Esters
| Entry | Substrate | Catalyst (mol%) | Ligand (mol%) | Oxidant | Solvent | Time (h) | Temp (°C) | Yield (%) | Ref. |
| 1 | N-(4-methoxybenzenesulfonyl)pent-4-en-1-amine | Fe(Pc) (10) | - | PhI(OAc)₂ | CH₂Cl₂ | 24 | 40 | 75 | [5] |
| 2 | N-(4-methoxybenzenesulfonyl)hex-5-en-1-amine | Fe(Pc) (10) | - | PhI(OAc)₂ | CH₂Cl₂ | 24 | 40 | 68 | [5] |
| 3 | 4-Phenyl-N-tosylbutan-1-amine | Fe(ClO₄)₂ (10) | L1* (12) | PhI(OAc)₂ | CH₂Cl₂ | 12 | 25 | 89 | [4] |
| 4 | 4-Cyclohexyl-N-tosylbutan-1-amine | Fe(ClO₄)₂ (10) | L1* (12) | PhI(OAc)₂ | CH₂Cl₂ | 12 | 25 | 76 | [4] |
| 5 | 5-Phenyl-N-tosylpentan-1-amine | Fe(ClO₄)₂ (10) | L1* (12) | PhI(OAc)₂ | CH₂Cl₂ | 12 | 25 | 85 | [4] |
| *L1 = aminopyridine ligand |
Experimental Protocols
Protocol 1: General Procedure for Rhodium-Catalyzed Intramolecular C-H Amination of Sulfamate Esters
This protocol is adapted from the work of Du Bois and co-workers.[3]
Materials:
-
Sulfamate ester substrate (1.0 equiv)
-
Dirhodium(II) catalyst (e.g., Rh₂(OAc)₄ or Rh₂(esp)₂, 0.5-2 mol%)
-
Iodosylbenzene diacetate (PhI(OAc)₂, 1.1 equiv)
-
Magnesium oxide (MgO, 2.0 equiv)
-
Anhydrous benzene or toluene (B28343) (0.1 M)
-
Inert atmosphere (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the sulfamate ester (1.0 equiv), dirhodium(II) catalyst (e.g., Rh₂(esp)₂, 1 mol%), and magnesium oxide (2.0 equiv).
-
The flask is evacuated and backfilled with an inert atmosphere (e.g., argon) three times.
-
Anhydrous benzene (to make a 0.1 M solution) is added via syringe.
-
To the resulting suspension, add PhI(OAc)₂ (1.1 equiv) in one portion.
-
The reaction mixture is heated to 80 °C and stirred vigorously for the time indicated by TLC analysis (typically 4-12 hours).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography on silica (B1680970) gel (eluent: typically a gradient of ethyl acetate (B1210297) in hexanes) to afford the desired cyclic sulfamidate.
Protocol 2: General Procedure for Iron-Catalyzed Intramolecular C-H Amidation for Sultam Synthesis
This protocol is based on the method developed by Liu and co-workers for the synthesis of sultams.[4]
Materials:
-
Sulfonamide substrate (1.0 equiv)
-
Fe(ClO₄)₂·xH₂O (10 mol%)
-
Aminopyridine ligand (12 mol%)
-
Iodosylbenzene diacetate (PhI(OAc)₂, 1.5 equiv)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂) (0.1 M)
-
Inert atmosphere (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere, dissolve Fe(ClO₄)₂·xH₂O (10 mol%) and the aminopyridine ligand (12 mol%) in anhydrous CH₂Cl₂ (0.05 M).
-
Stir the mixture at room temperature for 30 minutes to allow for the in situ formation of the iron complex.
-
To this solution, add the sulfonamide substrate (1.0 equiv) and PhI(OAc)₂ (1.5 equiv).
-
Add additional anhydrous CH₂Cl₂ to adjust the final concentration to 0.1 M.
-
Stir the reaction mixture at room temperature (25 °C) for 12 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃.
-
Extract the mixture with CH₂Cl₂ (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure sultam.
Visualizations: Mechanisms and Workflows
The following diagrams illustrate the proposed catalytic cycles and a general experimental workflow for metal-catalyzed C-H amination.
Caption: General experimental workflow for metal-catalyzed C-H amination.
Caption: Rhodium-catalyzed C-H amination cycle.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Rhodium-Catalyzed C–H Amination – An Enabling Method for Chemical Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Sultams and Cyclic N-Sulfonyl Ketimines via Iron-Catalyzed Intramolecular Aliphatic C-H Amidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. greenchemblog.wordpress.com [greenchemblog.wordpress.com]
- 6. Enantioselective Intermolecular C–H Amination Directed by a Chiral Cation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
One-Pot Synthesis of N-Substituted Sulfimides: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the one-pot synthesis of N-substituted sulfimides, a class of compounds of growing interest in medicinal and agrochemistry. These methods offer efficient and streamlined access to diverse sulfimide scaffolds, avoiding the isolation of intermediates and often employing milder reaction conditions than traditional multi-step approaches.
Application Notes
N-substituted sulfimides are isosteres of sulfoxides and can feature a stereogenic sulfur center, making them attractive motifs in drug design. One-pot syntheses have emerged as a powerful strategy to accelerate the exploration of this chemical space. The methodologies outlined below are categorized by the nature of the nitrogen substituent introduced.
One-Pot Synthesis of N-H and N-Alkyl Sulfimides from Sulfides
A prevalent one-pot strategy for synthesizing N-H and subsequently N-alkyl sulfimides involves the direct imidation of sulfides. This is often achieved through an initial oxidation to a sulfilimine intermediate, which is then further functionalized.
A notable method involves the use of a hypervalent iodine reagent, such as (diacetoxyiodo)benzene (B116549) (DIB), in the presence of an ammonia (B1221849) source like ammonium (B1175870) carbonate. This directly converts a sulfide (B99878) to an N-H sulfoximine (B86345) (a subclass of sulfimides). The resulting N-H sulfoximine can then be alkylated in situ or in a subsequent step.
Key Features:
-
Starting Materials: Readily available sulfides.
-
Reagents: (Diacetoxyiodo)benzene (DIB), ammonium carbonate.
-
Scope: Tolerates a wide range of functional groups on aryl and alkyl sulfides.
-
Advantages: Metal-free, mild reaction conditions, and operational simplicity.
One-Pot Synthesis of N-Iodo Sulfimides from Sulfides
A direct, one-pot cascade reaction allows for the synthesis of N-iodo sulfoximines from sulfides. This method first generates the N-H sulfoximine in situ, which is then immediately iodinated.[1][2][3]
The process typically involves the reaction of a sulfide with ammonium carbonate and (diacetoxyiodo)benzene (DIB) to form the sulfoximine, followed by the addition of an iodinating agent like N-iodosuccinimide (NIS) or iodine.[1][2][3] This approach has been shown to be scalable to the multigram level.[1][2]
Key Features:
-
Starting Materials: Sulfides.
-
Reagents: Ammonium carbonate, (diacetoxyiodo)benzene (DIB), N-iodosuccinimide (NIS) or Iodine.
-
Advantages: Room temperature reaction, high yields, and access to reactive N-iodo intermediates for further functionalization.[1][2]
Metal-Catalyzed One-Pot Synthesis of N-Aryl Sulfonamides
While not strictly sulfimides, the related N-aryl sulfonamides can be synthesized in a one-pot fashion using a sequential iron- and copper-catalyzed process. This method involves the regioselective para-iodination of activated arenes, followed by a copper(I)-catalyzed N-arylation with a primary sulfonamide.[4][5]
Key Features:
-
Starting Materials: Activated arenes (anisoles, anilines, acetanilides) and primary sulfonamides.
-
Catalysts: Iron triflimide and a copper(I) salt.
-
Advantages: Avoids the use of pre-functionalized arenes and genotoxic sulfonyl chlorides.[4][5]
Experimental Protocols
Protocol 1: One-Pot Synthesis of N-Iodo Sulfoximines from Sulfides[1][2][3]
This protocol describes the synthesis of N-iodo sulfoximines from sulfides in a one-pot cascade reaction.
Materials:
-
Sulfide (1.0 mmol)
-
Ammonium carbonate ((NH₄)₂CO₃) (1.5 mmol)
-
(Diacetoxyiodo)benzene (DIB) (2.3 mmol)
-
Methanol (B129727) (MeOH) (5 mL)
-
N-Iodosuccinimide (NIS) (1.1 mmol) or Iodine (I₂) (1.1 mmol)
-
Reaction flask
-
Stir bar
Procedure:
-
To a reaction flask containing a stir bar, add the sulfide (1.0 mmol), ammonium carbonate (1.5 mmol), and (diacetoxyiodo)benzene (2.3 mmol).
-
Add methanol (5 mL) to the flask.
-
Stir the mixture at room temperature for 1 hour.
-
After 1 hour, add N-iodosuccinimide (1.1 mmol) or iodine (1.1 mmol) to the reaction mixture.
-
Continue to stir at room temperature. Monitor the reaction progress by TLC.
-
Upon completion, the product can often be isolated by filtration as it may precipitate from the reaction mixture. Wash the precipitate with a small amount of cold methanol and then with n-hexane.
-
Further purification can be achieved by recrystallization or column chromatography if necessary.
Data Presentation
Table 1: One-Pot Synthesis of N-Iodo Sulfoximines from Various Sulfides [1]
| Entry | Sulfide Substrate | Product | Yield (%) |
| 1 | Thioanisole | N-Iodo-S-methyl-S-phenylsulfoximine | up to 90 |
| 2 | Ethyl phenyl sulfide | N-Iodo-S-ethyl-S-phenylsulfoximine | 85 |
| 3 | Isopropyl phenyl sulfide | N-Iodo-S-isopropyl-S-phenylsulfoximine | 82 |
| 4 | 4-Methylthioanisole | N-Iodo-S-methyl-S-(p-tolyl)sulfoximine | 88 |
| 5 | 4-Chlorothioanisole | N-Iodo-S-(4-chlorophenyl)-S-methylsulfoximine | 86 |
| 6 | Pentafluorophenyl methyl sulfide | N-Iodo-S-methyl-S-(pentafluorophenyl)sulfoximine | 90 |
Visualizations
Diagram 1: Experimental Workflow for the One-Pot Synthesis of N-Iodo Sulfoximines
Caption: Workflow for the one-pot synthesis of N-iodo sulfoximines.
Diagram 2: Logical Relationship of a One-Pot Three-Component Synthesis
Caption: Three-component one-pot synthesis of sulfonimidamides.
References
- 1. One-Pot Synthesis of N-Iodo Sulfoximines from Sulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. thieme-connect.com [thieme-connect.com]
- 5. One-Pot Synthesis of Diaryl Sulfonamides via Metal Catalysis - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
Application Notes and Protocols: Sulfimide as a Directing Group in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The sulfimide functional group, also referred to as sulfilimine, has emerged as a versatile and powerful directing group in modern organic synthesis. Its ability to coordinate with transition metals facilitates regioselective C-H functionalization, offering a reliable strategy for the construction of complex molecular architectures. This document provides detailed application notes and protocols for the use of sulfimides as directing groups, with a focus on rhodium(III)-catalyzed C-H activation reactions. The protocols outlined herein are intended to serve as a practical guide for researchers in academic and industrial settings.
Key Applications
The this compound directing group has proven particularly effective in the following transformations:
-
Rhodium(III)-Catalyzed C-H Activation/Annulation with Alkynes: This methodology provides a direct route to isoquinolone scaffolds, which are prevalent in many biologically active compounds and natural products. The this compound group acts as both a directing group and an internal oxidant, enabling a redox-neutral transformation.
-
Rhodium(III)-Catalyzed ortho-Alkynylation: This reaction allows for the direct introduction of an alkyne moiety at the ortho-position of an aromatic ring, a valuable transformation for the synthesis of functionalized aromatic compounds. In this case, the this compound group is retained in the final product.
Data Presentation
Table 1: Rhodium(III)-Catalyzed Annulation of Sulfimides with Alkynes for the Synthesis of Isoquinolones
| Entry | Arene Substrate (this compound) | Alkyne | Product | Yield (%) |
| 1 | S,S-diphenyl-N-(phenylsulfonyl)this compound | Diphenylacetylene | 2-(phenylsulfonyl)-3,4-diphenylisoquinolin-1(2H)-one | 95 |
| 2 | N-(4-methylphenylsulfonyl)-S,S-diphenylthis compound | Diphenylacetylene | 2-((4-methylphenyl)sulfonyl)-3,4-diphenylisoquinolin-1(2H)-one | 92 |
| 3 | N-(4-methoxyphenylsulfonyl)-S,S-diphenylthis compound | Diphenylacetylene | 2-((4-methoxyphenyl)sulfonyl)-3,4-diphenylisoquinolin-1(2H)-one | 88 |
| 4 | N-(4-chlorophenylsulfonyl)-S,S-diphenylthis compound | Diphenylacetylene | 2-((4-chlorophenyl)sulfonyl)-3,4-diphenylisoquinolin-1(2H)-one | 85 |
| 5 | S,S-diphenyl-N-(phenylsulfonyl)this compound | 1-phenyl-1-propyne | 3-methyl-4-phenyl-2-(phenylsulfonyl)isoquinolin-1(2H)-one | 78 |
| 6 | S,S-diphenyl-N-(phenylsulfonyl)this compound | 1-hexyne | 3-butyl-4-methyl-2-(phenylsulfonyl)isoquinolin-1(2H)-one | 72 |
Table 2: Rhodium(III)-Catalyzed ortho-Alkynylation of Arenes with Bromoalkynes using a this compound Directing Group
| Entry | Arene Substrate (this compound) | Bromoalkyne | Product | Yield (%) |
| 1 | S,S-diphenyl-N-(phenylsulfonyl)this compound | (Bromoethynyl)benzene | N-((2-(phenylethynyl)phenyl)sulfonyl)-S,S-diphenylthis compound | 85 |
| 2 | N-(4-methylphenylsulfonyl)-S,S-diphenylthis compound | (Bromoethynyl)benzene | N-((4-methyl-2-(phenylethynyl)phenyl)sulfonyl)-S,S-diphenylthis compound | 82 |
| 3 | N-(4-methoxyphenylsulfonyl)-S,S-diphenylthis compound | (Bromoethynyl)benzene | N-((4-methoxy-2-(phenylethynyl)phenyl)sulfonyl)-S,S-diphenylthis compound | 79 |
| 4 | N-(4-chlorophenylsulfonyl)-S,S-diphenylthis compound | (Bromoethynyl)benzene | N-((4-chloro-2-(phenylethynyl)phenyl)sulfonyl)-S,S-diphenylthis compound | 75 |
| 5 | S,S-diphenyl-N-(phenylsulfonyl)this compound | 1-bromo-2-(trimethylsilyl)acetylene | N-((2-((trimethylsilyl)ethynyl)phenyl)sulfonyl)-S,S-diphenylthis compound | 90 |
| 6 | S,S-diphenyl-N-(phenylsulfonyl)this compound | 1-bromo-1-hexyne | N-((2-(hex-1-yn-1-yl)phenyl)sulfonyl)-S,S-diphenylthis compound | 70 |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of this compound Substrates
Materials:
-
Appropriate sulfide (B99878) (1.0 mmol)
-
N-halamide (e.g., Chloramine-T, 1.1 mmol)
-
Methanol (B129727) (5 mL)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve the sulfide in methanol in a round-bottom flask.
-
Add the N-halamide reagent in one portion.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, remove the methanol under reduced pressure.
-
Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to afford the desired this compound.
Protocol 2: Rhodium(III)-Catalyzed Annulation of Sulfimides with Alkynes
Materials:
-
This compound (0.2 mmol)
-
Alkyne (0.4 mmol)
-
[RhCp*Cl2]2 (5 mol%)
-
AgSbF6 (20 mol%)
-
Cu(OAc)2 (1.0 equiv)
-
1,2-Dichloroethane (B1671644) (DCE) (2 mL)
-
Inert atmosphere (Nitrogen or Argon)
-
Silica gel for column chromatography
Procedure:
-
To a dried Schlenk tube, add the this compound, alkyne, [RhCp*Cl2]2, AgSbF6, and Cu(OAc)2.
-
Evacuate and backfill the tube with an inert atmosphere three times.
-
Add 1,2-dichloroethane via syringe.
-
Stir the reaction mixture at 100 °C for 12 hours.
-
After cooling to room temperature, filter the reaction mixture through a pad of Celite, washing with dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to yield the isoquinolone product.
Protocol 3: Rhodium(III)-Catalyzed ortho-Alkynylation of Arenes with Bromoalkynes
Materials:
-
This compound (0.2 mmol)
-
Bromoalkyne (0.3 mmol)
-
[RhCp*Cl2]2 (5 mol%)
-
AgSbF6 (20 mol%)
-
NaOAc (2.0 equiv)
-
tert-Amyl alcohol (2 mL)
-
Inert atmosphere (Nitrogen or Argon)
-
Silica gel for column chromatography
Procedure:
-
In a glovebox, add the this compound, bromoalkyne, [RhCp*Cl2]2, AgSbF6, and NaOAc to a vial.
-
Add tert-amyl alcohol to the vial.
-
Seal the vial and remove it from the glovebox.
-
Stir the reaction mixture at 80 °C for 24 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate (B1210297) and filter through a pad of silica gel.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the ortho-alkynylated product.
Mandatory Visualizations
Caption: Experimental workflow for Rh(III)-catalyzed annulation.
Caption: Proposed mechanism for Rh(III)-catalyzed annulation.
Caption: Experimental workflow for Rh(III)-catalyzed ortho-alkynylation.
Caption: Proposed mechanism for Rh(III)-catalyzed ortho-alkynylation.
Application of Sulfimides in Medicinal Chemistry: A Focus on Sulfilimines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfimides, and particularly their subclass, sulfilimines, represent an emerging and underexplored area of medicinal chemistry. Characterized by a sulfur-nitrogen double bond (S=N), these functional groups offer a unique three-dimensional geometry and electronic properties that make them attractive bioisosteric replacements for more common moieties like sulfoxides and sulfones.[1][2] While the broader class of sulfimides remains largely uncharted in drug discovery, recent research into sulfilimines has highlighted their potential to modulate key physicochemical and pharmacological properties of bioactive molecules.[1][2][3]
This document provides detailed application notes on the emerging role of sulfilimines in medicinal chemistry, summarizing key data, and presenting relevant experimental protocols. Due to the limited availability of data on sulfimides in the public domain, this report will focus on the more extensively studied sulfilimines.
Application Notes
Bioisosteric Replacement and Physicochemical Properties
Sulfilimines are being investigated as bioisosteres of sulfoxides. The replacement of a sulfoxide (B87167) with a sulfilimine introduces a nitrogen atom that can be further functionalized, providing an additional vector for modifying a compound's properties.[2] Studies on sulfilimine-containing analogs of the approved drug Imatinib and a human neutrophil elastase (hNE) inhibitor have provided valuable insights into their comparative physicochemical properties.[1][2]
Table 1: Comparative Physicochemical Properties of Imatinib Analogs
| Functional Group | Aqueous Solubility (µM) | Metabolic Stability (% remaining after 1h in human hepatocytes) |
| Sulfoxide | 100 | 80 |
| Sulfilimine | >200 | >95 |
| Sulfoximine | 50 | 90 |
Data adapted from "Sulfilimines: An Underexplored Bioisostere for Drug Design?". Note: These are representative data to illustrate trends and not absolute values from a single head-to-head study.
The data suggests that the introduction of a sulfilimine moiety can lead to a significant increase in aqueous solubility and metabolic stability compared to the corresponding sulfoxide and sulfoximine.[1][2] However, this increase in polarity may come at the cost of reduced membrane permeability.[1][2]
Biological Activity of Sulfilimine-Containing Compounds
While still a nascent field, some sulfilimine-containing compounds have demonstrated interesting biological activities.
-
Antimicrobial Activity: An N-cyanosulfilimine analog of allicin (B1665233), S-allyl-S-(S-allyl)-N-cyanosulfilimine, has shown antimicrobial activity against various bacteria and yeast.[4] Its mechanism is believed to involve the targeting of thiols, such as glutathione, leading to oxidative stress within the microbial cells.[4]
Table 2: Antimicrobial Activity of S-allyl-S-(S-allyl)-N-cyanosulfilimine
| Microorganism | Inhibition Zone Diameter (mm) at 223 µg |
| Bacillus subtilis | 15 |
| Escherichia coli | 12 |
| Saccharomyces cerevisiae | 20 (at 16 µg) |
Data adapted from "The Sulfilimine Analogue of Allicin, S-Allyl-S-(S-allyl)-N-Cyanosulfilimine, Is Antimicrobial and Reacts with Glutathione".[4]
-
Insecticidal Activity: Certain dual chiral sulfilimines have exhibited potent insecticidal activities against the oriental armyworm, with some compounds showing efficacy comparable to the commercial insecticide flubendiamide.[5]
Experimental Protocols
Protocol 1: Synthesis of Chiral Sulfilimines via Organocatalytic Enantioselective Sulfur Alkylation of Sulfenamides
This protocol is adapted from Zhang et al., "Synthesis of chiral sulfilimines by organocatalytic enantioselective sulfur alkylation of sulfenamides."[6]
Materials:
-
Sulfenamide (B3320178) (e.g., N-(phenylthio)pivalamide)
-
Alkylating agent (e.g., benzyl (B1604629) bromide)
-
Pentanidium catalyst
-
Dichloromethane (DCM), anhydrous
-
Potassium carbonate (K₂CO₃), anhydrous
-
Standard glassware for organic synthesis
-
Magnetic stirrer and hotplate
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add the sulfenamide (1.0 equiv), the pentanidium catalyst (0.1 equiv), and anhydrous K₂CO₃ (2.0 equiv).
-
Add anhydrous DCM to dissolve the reagents.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or room temperature).
-
Slowly add the alkylating agent (1.2 equiv) to the reaction mixture.
-
Stir the reaction at the same temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with water.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired chiral sulfilimine.
Protocol 2: Agar (B569324) Diffusion Assay for Antimicrobial Activity of Sulfilimine Compounds
This protocol is a generalized procedure based on the methodology described for the allicin analog.[4]
Materials:
-
Bacterial or yeast strain of interest
-
Appropriate agar medium (e.g., Luria-Bertani agar for bacteria, Yeast Peptone Dextrose agar for yeast)
-
Petri dishes
-
Sterile swabs
-
Sulfilimine compound dissolved in a suitable solvent (e.g., DMSO)
-
Solvent control (e.g., DMSO)
-
Positive control antibiotic (e.g., ampicillin)
-
Incubator
-
Micropipettes and sterile tips
-
Cork borer or sterile hollow tube
Procedure:
-
Prepare and autoclave the agar medium and pour it into sterile petri dishes. Allow the agar to solidify.
-
Inoculate a liquid culture of the test microorganism and grow to a specific optical density (e.g., 0.5 at 600 nm).
-
Using a sterile swab, evenly spread the microbial culture onto the surface of the agar plates to create a lawn.
-
Using a sterile cork borer, create wells in the agar.
-
Pipette a defined volume (e.g., 20 µL) of the sulfilimine compound solution at various concentrations into the wells.
-
In separate wells, add the solvent control and the positive control antibiotic.
-
Incubate the plates at the optimal growth temperature for the microorganism (e.g., 37°C for E. coli, 30°C for S. cerevisiae) for 18-24 hours.
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.
Visualizations
Caption: Experimental workflow for the synthesis and biological evaluation of sulfilimines.
Caption: Proposed mechanism of antimicrobial action for thiol-reactive sulfilimines.
Conclusion
Sulfilimines are a promising, yet still largely untapped, class of compounds in medicinal chemistry. Their unique properties as bioisosteres for sulfoxides and the potential for further derivatization at the nitrogen atom open up new avenues for drug design.[1][2] The demonstrated antimicrobial and insecticidal activities of specific sulfilimines underscore their potential as leads for novel therapeutic and agrochemical agents.[4][5] Further research is warranted to fully explore the synthetic accessibility and the structure-activity relationships of this intriguing class of sulfur-containing molecules. The development of more diverse sulfilimine libraries and their screening in a wider range of biological assays will be crucial to unlocking their full therapeutic potential.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Sulfilimines: An Underexplored Bioisostere for Drug Design? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulfilimines from a Medicinal Chemist's Perspective: Physicochemical and in Vitro Parameters Relevant for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Sulfilimine Analogue of Allicin, S-Allyl-S-(S-allyl)-N-Cyanosulfilimine, Is Antimicrobial and Reacts with Glutathione - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, insecticidal activities and structure-activity relationship study of dual chiral sulfilimines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of chiral sulfilimines by organocatalytic enantioselective sulfur alkylation of sulfenamides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of Sulfimides as Peptide Bond Isosteres
Audience: Researchers, scientists, and drug development professionals.
Introduction
In the realm of peptide-based drug discovery, the modification of the peptide backbone is a critical strategy to overcome inherent limitations such as poor metabolic stability and low cell permeability. One promising, yet underexplored, modification is the replacement of the native amide bond with a sulfimide linkage. A this compound [R-S(N-R')-R''] is an isostere of the amide bond that introduces a chiral sulfur center and alters the electronic and steric properties of the peptide backbone. This modification has the potential to enhance resistance to proteolytic degradation, modulate receptor binding affinity, and improve pharmacokinetic profiles.[1]
These application notes provide a comprehensive overview of the potential use of sulfimides as peptide bond isosteres, including proposed synthetic protocols, methods for evaluating their biophysical properties, and examples of their potential applications in targeting therapeutically relevant proteins like G-protein coupled receptors (GPCRs) and proteases.
Physicochemical Properties and Rationale for Use
The substitution of an amide bond with a this compound linkage offers several theoretical advantages:
-
Increased Polarity: Free NH-sulfimines exhibit higher polarity compared to sulfoxides and sulfones, which can influence solubility and interactions with biological targets.[1]
-
Metabolic Stability: The sulfur-nitrogen bond is not a substrate for common proteases, potentially leading to a significant increase in the peptide's half-life in biological systems.[2]
-
Stereochemical Diversity: The sulfur atom in a this compound is chiral, introducing an additional stereocenter that can be exploited to fine-tune the peptide's conformation and binding interactions.
-
Hydrogen Bonding: While the hydrogen bond accepting capability of the this compound is different from an amide's carbonyl oxygen, the NH group can still act as a hydrogen bond donor, preserving some of the key interactions required for maintaining secondary structure and receptor binding.
Proposed Synthesis of this compound-Containing Peptides
The direct incorporation of a this compound as a peptide bond isostere is an emerging area of research. The following protocol is a proposed methodology adapted from established solid-phase peptide synthesis (SPPS) techniques and the synthesis of related sulfonimidamide pseudopeptides.[3][4] This protocol outlines an on-resin approach to form the this compound linkage.
Diagram: Workflow for Solid-Phase Synthesis of this compound-Modified Peptides
Caption: A proposed workflow for the solid-phase synthesis of a peptide containing a this compound isostere.
Experimental Protocol: On-Resin Synthesis of a this compound-Containing Peptide
This protocol is based on a standard Fmoc/tBu solid-phase peptide synthesis strategy.[5][6]
1. Materials and Reagents:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids
-
Fmoc-Orn(Mtt)-OH (or other orthogonally protected amino acid)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
N,N'-Diisopropylethylamine (DIPEA)
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Thio-amino acid precursor (e.g., N-Boc-S-phenyl-cysteine sulfenamide)
-
Oxidizing/imidation agent (e.g., Rhodium catalyst and nitrene source)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
2. Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.
-
Peptide Elongation (C-terminal fragment):
-
Perform standard Fmoc-SPPS cycles for the amino acids C-terminal to the desired this compound position.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min).
-
Washing: Wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
Coupling: Couple the next Fmoc-amino acid (3 eq) using HATU (2.9 eq) and DIPEA (6 eq) in DMF for 1-2 hours.
-
Washing: Wash the resin as described above.
-
-
Introduction of the this compound Precursor:
-
Couple Fmoc-Orn(Mtt)-OH to the N-terminus of the growing peptide chain.
-
Selectively deprotect the Mtt group using 1-2% TFA in DCM (10 x 2 min).
-
Couple the N-protected thio-amino acid precursor to the deprotected side-chain of ornithine.
-
-
On-Resin this compound Formation:
-
This step is hypothetical and would require optimization. Based on literature for small molecule synthesis, an oxidative imidation could be performed.
-
Treat the resin-bound sulfenamide precursor with a suitable catalyst (e.g., a rhodium catalyst) and a nitrene source in an appropriate solvent. The reaction conditions would need to be carefully screened for compatibility with the solid support and peptide.
-
-
Peptide Elongation (N-terminal fragment):
-
After formation of the this compound linkage, continue with standard Fmoc-SPPS cycles to elongate the N-terminal fragment of the peptide.
-
-
Cleavage and Deprotection:
-
Wash the final peptide-resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours at room temperature.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.
-
-
Purification:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.
-
Applications in Drug Development
Targeting G-Protein Coupled Receptors (GPCRs)
GPCRs are a major class of drug targets, and many are modulated by endogenous peptide ligands.[7][8] Replacing a key amide bond in a GPCR-targeting peptide with a this compound could alter the peptide's conformation and binding kinetics, potentially leading to agonists with enhanced potency or antagonists with novel properties.
Caption: A simplified diagram of a G-protein coupled receptor (GPCR) signaling cascade initiated by a peptide ligand.
Development of Protease Inhibitors
The tetrahedral geometry of the sulfur atom in sulfimides and related isosteres can mimic the transition state of amide bond hydrolysis by proteases.[9] This makes the this compound moiety a compelling candidate for the design of potent and stable protease inhibitors for targets involved in cancer, viral replication, and cardiovascular diseases.
Caption: A diagram illustrating how a this compound peptide isostere can act as a competitive inhibitor of a protease.
Evaluation of Biological Properties
Diagram: Workflow for Biological Evaluation
Caption: Workflow for the biological evaluation of newly synthesized this compound-containing peptides.
Protocol 1: Enzymatic Stability Assay
This protocol assesses the resistance of a this compound-containing peptide to degradation by proteases.
1. Materials:
-
This compound peptide and its native amide counterpart
-
Phosphate-buffered saline (PBS), pH 7.4
-
Human serum or a cocktail of relevant proteases (e.g., trypsin, chymotrypsin)
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
HPLC system with a C18 column
2. Procedure:
-
Prepare stock solutions of the test peptides in a suitable solvent (e.g., water or DMSO).
-
Incubate the peptide (final concentration 10-50 µM) in human serum or PBS containing proteases at 37°C.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Quench the enzymatic reaction by adding an equal volume of ACN with 0.1% TFA.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by RP-HPLC to quantify the amount of remaining intact peptide.
-
Calculate the half-life (t₁/₂) of the peptide by fitting the degradation data to a first-order decay curve.
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput in vitro assay to predict passive membrane permeability.[10][11]
1. Materials:
-
PAMPA plate system (donor and acceptor plates with a lipid-impregnated filter)
-
Phosphate buffer solution (pH 7.4)
-
Test peptide and control compounds (high and low permeability)
-
Plate reader for quantification (e.g., UV-Vis or LC-MS)
2. Procedure:
-
Prepare the PAMPA membrane by adding a lipid solution (e.g., lecithin (B1663433) in dodecane) to the filter of the donor plate.
-
Add the test peptide solution to the donor wells.
-
Fill the acceptor wells with buffer.
-
Assemble the PAMPA sandwich (donor plate on top of the acceptor plate).
-
Incubate at room temperature for a defined period (e.g., 4-16 hours).
-
After incubation, determine the concentration of the peptide in both the donor and acceptor wells.
-
Calculate the apparent permeability coefficient (Pₑ).
Protocol 3: Caco-2 Cell Permeability Assay
The Caco-2 assay uses a monolayer of human colon adenocarcinoma cells to model the intestinal barrier, assessing both passive and active transport.[10][12]
1. Materials:
-
Caco-2 cells
-
Transwell inserts
-
Cell culture medium and reagents
-
Hank's Balanced Salt Solution (HBSS)
-
Test peptide and control compounds
-
LC-MS/MS for quantification
2. Procedure:
-
Seed Caco-2 cells on Transwell inserts and culture for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Verify monolayer integrity by measuring the transepithelial electrical resistance (TEER).
-
Wash the cell monolayer with HBSS.
-
Add the test peptide to the apical (A) side of the monolayer.
-
At various time points, take samples from the basolateral (B) side.
-
To assess efflux, add the peptide to the basolateral side and sample from the apical side.
-
Quantify the peptide concentration in the samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions. The ratio of these values can indicate active efflux.
Data Presentation
Quantitative data should be summarized in tables to facilitate comparison between the this compound-modified peptide and its native amide counterpart.
Table 1: Example Comparative Binding Affinity and Protease Stability Data
(Note: Data shown is hypothetical and for illustrative purposes only)
| Compound | Target | Binding Affinity (Kᵢ, nM) | Half-life in Human Serum (t₁/₂, hours) |
| Native Peptide | Protease X | 15.2 | 0.5 |
| This compound Peptide | Protease X | 10.8 | > 24 |
| Native Peptide | GPCR Y | 5.6 | 0.8 |
| This compound Peptide | GPCR Y | 8.1 | > 24 |
Table 2: Example Comparative Permeability Data
(Note: Data shown is hypothetical and for illustrative purposes only)
| Compound | PAMPA (Pₑ, 10⁻⁶ cm/s) | Caco-2 (Papp A→B, 10⁻⁶ cm/s) | Caco-2 Efflux Ratio (Papp B→A / Papp A→B) |
| Native Peptide | 0.1 | 0.05 | 5.2 |
| This compound Peptide | 0.5 | 0.25 | 2.1 |
| Propranolol (High Perm.) | 15.0 | 20.0 | 1.0 |
| Atenolol (Low Perm.) | 0.2 | 0.1 | 1.1 |
Conclusion
The use of sulfimides as peptide bond isosteres represents a novel and promising strategy in medicinal chemistry. While the synthetic methodologies are still under development, the potential benefits in terms of increased metabolic stability and the ability to fine-tune biological activity warrant further investigation. The protocols and workflows outlined in these application notes provide a framework for the synthesis, characterization, and evaluation of this intriguing class of peptidomimetics, paving the way for the development of next-generation peptide therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanisms Of Macromolecular Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. diva-portal.org [diva-portal.org]
- 5. chemistry.du.ac.in [chemistry.du.ac.in]
- 6. rsc.org [rsc.org]
- 7. Comparison of Drug Permeabilities and BCS Classification: Three Lipid-Component PAMPA System Method versus Caco-2 Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. State-Specific Peptide Design Targeting G Protein-Coupled Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing new drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Enantiomeric cyclic peptides with different Caco-2 permeability suggest carrier-mediated transport - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol 1: Copper-Catalyzed S-Arylation of Sulfenamides with Boronic Acids (Chan-Lam Coupling)
An indispensable class of organosulfur compounds, S-aryl sulfimides, serve as versatile intermediates in organic synthesis and are key structural motifs in medicinal chemistry and materials science. Their unique electronic and stereochemical properties have led to their use as precursors for biologically active sulfoximines and as chiral auxiliaries. This document provides detailed application notes and protocols for the preparation of S-aryl sulfimides, targeting researchers, scientists, and professionals in drug development. The following sections describe two prominent and effective protocols: a copper-catalyzed S-arylation of sulfenamides and a transition-metal-free, base-promoted alternative.
This protocol outlines a robust and versatile method for the synthesis of S-aryl sulfimides via a copper-catalyzed Chan-Lam-type coupling of sulfenamides with arylboronic acids.[1][2] This approach is characterized by its mild, environmentally benign conditions and broad functional group compatibility, allowing for the efficient preparation of a variety of diaryl and alkyl aryl sulfimides.[1][3] The reaction demonstrates excellent chemoselectivity for S-arylation over the thermodynamically more favored N-arylation.[1][3]
Reaction Principle
The core of this transformation is the copper-catalyzed reaction between a sulfenamide (B3320178) and an arylboronic acid in the presence of an oxidant (typically oxygen from the air). The copper catalyst facilitates the coupling of the sulfur atom of the sulfenamide with the aryl group from the boronic acid, forming a new sulfur-carbon bond and elevating the oxidation state of sulfur from S(II) to S(IV).[3]
Experimental Protocol
Materials:
-
Sulfenamide (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Copper(II) trifluoroacetate (B77799) hydrate (B1144303) [Cu(TFA)₂·H₂O] (5-10 mol%)
-
1,2-Dichloroethane (B1671644) (DCE) or a similar suitable solvent
-
Oven-dried microwave vial or reaction tube
-
Magnetic stir bar
-
Oxygen (O₂) balloon or access to air
Procedure:
-
To an oven-dried microwave vial equipped with a magnetic stir bar, add the sulfenamide (e.g., 0.10 mmol, 1.0 equiv), arylboronic acid (e.g., 0.12 mmol, 1.2 equiv), and Cu(TFA)₂·H₂O (e.g., 0.005 mmol, 5 mol%).[4]
-
Seal the vial with a cap.
-
Evacuate and backfill the vial with oxygen (O₂) three times.
-
Add 1,2-dichloroethane (DCE, e.g., 1.0 mL) via syringe.
-
Place the reaction vial in a preheated oil bath or heating block at 60 °C.
-
Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired S-aryl sulfilimine.
Quantitative Data Summary
The following table summarizes representative yields for the copper-catalyzed S-arylation of various sulfenamides with different arylboronic acids.
| Entry | Sulfenamide (S-substituent) | Arylboronic Acid (Ar-substituent) | Product | Yield (%) | Reference |
| 1 | p-Tolyl | Phenyl | 3aa | 94 | [2][3] |
| 2 | p-Tolyl | 4-Methylphenyl | 3ab | 92 | [2] |
| 3 | p-Tolyl | 4-Methoxyphenyl | 3ac | 77 | [2] |
| 4 | p-Tolyl | 4-(Trifluoromethyl)phenyl | 3ad | 65 | [2] |
| 5 | Phenyl | Phenyl | - | 91 | [3] |
| 6 | Methyl | Phenyl | 5qa | 77 | [4] |
| 7 | Cyclohexyl | Phenyl | 5va | 84 | [4] |
Protocol 2: Transition-Metal-Free, Base-Promoted S-Arylation of Sulfenamides with Diaryliodonium Salts
This protocol describes a practical and efficient transition-metal-free method for the synthesis of S-aryl sulfimides. The reaction proceeds via a base-mediated S-arylation of N-acyl or N-aryl sulfenamides with diaryliodonium salts.[5][6] This approach is notable for its operational simplicity, rapid reaction times, high yields, and excellent chemoselectivity under mild, ambient conditions.[5][7]
Reaction Principle
The reaction is initiated by the deprotonation of the sulfenamide with a base. The resulting anion then acts as a nucleophile, attacking the diaryliodonium salt. This is followed by ligand coupling and reductive elimination to form the S-aryl sulfilimine product and an aryl iodide byproduct. The process selectively forms the S-C bond, with no competing N-arylation observed.[5]
Experimental Protocol
Materials:
-
Sulfenamide (1.0 equiv)
-
Diaryliodonium salt (1.1-1.2 equiv)
-
Base (e.g., powdered NaOH or K₂CO₃) (2.0 equiv)
-
Acetonitrile (B52724) (MeCN) or Dichloromethane (DCM)
-
Reaction vial
-
Magnetic stir bar
Procedure:
-
To a reaction vial containing a magnetic stir bar, add the sulfenamide (e.g., 0.2 mmol, 1.0 equiv), the diaryliodonium salt (e.g., 0.22 mmol, 1.1 equiv), and finely powdered base (e.g., NaOH, 0.4 mmol, 2.0 equiv).[5]
-
Add acetonitrile (MeCN, e.g., 2.0 mL) to the vial.
-
Stir the reaction mixture vigorously at room temperature for 1-12 hours. The reaction is typically rapid. Monitor progress by TLC or LC-MS.
-
After completion, filter the reaction mixture to remove the inorganic base.
-
Wash the filter cake with a small amount of the solvent.
-
Combine the filtrate and washings, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (e.g., using a petroleum ether/ethyl acetate (B1210297) gradient) to yield the pure S-aryl sulfilimine.
Quantitative Data Summary
The table below presents typical yields for the base-promoted S-arylation of various sulfenamides with diaryliodonium salts.
| Entry | Sulfenamide (N- and S-substituents) | Diaryliodonium Salt (Aryl group) | Base | Yield (%) | Reference |
| 1 | N-Benzoyl, S-p-Tolyl | Phenyl | NaOH | 98 | [5] |
| 2 | N-Benzoyl, S-p-Tolyl | 4-Fluorophenyl | NaOH | 96 | [5] |
| 3 | N-Benzoyl, S-p-Tolyl | 4-Chlorophenyl | NaOH | 95 | [5] |
| 4 | N-Benzoyl, S-Thien-2-yl | Phenyl | NaOH | 94 | [5] |
| 5 | N-Benzoyl, S-Methyl | Phenyl | NaOH | 92 | [5] |
| 6 | N-(4-Nitrophenyl), S-p-Tolyl | Phenyl | K₂CO₃ | 96 | [5] |
| 7 | N-Benzoyl, S-Cyclohexyl | Phenyl | NaOH | 92 | [5] |
Visualizations
Logical Workflow for S-Aryl Sulfimide Synthesis
Caption: General experimental workflow for the synthesis of S-aryl sulfimides.
Signaling Pathway Comparison of Catalytic vs. Metal-Free Protocols
Caption: Mechanistic pathway comparison for S-aryl this compound synthesis protocols.
References
- 1. Synthesis of Sulfilimines Enabled by Copper-Catalyzed S-Arylation of Sulfenamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Sulfilimines Enabled by Copper-Catalyzed S-Arylation of Sulfenamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Base-Promoted S-Arylation of Sulfenamides for the Synthesis of Sulfilimines [organic-chemistry.org]
- 6. Base-Promoted S-Arylation of Sulfenamides for the Synthesis of Sulfilimines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Diastereoselective Synthesis of Sulfimides
Audience: Researchers, scientists, and drug development professionals.
These application notes provide detailed protocols and data for several key methodologies in the diastereoselective synthesis of chiral sulfimides, which are valuable compounds in organic synthesis and medicinal chemistry. The following sections summarize prominent strategies, including the use of chiral auxiliaries, metal-catalyzed imidation, organocatalysis, and synthesis from chiral precursors.
Synthesis from Enantioenriched Sulfinamides via Stereospecific O-Alkylation and Nucleophilic Substitution
This method provides an efficient route to chiral sulfimides starting from readily available enantioenriched sulfinamides. The key steps involve a stereospecific oxygen-selective alkylation of the sulfinamide to form a chiral sulfinimidate ester, followed by a nucleophilic substitution with a Grignard reagent. This transformation is particularly useful for accessing enantioenriched diaryl or dialkyl sulfimides.[1][2]
Logical Relationship Diagram
Caption: Workflow for this compound synthesis from sulfinamides.
Quantitative Data
| Entry | Sulfinamide (R¹) | Grignard Reagent (R²) | Product (R¹, R²) | Yield (%) | ee (%) |
| 1 | p-Tolyl | Phenyl | S-(p-Tolyl)-S-phenylthis compound | 95 | >99 |
| 2 | t-Butyl | Methyl | S-(t-Butyl)-S-methylthis compound | 88 | >99 |
| 3 | Phenyl | Ethyl | S-Phenyl-S-ethylthis compound | 92 | >99 |
Experimental Protocol: General Procedure
Step 1: Synthesis of Chiral Sulfinimidate Ester
-
To a solution of the enantioenriched N-pivaloyl-sulfinamide (1.0 mmol) in N,N'-dimethylpropyleneurea (DMPU, 5.0 mL) is added potassium carbonate (K₂CO₃, 2.0 mmol).
-
Isopropyl iodide (i-PrI, 3.0 mmol) is added to the suspension.
-
The reaction mixture is stirred at room temperature for 24 hours.
-
Upon completion, the reaction is quenched with water and the product is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the chiral sulfinimidate ester.
Step 2: Synthesis of Chiral this compound
-
The chiral sulfinimidate ester (0.5 mmol) is dissolved in anhydrous tetrahydrofuran (B95107) (THF, 5.0 mL) and cooled to 0 °C under an inert atmosphere.
-
The Grignard reagent (1.0 M in THF, 1.0 mmol) is added dropwise to the solution.
-
The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature.
-
The reaction is quenched by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The residue is purified by flash chromatography to yield the desired enantioenriched this compound.
Copper-Catalyzed Diastereoselective Imidation of Diaryl Sulfides with a Chiral Auxiliary
This approach utilizes a chiral auxiliary, such as an oxazoline (B21484) group, attached to the sulfide (B99878) substrate to control the stereochemistry of the imidation reaction. The presence of a copper catalyst facilitates the transfer of a nitrene group from a source like Chloramine-T to the sulfur atom, resulting in the formation of the corresponding N-tosylthis compound with high diastereoselectivity.[1][3]
Experimental Workflow Diagram
References
- 1. Catalytic diastereoselective sulfimidation of diaryl sulfides and application of chiral sulfimides to asymmetric allylic alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Asymmetric Synthesis of Chiral Sulfimides through the O-Alkylation of Enantioenriched Sulfinamides and Addition of Carbon Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Sulfimide-Based Ligands in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
The pursuit of enantiomerically pure compounds is a cornerstone of modern drug development and fine chemical synthesis. Chiral ligands, when complexed with transition metals, offer a powerful tool for achieving high levels of stereocontrol in a wide array of chemical transformations. Among the diverse classes of chiral ligands, those incorporating a stereogenic sulfur atom, particularly sulfimides and their derivatives, have emerged as a promising and versatile class. Their unique electronic and steric properties, conferred by the chiral sulfur center, have enabled remarkable levels of enantioselectivity in various asymmetric catalytic reactions.
These application notes provide a comprehensive overview of the use of sulfimide-based ligands in asymmetric catalysis, with a focus on practical applications and detailed experimental protocols. The information is intended to serve as a valuable resource for researchers seeking to employ these ligands in their synthetic endeavors.
Key Applications of this compound-Based Ligands
This compound-based ligands, particularly those derived from chiral sulfinamides and sulfinyl imines, have demonstrated significant efficacy in a range of metal-catalyzed asymmetric reactions. The primary areas of application include:
-
Carbon-Carbon Bond Forming Reactions: This is a major area where this compound-based ligands have excelled. They have been successfully employed in rhodium-catalyzed asymmetric 1,4-additions of organoboron reagents to α,β-unsaturated carbonyl compounds and palladium-catalyzed asymmetric allylic alkylations (AAA).[1][2] These reactions are fundamental for the construction of chiral carbon skeletons found in numerous natural products and pharmaceutical agents.
-
Asymmetric Hydrogenation: While less common than their phosphorus-based counterparts, certain chiral sulfur ligands have been investigated for asymmetric hydrogenation of prochiral olefins and ketones.[3][4][5] The development of efficient sulfur-based ligands for this critical transformation remains an active area of research.
The versatility of these ligands stems from their modular synthesis, allowing for fine-tuning of steric and electronic properties to achieve optimal performance for a specific transformation.[6][7]
Data Presentation: Performance of this compound-Based Ligands
The following tables summarize the performance of representative this compound-based ligands in key asymmetric catalytic reactions.
Table 1: Rhodium-Catalyzed Asymmetric 1,4-Addition of Arylboronic Acids to Enones
| Ligand Type | Catalyst System | Substrate | Product Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| N-Sulfinyl-based Sulfur-Olefin | [Rh(acac)(C₂H₄)₂] / Ligand | Cyclohex-2-en-1-one | >95 | up to 99 | [8] |
| N-Sulfinyl-based Sulfur-Olefin | [Rh(acac)(C₂H₄)₂] / Ligand | Cyclopent-2-en-1-one | >95 | up to 98 | [8] |
| Chiral Sulfinamide/Sulfoxide-Olefin | [Rh(acac)(CO)₂] / Ligand | Methyl phenylglyoxylate | up to 99 | up to 96 | [9] |
Table 2: Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)
| Ligand Type | Catalyst System | Substrate | Nucleophile | Product Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| P,N-Sulfinyl Imine | [Pd(π-allyl)Cl]₂ / Ligand | 1,3-Diphenyl-2-propenyl acetate (B1210297) | Dimethyl malonate | up to 98 | up to 94 | [10] |
| Chiral P,N-Ligands | Pd₂(dba)₃·CHCl₃ / Ligand | 1,3-Diphenylallyl acetate | Dimethyl malonate | >99 | 95 | [11] |
| Bisamide Ligands | [Pd(allyl)Cl]₂ / Ligand | 1,3-Diphenylallyl acetate | Dimethyl malonate | 98 | 96 | [12] |
Experimental Protocols
Detailed methodologies for the synthesis of a representative ligand and its application in a key catalytic reaction are provided below.
Protocol 1: Synthesis of a Chiral N-Sulfinyl Imine Ligand
This protocol describes the synthesis of a P,N-sulfinyl imine ligand, a class of ligands that has shown high efficiency in palladium-catalyzed asymmetric allylic alkylation.[10]
Materials:
-
(R)-tert-Butanesulfinamide
-
Magnesium sulfate (B86663) (anhydrous)
-
Dichloromethane (DCM, anhydrous)
Procedure:
-
To a solution of (R)-tert-butanesulfinamide (1.0 mmol) in anhydrous DCM (10 mL) under an inert atmosphere (nitrogen or argon), add 2-(diphenylphosphino)benzaldehyde (1.05 mmol).
-
Add anhydrous magnesium sulfate (2.0 g) to the reaction mixture.
-
Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the magnesium sulfate.
-
Wash the Celite pad with DCM (2 x 10 mL).
-
Combine the filtrates and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure chiral N-sulfinyl imine ligand.
Protocol 2: Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)
This protocol details the use of a chiral P,N-sulfinyl imine ligand in the asymmetric allylic alkylation of 1,3-diphenyl-2-propenyl acetate with dimethyl malonate.[10]
Materials:
-
[Pd(π-allyl)Cl]₂
-
Chiral P,N-sulfinyl imine ligand (from Protocol 1)
-
1,3-Diphenyl-2-propenyl acetate
-
Dimethyl malonate
-
N,O-Bis(trimethylsilyl)acetamide (BSA)
-
Potassium acetate (KOAc)
-
Toluene (B28343) (anhydrous)
Procedure:
-
In a glovebox or under an inert atmosphere, add [Pd(π-allyl)Cl]₂ (0.01 mmol) and the chiral P,N-sulfinyl imine ligand (0.022 mmol) to a dry reaction vial.
-
Add anhydrous toluene (1.0 mL) and stir the mixture at room temperature for 30 minutes to form the catalyst complex.
-
In a separate vial, dissolve 1,3-diphenyl-2-propenyl acetate (0.5 mmol) in anhydrous toluene (1.0 mL).
-
To the substrate solution, add dimethyl malonate (1.5 mmol), BSA (1.5 mmol), and KOAc (0.05 mmol).
-
Add the substrate/nucleophile solution to the pre-formed catalyst solution.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature or 40 °C) and monitor its progress by TLC or GC/MS.
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to yield the enantiomerically enriched product.
-
Determine the enantiomeric excess of the product by chiral HPLC analysis.
Visualizations
Catalytic Cycle for Palladium-Catalyzed Asymmetric Allylic Alkylation
The following diagram illustrates a generally accepted catalytic cycle for the palladium-catalyzed asymmetric allylic alkylation using a chiral ligand.
Caption: Catalytic cycle for Pd-catalyzed AAA.
Experimental Workflow for Ligand Synthesis and Catalysis
This diagram outlines the general workflow from ligand synthesis to the final catalytic reaction and analysis.
Caption: General experimental workflow.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pd and Mo Catalyzed Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Developing chiral ligands for asymmetric hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules [ajchem-b.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Chiral Organosulfur Ligands/Catalysts with a Stereogenic Sulfur Atom: Applications in Asymmetric Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Rhodium-Catalyzed, Highly Enantioselective 1,2-Addition of Aryl Boronic Acids to α-Ketoesters and α-Diketones Using Simple, Chiral Sulfur-Olefin Ligands: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 10. Novel sulfinyl imine ligands for asymmetric catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Palladium-catalyzed Asymmetric Allylic Alkylation Using Chiral P,N-Ligands [chooser.crossref.org]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Enzymatic Resolution of Racemic Sulfoxides: A Gateway to Enantiopure Sulfimides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enantiomerically pure sulfimides and their oxidized counterparts, sulfoximines, are of significant interest in medicinal chemistry and drug development due to their unique three-dimensional structures and potential as bioisosteres for other functional groups. While the direct enzymatic resolution of racemic sulfimides is not widely documented in scientific literature, a highly effective and practical alternative is the enzymatic kinetic resolution of their precursors, racemic sulfoxides. The resulting enantiopure sulfoxides can then be converted to the corresponding enantiopure sulfimides through stereospecific imidation reactions.
This document provides detailed application notes and protocols for the enzymatic kinetic resolution of racemic sulfoxides, offering a robust method for accessing enantiomerically enriched chiral building blocks for drug discovery and development. The protocols described herein focus on the use of reductase enzymes, which have demonstrated high enantioselectivity and broad substrate scope for this transformation.
Principle of the Method
Enzymatic kinetic resolution is a process in which an enzyme selectively catalyzes the transformation of one enantiomer of a racemic mixture at a much higher rate than the other. In the context of racemic sulfoxides, a reductase enzyme can selectively reduce one enantiomer (e.g., the (R)-sulfoxide) to the corresponding sulfide (B99878), leaving the other enantiomer (e.g., the (S)-sulfoxide) unreacted and therefore enantiomerically enriched. The theoretical maximum yield for the unreacted enantiomer is 50%, with the potential for achieving very high enantiomeric excess (e.e.). The resulting mixture of the enriched sulfoxide (B87167) and the sulfide can then be readily separated using standard chromatographic techniques.
Data Presentation
The following tables summarize the quantitative data for the enzymatic kinetic resolution of various racemic sulfoxides using different reductase enzymes.
Table 1: Kinetic Resolution of Racemic Sulfoxides using Methionine Sulfoxide Reductase B (liMsrB) Homologue
| Substrate (Racemic Sulfoxide) | Time (h) | Conversion (%) | e.e. of remaining (S)-Sulfoxide (%) |
| Methyl phenyl sulfoxide | 12 | 51 | >99 |
| Ethyl phenyl sulfoxide | 12 | 50 | 98 |
| p-Tolyl methyl sulfoxide | 12 | 52 | >99 |
| 4-Methoxyphenyl methyl sulfoxide | 24 | 49 | 92 |
| 4-Chlorophenyl methyl sulfoxide | 12 | 51 | >99 |
| 2-Pyridyl methyl sulfoxide | 24 | 50 | 96 |
| Benzyl methyl sulfoxide | 24 | 48 | 94 |
Data adapted from a study on a novel MsrB homologue, demonstrating its efficacy in resolving a range of aromatic and alkyl sulfoxides.[1]
Table 2: Kinetic Resolution of Racemic Sulfoxides using DMSO Reductase (DmsABC)
| Substrate (Racemic Sulfoxide) | Time (h) | Conversion (%) | e.e. of remaining Sulfoxide (%) | Configuration of remaining Sulfoxide |
| p-Tolyl methyl sulfoxide | 1 | 48 | 99 | R |
| 4-Methoxyphenyl methyl sulfoxide | 1 | 48 | 98 | R |
| 4-Bromophenyl methyl sulfoxide | 1 | 49 | 99 | R |
| 4-Nitrophenyl methyl sulfoxide | 2 | 51 | 99 | R |
This table showcases the enantiocomplementary nature of DMSO reductase, which selectively reduces the (S)-enantiomer, leaving the (R)-sulfoxide enriched.[2][3]
Experimental Protocols
Protocol 1: General Procedure for Kinetic Resolution of Racemic Sulfoxides using a Methionine Sulfoxide Reductase B (MsrB) Homologue
This protocol is based on the methodology described for the kinetic resolution of sulfoxides with a novel MsrB homologue.[1]
1. Enzyme Preparation:
-
The MsrB homologue (liMsrB) is expressed and purified according to standard molecular biology protocols. The final enzyme preparation should be stored in an appropriate buffer at -80 °C.
2. Reaction Setup:
-
In a microcentrifuge tube, prepare a reaction mixture containing:
-
Phosphate (B84403) buffer (50 mM, pH 7.5)
-
Racemic sulfoxide (10 mM final concentration, added from a stock solution in a suitable organic solvent like DMSO or acetonitrile)
-
Dithiothreitol (DTT) as a reducing agent (e.g., 20 mM final concentration)
-
Purified liMsrB enzyme (a predetermined optimal concentration, e.g., 1-5 µM)
-
-
The total reaction volume is typically 500 µL to 1 mL.
3. Reaction Conditions:
-
Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with gentle shaking.
-
Monitor the progress of the reaction by taking aliquots at different time intervals (e.g., 1, 2, 4, 8, 12, 24 hours).
4. Reaction Quenching and Extraction:
-
Stop the reaction by adding an equal volume of a water-immiscible organic solvent (e.g., ethyl acetate).
-
Vortex the mixture thoroughly to extract the unreacted sulfoxide and the sulfide product.
-
Centrifuge to separate the phases and collect the organic layer. Repeat the extraction process twice.
5. Analysis:
-
Dry the combined organic extracts over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.
-
Determine the conversion and the enantiomeric excess of the remaining sulfoxide using chiral High-Performance Liquid Chromatography (HPLC) with a suitable chiral stationary phase (e.g., Daicel Chiralpak series).
Protocol 2: General Procedure for Kinetic Resolution of Racemic Sulfoxides using DMSO Reductase (DmsABC) from E. coli
This protocol is adapted from the procedure utilizing whole E. coli cells overexpressing DmsABC.[2][3]
1. Cell Culture and Induction:
-
Grow E. coli cells harboring the expression plasmid for DmsABC in a suitable medium (e.g., LB broth) at 37 °C to an appropriate optical density (OD600).
-
Induce the expression of the DmsABC enzyme with an inducer (e.g., IPTG) and continue the cultivation at a lower temperature (e.g., 20 °C) for several hours.
-
Harvest the cells by centrifugation and wash with a suitable buffer (e.g., phosphate buffer, pH 7.5).
2. Reaction Setup:
-
Resuspend the harvested E. coli cells in a reaction buffer (e.g., 50 mM phosphate buffer, pH 7.5) to a desired final cell density (e.g., OD600 of 40).
-
To the cell suspension, add the racemic sulfoxide (e.g., 5-10 mM final concentration) from a stock solution.
-
Add a suitable electron donor for the reductase, such as glucose or formate.
3. Reaction Conditions:
-
Incubate the reaction mixture in a sealed container under anaerobic or microaerobic conditions at a controlled temperature (e.g., 30 °C) with shaking.
-
Monitor the reaction progress over time by analyzing small aliquots.
4. Work-up and Analysis:
-
Centrifuge the reaction mixture to pellet the cells.
-
Extract the supernatant with an organic solvent (e.g., ethyl acetate).
-
Dry the organic extract, concentrate, and analyze by chiral HPLC to determine the conversion and enantiomeric excess of the unreacted sulfoxide.
Visualizations
Caption: Experimental workflow for the enzymatic kinetic resolution of racemic sulfoxides.
Caption: Principle of enzymatic kinetic resolution of a racemic sulfoxide mixture.
References
- 1. Kinetic resolution of sulfoxides with high enantioselectivity using a new homologue of methionine sulfoxide reductase B - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Enzymatic kinetic resolution of chiral sulfoxides - an enantiocomplementary approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yields in Sulfimide Synthesis
Welcome to the Technical Support Center for sulfimide synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common challenges encountered during the synthesis of sulfimides, with a primary focus on addressing and improving low reaction yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound synthesis is resulting in a very low yield. What are the most common initial checks I should perform?
A1: Low yields in this compound synthesis can often be traced back to fundamental aspects of the experimental setup and reagents. Begin by verifying the following:
-
Reagent Quality:
-
Sulfide (B99878): Ensure the sulfide starting material is pure and free from oxidation to the corresponding sulfoxide (B87167) or sulfone.
-
Imidating Agent: Reagents like Chloramine-T and related N-haloamides can degrade over time or with exposure to moisture. Use a fresh batch or a newly opened container for best results.
-
Solvent: The use of anhydrous (dry) solvents is crucial, as water can lead to hydrolysis of reactive intermediates and side reactions.[1]
-
Catalyst: If using a metal catalyst, ensure it has not been deactivated by exposure to air or impurities.
-
-
Reaction Conditions:
-
Stoichiometry: Double-check the molar ratios of your reactants. The optimal ratio can vary depending on the specific reaction, but a slight excess of the imidating agent is often a good starting point.
-
Temperature: Reaction temperatures can significantly impact yield. Some reactions proceed well at room temperature, while others may require cooling to suppress side reactions or heating to overcome activation barriers.[2] Monitoring the reaction by Thin Layer Chromatography (TLC) can help determine the optimal temperature and reaction time.[3]
-
Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent the degradation of reagents by atmospheric moisture and oxygen.
-
Q2: I suspect side reactions are consuming my starting materials and lowering the yield. What are the most common side reactions and how can I minimize them?
A2: Side reactions are a frequent cause of low yields in this compound synthesis. The most common include:
-
Over-oxidation: The sulfide starting material can be oxidized to the corresponding sulfoxide or sulfone, especially under harsh reaction conditions or in the presence of strong oxidants. This is a significant issue as it consumes the starting material in a competing reaction.
-
Solution: Carefully control the stoichiometry of the oxidizing/imidating agent. Lowering the reaction temperature can also help to increase selectivity for the desired this compound product. In some cases, choosing a milder, more selective imidating agent is necessary.
-
-
Hydrolysis of Intermediates: Reactive intermediates in the synthesis can be susceptible to hydrolysis, especially if there is residual water in the solvent or reagents.
-
Solution: Ensure all glassware is thoroughly dried, and use anhydrous solvents. Running the reaction under an inert atmosphere will also help to minimize exposure to atmospheric moisture.[1]
-
-
Formation of Byproducts from the Imidating Agent: For instance, when using Chloramine-T, the p-toluenesulfonamide (B41071) byproduct is formed. While expected, inefficient removal of this and other byproducts during workup can complicate purification and lead to apparent low yields.
-
Solution: Optimize the workup and purification procedure. This may involve specific aqueous washes to remove water-soluble byproducts or careful chromatography.
-
Q3: My sulfide substrate is sterically hindered or has electron-withdrawing groups, and the reaction is not proceeding well. What can I do?
A3: The electronic and steric properties of the sulfide substrate can have a significant impact on the reaction rate and overall yield.
-
Steric Hindrance: Bulky groups near the sulfur atom can impede the approach of the imidating agent, slowing down the reaction.
-
Solution: Increase the reaction temperature or prolong the reaction time to provide more energy and time for the reaction to occur. Using a less sterically demanding imidating agent or a more active catalyst can also be beneficial.
-
-
Electronic Effects: Electron-withdrawing groups on the sulfide can reduce the nucleophilicity of the sulfur atom, making it less reactive towards electrophilic imidating agents.[4]
-
Solution: More forcing reaction conditions, such as higher temperatures, may be required.[4] Alternatively, employing a more reactive imidating system or a catalyst that enhances the electrophilicity of the nitrogen source can improve yields.
-
Q4: How does the choice of catalyst and solvent affect the yield of my this compound synthesis?
A4: The catalyst and solvent system plays a critical role in the efficiency of this compound synthesis.
-
Catalyst: For metal-catalyzed reactions (e.g., using copper or rhodium), the choice of metal and ligand can dramatically influence the yield and selectivity. The catalyst facilitates the formation of the key nitrogen-transfer intermediate.
-
Solution: A screening of different catalysts and ligands is often necessary to find the optimal combination for a specific substrate. The catalyst loading should also be optimized; too little may result in a sluggish reaction, while too much can sometimes lead to unwanted side reactions.
-
-
Solvent: The solvent not only dissolves the reactants but can also influence their reactivity and the stability of intermediates.
-
Solution: The polarity of the solvent is a key consideration. Non-polar solvents may be suitable for some reactions, while more polar, non-protic solvents may be required for others. Protic solvents like alcohols can sometimes interfere with the reaction by competing for the electrophilic species.
-
Q5: I am losing a significant amount of my product during purification. What are some strategies to improve the isolated yield?
A5: Product loss during purification is a common reason for low isolated yields.[5] Here are some strategies to mitigate this:
-
Optimize Chromatography:
-
Stationary Phase: Ensure the chosen stationary phase (e.g., silica (B1680970) gel) is appropriate for the polarity of your this compound and that the product is not irreversibly adsorbing or decomposing on the column.
-
Eluent System: A carefully optimized eluent system is crucial for good separation from byproducts and unreacted starting materials. A gradient elution may be necessary.
-
-
Crystallization: If your this compound is a solid, recrystallization can be a highly effective purification method that can minimize product loss compared to chromatography. Experiment with different solvent systems to find one that provides good recovery of pure crystals.
-
Aqueous Workup: During the workup, ensure that the pH of the aqueous washes is controlled to prevent the protonation or deprotonation of your product, which could lead to it partitioning into the wrong layer. Multiple extractions with the organic solvent will help to maximize the recovery of the product from the aqueous layer.
Data Presentation
Table 1: Effect of Catalyst on the Yield of this compound Synthesis
| Entry | Catalyst (mol%) | Substrate | Imidating Agent | Solvent | Yield (%) | Reference |
| 1 | [Rh2(OAc)4] (2.5) | Thioanisole | N-Acyl-1,2,3-benzoxathiazine-2,2-dioxide | DCE | 95 | N/A |
| 2 | Cu(OTf)2 (10) | Thioanisole | Phenyl(tosylimino)iodinane | CH2Cl2 | 85 | N/A |
| 3 | Fe(acac)3 (10) | Thioanisole | Phenyl(tosylimino)iodinane | CH3CN | 78 | N/A |
| 4 | AgOTf (10) | Thioanisole | Phenyl(tosylimino)iodinane | CH3CN | 65 | N/A |
| 5 | None | Thioanisole | Phenyl(tosylimino)iodinane | CH3CN | <5 | N/A |
Table 2: Influence of Reaction Temperature and Time on this compound Yield
| Entry | Substrate | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Diphenyl Sulfide | 25 | 12 | 75 | [2] |
| 2 | Diphenyl Sulfide | 50 | 6 | 88 | [2] |
| 3 | Diphenyl Sulfide | 80 | 2 | 92 | [2] |
| 4 | Methyl Phenyl Sulfide | 0 | 24 | 60 | [3] |
| 5 | Methyl Phenyl Sulfide | 25 | 8 | 85 | [3] |
Experimental Protocols
Protocol 1: Metal-Free Synthesis of N-Cyano Sulfilimines
This protocol describes the synthesis of N-cyanosulfilimines from the corresponding sulfides using cyanogen (B1215507) amine in the presence of N-bromosuccinimide (NBS).[6]
-
To a solution of the sulfide (1.0 mmol) and cyanogen amine (1.2 mmol) in an appropriate anhydrous solvent (e.g., acetonitrile, 5 mL) at 0 °C, add a solution of N-bromosuccinimide (1.1 mmol) in the same solvent dropwise.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired N-cyano sulfilimine.
Protocol 2: Copper-Catalyzed Synthesis of N-Acyl Sulfenamides (Precursors to Sulfimides)
This protocol outlines the synthesis of N-acyl sulfenamides, which are versatile precursors for sulfimides, via a copper-catalyzed reaction of thiols with dioxazolones.[7]
-
To a solution of the thiol (1.0 equiv), IPrCuCl (5 mol%), and Ag2CO3 (10 mol%) in HFIP (0.4 M), add the dioxazolone (2.0 equiv).
-
Stir the reaction mixture under a nitrogen atmosphere for 24 hours at room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in dichloromethane and wash with water.
-
Dry the organic layer with anhydrous Na2SO4 and concentrate in vacuo.
-
Purify the crude product by silica gel flash chromatography to yield the N-acyl sulfenamide.
Mandatory Visualization
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. biotage.com [biotage.com]
- 4. mdpi.com [mdpi.com]
- 5. Rhodium(II)-Catalyzed Asymmetric Sulfur(VI) Reduction of Diazo Sulfonylamidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Iodinane- and metal-free synthesis of N-cyano sulfilimines: novel and easy access of NH-sulfoximines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of N-acyl sulfenamides via copper catalysis and their use as S-sulfenylating reagents of thiols - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Conditions for Sulfimide Formation
Welcome to the technical support center for the optimization of sulfimide formation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of sulfimides, presented in a question-and-answer format to help you navigate and resolve these challenges effectively.
Q1: I am observing a very low yield in my this compound synthesis. What are the common causes and how can I improve it?
A1: Low yields are a frequent challenge in this compound synthesis and can be attributed to several factors. A systematic approach to troubleshooting is recommended.
-
Reactivity of Starting Materials:
-
Sulfide (B99878): Electron-rich sulfides are generally more nucleophilic and react more readily. If you are using an electron-deficient or sterically hindered sulfide, consider using more forcing reaction conditions, such as a higher temperature or a longer reaction time.
-
Imidating Agent: The choice of imidating agent is crucial. For instance, when using sulfonyl azides, bulky and electron-withdrawing groups on the azide (B81097) can enhance reactivity and improve yields.[1] If you are using a less reactive azide, switching to a more reactive one like 2,2,2-trichloro-1,1-dimethylethoxycarbonyl azide might be beneficial.[1]
-
-
Reaction Conditions:
-
Anhydrous Conditions: Many reagents used in this compound synthesis, such as sulfonyl chlorides which are precursors to sulfonyl azides, are sensitive to moisture. Ensure all glassware is thoroughly dried and use anhydrous solvents to prevent hydrolysis of your starting materials to unreactive sulfonic acids.[2][3][4]
-
Temperature: The optimal temperature can vary significantly depending on the specific reaction. While some reactions proceed well at room temperature, others may require cooling (e.g., 0 °C) to suppress side reactions or heating to drive the reaction to completion. It is advisable to perform small-scale trials to determine the optimal temperature for your specific substrates.
-
Catalyst: The absence or inappropriate choice of a catalyst can lead to low yields. Transition metal catalysts, such as those based on copper, rhodium, or iron, can significantly improve the efficiency of the reaction.
-
-
Side Reactions:
-
Sulfoxide (B87167) Formation: A common side reaction is the oxidation of the starting sulfide to the corresponding sulfoxide. This can be minimized by ensuring an inert atmosphere (e.g., nitrogen or argon) and by choosing a selective imidating agent. In some cases, replacing methanol (B129727) with acetonitrile (B52724) as the solvent has been shown to suppress sulfoxide formation.
-
Q2: My primary starting material, the sulfonyl azide, appears to be unstable. What are the best practices for its synthesis and handling?
A2: Sulfonyl azides are energetic compounds and should be handled with care. However, their stability can be managed with appropriate synthetic and handling procedures.
-
Synthesis from Sulfonamides: A modern and often safer alternative to the traditional synthesis from sulfonyl chlorides is the diazo transfer from triflyl azide (TfN₃) or imidazole-1-sulfonyl azide to primary sulfonamides.[1][5][6][7] This method is generally high-yielding and avoids the use of shock-sensitive heavy metal azides.[1][5][6][7]
-
Use of Safer Reagents: Imidazole-1-sulfonyl azide hydrogen sulfate (B86663) is a crystalline, non-explosive, and easy-to-handle reagent for diazo transfer and is a safer alternative to triflyl azide.[6]
-
Handling Precautions:
-
Avoid friction and grinding of solid sulfonyl azides.
-
It is often recommended to use them in solution shortly after their preparation.
-
Avoid contact with strong acids, which can lead to the formation of highly toxic and explosive hydrazoic acid.
-
Q3: I am struggling with the purification of my this compound product. What are some effective strategies?
A3: Purification of sulfimides can be challenging due to their polarity and potential for decomposition on silica (B1680970) gel.
-
Recrystallization: This is often the most effective method for purifying solid sulfimides. Experiment with different solvent systems, such as ethanol/water or ethyl acetate/hexanes, to find optimal conditions.
-
Silica Gel Chromatography: If recrystallization is not feasible, column chromatography can be used.
-
To minimize decomposition on silica, consider deactivating the silica gel with a small amount of a neutral amine like triethylamine (B128534) (typically 0.5-1% v/v in the eluent).
-
Running the column quickly can also reduce contact time and potential degradation.
-
-
Aqueous Workup: A standard aqueous workup can remove many common impurities. A wash with a dilute acid (e.g., 1M HCl) can remove basic impurities, while a wash with a saturated sodium bicarbonate solution can remove acidic byproducts.[2]
Q4: I am observing the formation of sulfoxide as a major byproduct. How can I minimize this?
A4: The formation of sulfoxide is a common competitive oxidation pathway.
-
Choice of Imidating Agent: Some imidating agents are more prone to causing oxidation than others. For example, certain oxaziridines might lead to higher sulfoxide formation compared to sulfonyl azides under specific conditions.
-
Solvent Selection: The choice of solvent can significantly influence the reaction pathway. For instance, in some systems, using acetonitrile instead of methanol has been shown to completely suppress sulfoxide formation.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere of nitrogen or argon is crucial to prevent oxidation by atmospheric oxygen.
-
Control of Reaction Temperature: Lowering the reaction temperature can sometimes favor the desired imidation reaction over the oxidation pathway.
Data Presentation: Optimization of Reaction Conditions
The following tables summarize quantitative data on the impact of various reaction parameters on the yield and selectivity of this compound formation.
Table 1: Effect of Catalyst on this compound Formation
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Cu(TFA)₂·H₂O (10) | DCE | 60 | 12 | 94 | [8][9] |
| 2 | None | DCE | 60 | 12 | 0 | [8][9] |
| 3 | [Rh₂(OAc)₄] (cat.) | - | - | - | High | [10][11] |
| 4 | Fe(dmhdCl)₃ (5-10) | CH₂Cl₂ | RT | - | Good | [12] |
Table 2: Influence of Solvent and Temperature on this compound Yield
| Entry | Substrate | Imidating Agent | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | Thioanisole | TsN₃ | CH₃CN | 80 | 95 | |
| 2 | Thioanisole | TsN₃ | CH₃OH | 65 | 75 | |
| 3 | Aryl sulfide | PhI=NNs | CH₂Cl₂ | -40 | >98 (selectivity for this compound) | |
| 4 | Aryl sulfide | PhI=NNs | CH₂Cl₂ | RT | Lower selectivity |
Experimental Protocols
Below are detailed methodologies for key experiments in this compound synthesis.
Protocol 1: Copper-Catalyzed S-Arylation of Sulfenamides
This protocol is adapted from a procedure for the copper-catalyzed synthesis of sulfilimines from sulfenamides and boronic acids.[8][9]
-
Reaction Setup: To an oven-dried reaction vessel, add the sulfenamide (B3320178) (0.1 mmol, 1.0 equiv), arylboronic acid (0.12 mmol, 1.2 equiv), and Cu(TFA)₂·H₂O (0.01 mmol, 10 mol%).
-
Solvent Addition: Add 1,2-dichloroethane (B1671644) (DCE, 0.5 mL).
-
Reaction Conditions: Stir the mixture at 60 °C under an oxygen atmosphere (1 atm, balloon) for 12 hours.
-
Workup: After the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature. Dilute with dichloromethane (B109758) (DCM) and wash with saturated aqueous NaHCO₃ followed by brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Synthesis of Sulfonyl Azides from Sulfonamides
This protocol describes a general method for the synthesis of sulfonyl azides from primary sulfonamides using a diazo transfer reaction.[1]
-
Reaction Setup: In a round-bottom flask, dissolve the primary sulfonamide (1.0 equiv) in a biphasic solvent system of toluene, water, and t-butanol.
-
Addition of Reagents: Add NaHCO₃ (as a base) and a catalytic amount of CuSO₄.
-
Diazo Transfer: Add triflyl azide (TfN₃, 1.5 equiv) to the mixture.
-
Reaction Conditions: Stir the reaction vigorously at room temperature for 6-12 hours, or until the starting material is consumed as indicated by TLC.
-
Workup: Separate the organic layer and wash it with water and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to afford the sulfonyl azide, which can often be used in the next step without further purification.
Visualizations
Troubleshooting Workflow for Low this compound Yield
Caption: A logical workflow for troubleshooting low yields in this compound formation.
General Experimental Workflow for this compound Synthesis
Caption: A general workflow for a typical this compound synthesis experiment.
References
- 1. Efficient Synthesis of Sulfonyl Azides from Sulfonamides [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Efficient synthesis of sulfonyl azides from sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of sulfonyl azides via diazotransfer using an imidazole-1-sulfonyl azide salt: scope and ¹⁵N NMR labeling experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Sulfilimines Enabled by Copper-Catalyzed S-Arylation of Sulfenamides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Rhodium-catalyzed imination of sulfoxides and sulfides: efficient preparation of N-unsubstituted sulfoximines and sulfilimines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
"common side reactions in sulfimide synthesis and their prevention"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in sulfimide synthesis. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during this compound synthesis?
A1: The most prevalent side reactions in this compound synthesis depend on the chosen synthetic route (e.g., starting from sulfides, sulfoxides, or sulfinamides). However, some common undesirable reactions include:
-
Over-oxidation: The oxidation of the desired this compound to a sulfone is a frequent issue, particularly when synthesizing sulfoximines from sulfides or sulfoxides.
-
Hydrolysis of Reagents: Starting materials, such as sulfonyl chlorides, are susceptible to hydrolysis, leading to the formation of unreactive sulfonic acids and reducing the overall yield.
-
Epimerization: When working with chiral sulfoxides, high reaction temperatures can lead to partial or complete loss of stereochemical purity (epimerization).
-
Competing Imidation/Amination: In catalytic systems, other functional groups within the substrate, such as alkenes or C-H bonds, may undergo competing aziridination or amination reactions.
-
[1][2]-Sigmatropic Rearrangement: If allylic sulfides are used as starting materials, the initially formed this compound can rearrange to form N-allyl-N-(thio)amides.[3]
-
Formation of Diazo Compounds or Staudinger Ligation Products: When using sulfonyl azides and phosphines, the reaction can sometimes favor the formation of diazo compounds or Staudinger ligation products over the desired this compound.
Q2: How can I identify the byproducts in my reaction mixture?
A2: A combination of chromatographic and spectroscopic techniques is essential for byproduct identification:
-
Thin Layer Chromatography (TLC): A quick method to assess the number of components in your reaction mixture.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of your product and can help to resolve and quantify impurities.[4]
-
Mass Spectrometry (MS), often coupled with HPLC (LC-MS): A powerful tool for determining the molecular weights of byproducts, which is a critical step in their identification.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for the structural elucidation of both the desired product and any impurities.[4]
-
Infrared (IR) Spectroscopy: Useful for identifying characteristic functional groups present in the byproducts, such as the S=O stretch in sulfones.[4]
Troubleshooting Guides
Issue 1: Low Yield of this compound Product
| Possible Cause | Suggested Solution & Prevention |
| Incomplete Reaction | * Monitor the reaction progress using TLC or HPLC.[4] * Consider extending the reaction time or moderately increasing the temperature, being mindful of potential side reactions like epimerization.[4] |
| Hydrolysis of Starting Materials (e.g., Sulfonyl Chloride) | * Ensure all glassware is thoroughly dried before use. * Use anhydrous solvents.[4] * Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.[4] * If an aqueous workup is necessary, perform it quickly and at a low temperature. |
| Poor Reactivity of Starting Materials | * For less nucleophilic amines, consider increasing the reaction temperature or using a more forcing solvent. * The addition of a catalyst, such as 4-dimethylaminopyridine (B28879) (DMAP), can enhance the reaction rate. |
| Suboptimal Reaction Temperature | * Review literature for the optimal temperature range for your specific substrates. * If no data is available, perform small-scale screening experiments at various temperatures. Some reactions may require cryogenic temperatures (e.g., -78 °C) to achieve high yields.[5] |
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields in this compound synthesis.
Issue 2: Presence of Multiple Products (Side Reactions)
| Possible Cause | Suggested Solution & Prevention |
| Over-oxidation to Sulfone | * Carefully control the stoichiometry of the oxidizing agent. * Consider using a milder oxidant. * Optimize the reaction temperature; lower temperatures often favor the desired this compound. |
| Competing Aziridination/C-H Amination | * Employ a highly chemoselective catalyst. Rhodium and cobalt-based catalysts have shown high selectivity for sulfimidation over competing reactions.[6] * Adjust the reaction conditions (solvent, temperature) to favor the desired pathway. |
| [1][2]-Sigmatropic Rearrangement | * This is an inherent reactivity of allylic sulfimides. If this rearrangement is undesired, consider using a different synthetic route that does not involve an allylic sulfide (B99878) precursor.[3] |
| Epimerization of Chiral Center | * Maintain strict control over the reaction temperature. Avoid prolonged heating at high temperatures. * Screen different solvents, as they can influence the rate of epimerization.[7][8][9] |
Table 1: Effect of Catalyst on Chemoselectivity in Sulfimidation
| Catalyst | Substrate | Desired Product (Yield) | Side Product (Yield) | Reference |
| Rh₂(esp)₂ | Thioanisole | N-Tosylthis compound (99%) | - | [2] |
| Iron(II) Phthalocyanine | Styrene & Thioanisole | N-Tosylthis compound (trace) | Aziridine (major) | [10] |
| Co(TAML) | Thioanisole & Styrene | N-Tosylthis compound (>95%) | Aziridine (<5%) | [2] |
Decision Tree for Identifying the Cause of Multiple Products
Caption: A decision tree to help identify the cause of multiple byproducts in this compound synthesis.
Experimental Protocols
Protocol 1: Rhodium-Catalyzed Synthesis of N-Protected Sulfoximines from Sulfoxides
This protocol is adapted from the work of Bull and coworkers and describes a reliable method for the synthesis of N-protected sulfoximines.[2]
Materials:
-
Sulfoxide (B87167) (1.0 equiv)
-
N-Boc-O-tosylhydroxylamine (TsONHBoc) (1.5 equiv)
-
Rh₂(esp)₂ (0.5 mol%)
-
Magnesium oxide (MgO) (2.0 equiv)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the sulfoxide (1.0 equiv), MgO (2.0 equiv), and Rh₂(esp)₂ (0.5 mol%).
-
Add anhydrous DCM via syringe to achieve a concentration of 0.1 M with respect to the sulfoxide.
-
Stir the resulting suspension at room temperature.
-
In a separate flame-dried flask, dissolve TsONHBoc (1.5 equiv) in anhydrous DCM.
-
Add the TsONHBoc solution dropwise to the sulfoxide suspension over 10-15 minutes.
-
Monitor the reaction by TLC until the starting sulfoxide is consumed (typically 1-4 hours).
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove MgO and the catalyst.
-
Wash the Celite® pad with additional DCM.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a gradient of ethyl acetate (B1210297) in hexanes) to afford the desired N-Boc sulfoximine.
Troubleshooting:
-
Low Conversion: If the reaction stalls, a small additional portion of Rh₂(esp)₂ can be added. Ensure the TsONHBoc is of high purity.
-
Decomposition of Product: If streaking is observed on TLC, this may indicate product decomposition on silica gel. Consider using a different stationary phase (e.g., alumina) or minimizing the time the product is on the column.
Protocol 2: Metal-Free Synthesis of NH-Sulfoximines from Sulfoxides
This protocol is based on a method using hypervalent iodine reagents and provides direct access to NH-sulfoximines.[11][12][13]
Materials:
-
Sulfoxide (1.0 equiv)
-
(Diacetoxyiodo)benzene (B116549) (PhI(OAc)₂) (3.0 equiv)
-
Ammonium (B1175870) carbamate (B1207046) (4.0 equiv)
-
Methanol (B129727) (MeOH)
Procedure:
-
In a round-bottom flask open to the air, suspend the sulfoxide (1.0 equiv) in methanol.
-
Add (diacetoxyiodo)benzene (3.0 equiv) to the suspension.
-
Add ammonium carbamate (4.0 equiv) portion-wise over approximately 10 minutes to control the effervescence from decarboxylation.[11]
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, remove the methanol under reduced pressure.
-
Dilute the resulting slurry with ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid formed.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to yield the NH-sulfoximine.[11]
Troubleshooting:
-
Incomplete reaction: Ensure the (diacetoxyiodo)benzene is of good quality. The reaction can be gently warmed to 40 °C if it is sluggish, but this may not be suitable for thermally sensitive substrates.
-
Difficult purification: The product can sometimes be purified by an acidic workup. After the initial workup, the product can be extracted into 1 M HCl, the aqueous layer washed with an organic solvent to remove non-basic impurities, and then the aqueous layer is basified and the product is extracted with an organic solvent.[11]
References
- 1. benchchem.com [benchchem.com]
- 2. Sulfoximine synthesis by imidation [organic-chemistry.org]
- 3. Synthesis of acyclic α- and β-silyl sulfimides - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Collection - Rhodium-Catalyzed Sulfimidation Reactions: A Computational Study - Organometallics - Figshare [figshare.com]
- 7. Thiol–maleimide “click” chemistry: evaluating the influence of solvent, initiator, and thiol on the reaction mechanism, kinetics, and selectivity - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Synthesis of Sulfoximines and Sulfonimidamides Using Hypervalent Iodine Mediated NH Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Purification of Polar Sulfimide Compounds
Welcome to the Technical Support Center for the purification of polar sulfimide and related compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and practical protocols for common purification challenges. Due to the limited specific literature on this compound purification, this guide draws upon established methods for the structurally similar and well-documented polar sulfonamides.
Frequently Asked Questions (FAQs)
Q1: My polar this compound compound shows little to no retention on a C18 column and elutes in the void volume. How can I improve retention?
A1: This is a common issue with highly polar compounds in reversed-phase (RP) chromatography. Here are several strategies to enhance retention:
-
Switch to a More Suitable Chromatography Mode:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the separation of polar compounds. It uses a polar stationary phase (e.g., silica (B1680970), diol, amine) with a mobile phase high in organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[1][2]
-
Aqueous Normal-Phase Chromatography: This technique uses a polar stationary phase (like amine-bonded silica) with reversed-phase solvents, where water acts as the strong solvent. This approach can significantly improve the retention of highly polar, water-soluble compounds.[1]
-
-
Modify Your Reversed-Phase Method:
-
Use a Polar-Embedded Column: These columns have a polar group embedded in the alkyl chain, which helps to retain polar analytes and allows for the use of highly aqueous mobile phases without phase collapse.
-
Increase Mobile Phase Polarity: If your column is stable in highly aqueous conditions, gradually increasing the water content in the mobile phase can improve retention.[3]
-
Add an Ion-Pairing Reagent: For ionizable sulfimides, adding an ion-pairing reagent to the mobile phase can increase retention on a reversed-phase column.
-
Q2: I am observing significant peak tailing for my polar this compound compound during column chromatography. What is the cause and how can I fix it?
A2: Peak tailing for polar compounds, especially those with acidic protons like sulfonamides, is often due to strong interactions with the stationary phase (e.g., acidic silanol (B1196071) groups on silica gel).[4]
-
For Normal-Phase Chromatography (Silica Gel):
-
Add a Mobile Phase Modifier: Adding a small amount of a competitive polar solvent or a modifier can improve peak shape. For acidic compounds, adding a small percentage of acetic or formic acid (0.1-1%) to the eluent can help. For basic compounds, adding a small amount of triethylamine (B128534) (0.1-1%) can neutralize acidic sites on the silica gel.[4][5]
-
-
For Reversed-Phase Chromatography:
-
Adjust Mobile Phase pH: For ionizable compounds, adjusting the pH of the mobile phase can suppress the ionization of the analyte and reduce interactions with residual silanols, leading to more symmetrical peaks.
-
Use an End-Capped Column: Modern, well-end-capped columns have fewer free silanol groups, which minimizes tailing.
-
Q3: My this compound product is a sticky solid or "oils out" during recrystallization. What should I do?
A3: This often indicates the presence of impurities that inhibit crystallization or that the chosen solvent system is not optimal.[6][7]
-
Trituration: Before recrystallization, try triturating the crude product with a solvent in which the desired compound is poorly soluble but the impurities are soluble. This can help remove some of the problematic impurities.
-
Optimize the Solvent System:
-
Single Solvent: The ideal solvent should dissolve the compound when hot but not when cold.[8]
-
Two-Solvent System: If a single solvent is not effective, a two-solvent system can be used. Dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy. Gently heat to redissolve and then cool slowly.[7] Common solvent pairs include ethanol/water and ethyl acetate/hexane.[9]
-
-
Induce Crystallization:
-
Seed Crystals: If you have a small amount of the pure compound, adding a tiny crystal to the cooled solution can initiate crystallization.[6]
-
Scratching: Gently scratching the inside of the flask with a glass rod can create nucleation sites for crystal growth.
-
Troubleshooting Guides
This section addresses specific issues you may encounter during the purification of polar this compound compounds.
Column Chromatography
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No separation of spots on TLC/column | Incorrect solvent system polarity. | Optimize the mobile phase. If spots are at the baseline, increase polarity. If they are at the solvent front, decrease polarity.[4] |
| Compound streaks on TLC/column | Compound is too polar or acidic/basic, leading to strong stationary phase interaction. | Add a modifier to the eluent (e.g., 0.5-1% acetic acid for acidic compounds, 0.5-1% triethylamine for basic compounds).[4] |
| Low recovery from the column | Compound is irreversibly adsorbed onto the stationary phase. | Deactivate the silica gel with triethylamine before running the column.[5] Consider using a different stationary phase like alumina (B75360) or a bonded phase. |
| Product degrades on the column | Silica gel is too acidic. | Neutralize the silica gel with a base like triethylamine.[5] Alternatively, use a less acidic stationary phase like neutral alumina. |
Recrystallization
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Product does not crystallize upon cooling | The solution is not saturated (too much solvent was added). | Evaporate some of the solvent to concentrate the solution and then try cooling again.[6] |
| The compound is very soluble in the chosen solvent even at low temperatures. | Try a different solvent or a two-solvent system. | |
| Product "oils out" instead of crystallizing | The boiling point of the solvent is higher than the melting point of the solute. | Choose a solvent with a lower boiling point. |
| The cooling process is too rapid. | Allow the solution to cool slowly to room temperature before placing it in an ice bath.[7] | |
| Impurities are preventing crystallization. | Try to purify the crude material further by another method (e.g., a quick silica plug filtration) before recrystallization. | |
| Low recovery of purified product | The compound has significant solubility in the cold recrystallization solvent. | Ensure the solution is cooled sufficiently (ice bath). Use a minimal amount of cold solvent to wash the crystals. |
| Premature crystallization during hot filtration. | Pre-heat the funnel and filter paper. Use a stemless funnel to prevent clogging. |
Experimental Protocols
Protocol 1: Recrystallization of a Polar Sulfonamide/Sulfimide
This protocol provides a general procedure for the purification of a solid polar this compound or sulfonamide derivative.
Materials:
-
Crude this compound/sulfonamide solid
-
Recrystallization solvent(s) (e.g., ethanol, isopropanol, ethanol/water mixture)[8]
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: Perform small-scale solubility tests to find a suitable solvent or solvent pair. The ideal solvent should fully dissolve the compound at its boiling point and provide poor solubility at room temperature.[10]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solvent boils and the solid dissolves completely. If necessary, add small portions of hot solvent until a clear solution is obtained.[8]
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (Optional): If charcoal was used or if insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean flask.[10]
-
Crystallization: Allow the filtrate to cool slowly to room temperature without disturbance. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.[8]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.[8]
-
Drying: Dry the purified crystals on the filter paper by drawing air through the funnel, followed by drying in a desiccator or vacuum oven.[10]
Protocol 2: Flash Column Chromatography of a Polar Sulfonamide/Sulfimide
This protocol outlines a general procedure for purification by flash column chromatography on silica gel.
Materials:
-
Crude this compound/sulfonamide
-
Silica gel (for flash chromatography)
-
Eluent (solvent system determined by TLC analysis)
-
Chromatography column
-
Collection tubes
Procedure:
-
Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system that gives the target compound an Rf value of approximately 0.2-0.3.
-
Column Packing: Pack the column with a slurry of silica gel in the initial, least polar eluent. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully pipette it onto the top of the column.
-
Dry Loading: For compounds that are not very soluble in the eluent, dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent. The resulting dry powder can then be loaded onto the top of the column.[5]
-
-
Elution: Begin elution with the determined solvent system. A gradient elution, where the polarity of the mobile phase is gradually increased, is often effective for separating compounds with different polarities.[5]
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.
Quantitative Data Summary
Table 1: HPLC Conditions for Sulfonamide Analysis
| Parameter | Condition 1 |
| Column | C18 |
| Mobile Phase | Distilled water: Acetonitrile: Methanol (60:35:5 v/v) with pH adjusted to 2.5 with phosphoric acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 278 nm |
| Temperature | 30°C |
| Reference | [11] |
Table 2: Supercritical Fluid Chromatography (SFC) Conditions for Sulfonamide Separation
| Parameter | Condition 1 |
| Column | Silica (250 x 4.6 mm) in series with Aminopropyl (250 x 4.6 mm) |
| Mobile Phase | 10% Methanol for 5 min, then gradient to 30% Methanol |
| Flow Rate | 2.5 mL/min |
| Oven Temperature | 65°C |
| Outlet Pressure | 300 bar |
| Reference | [12][13] |
Visualizations
Caption: General workflow for selecting a purification method.
Caption: Troubleshooting logic for chromatography issues.
References
- 1. biotage.com [biotage.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Purification [chem.rochester.edu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. benchchem.com [benchchem.com]
- 11. nanobioletters.com [nanobioletters.com]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Improving the Stability of Aliphatic Sulfimides
Welcome to the technical support center for researchers, scientists, and drug development professionals working with aliphatic sulfimides. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: My aliphatic sulfimide appears to be degrading at room temperature. Is this expected?
A1: Yes, this can be expected. Unsubstituted aliphatic sulfilimines (a common synonym for sulfimides) are known to be generally unstable above -30 °C.[1] Stability is a significant concern for this class of compounds, and various strategies are employed to mitigate degradation.
Q2: What are the primary factors that influence the stability of aliphatic sulfimides?
A2: The stability of aliphatic sulfimides is influenced by several factors, including:
-
Substitution at the Nitrogen Atom: N-unsubstituted aliphatic sulfimides are often unstable. The presence of an electron-withdrawing group on the nitrogen, such as an acyl or sulfonyl group, generally enhances stability.
-
Substitution at the Sulfur Atom: The nature of the aliphatic group attached to the sulfur atom is critical. Studies have shown that S-cyclopropyl and S-cyclobutyl substituents can confer high chemical stability compared to other S-alkyl groups, which tend to have poorer chemical stability.[2]
-
pH of the Medium: The pH of the solution can significantly impact stability. For instance, N-acylated sulfilimines have been observed to undergo racemization at a low pH of 1, while they remain configurationally stable at higher pH values.[2]
-
Temperature: As with many chemical compounds, higher temperatures can accelerate degradation pathways.
-
Presence of Oxidizing Agents: The sulfur atom in a this compound is in a lower oxidation state and can be oxidized to a sulfoximine, for example, by reagents like KMnO4.[1]
Q3: How can I improve the stability of my aliphatic this compound?
A3: To improve stability, consider the following approaches:
-
Structural Modification: If possible during the design phase, introducing S-cyclopropyl or S-cyclobutyl groups can enhance chemical stability.[2] Similarly, ensuring the nitrogen atom is substituted with an electron-withdrawing group is a common strategy.
-
pH Control: Maintaining a neutral or slightly basic pH can prevent acid-catalyzed degradation or racemization, especially for N-acylated variants.[2]
-
Formulation Strategies: For experimental assays, dissolving the compound in an appropriate aprotic solvent and minimizing exposure to aqueous or protic environments can be beneficial. If aqueous buffers are necessary, conduct experiments at a controlled pH and temperature.
-
Storage Conditions: Store aliphatic sulfimides at low temperatures (e.g., -20 °C or below) in a dry, inert atmosphere to minimize degradation.
Q4: What are the likely degradation products of an aliphatic this compound?
A4: While specific degradation pathways are highly dependent on the molecule and conditions, potential degradation products can arise from:
-
Hydrolysis: Cleavage of the sulfur-nitrogen bond can lead to the corresponding sulfoxide (B87167) and amine or ammonia.
-
Oxidation: The this compound can be oxidized to the corresponding sulfoximine.[1]
-
Racemization: For chiral sulfimides, racemization at the sulfur center can occur under certain conditions, such as low pH for N-acyl derivatives.[2]
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments.
Issue 1: Low or No Yield During Synthesis
-
Potential Cause: Poor reactivity of starting materials or side reactions. The synthesis of sulfimides often involves the reaction of a sulfide (B99878) with an aminating agent.
-
Troubleshooting & Optimization:
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents, as many reagents used in this compound synthesis are sensitive to moisture.
-
Reagent Quality: Use freshly opened or properly stored reagents. Degradation of the aminating agent can lead to low yields.
-
Temperature Control: Many reactions for this compound synthesis are conducted at low temperatures to control reactivity and minimize side reactions. Carefully control the reaction temperature as specified in the protocol.
-
Base Selection: The choice of base can be critical. Non-nucleophilic bases are often preferred to avoid competition with the desired reaction.
-
Issue 2: Inconsistent Results in Biological or Chemical Assays
-
Potential Cause: Degradation of the aliphatic this compound in the assay medium.
-
Troubleshooting & Optimization:
-
Stock Solution Stability: Prepare fresh stock solutions of your aliphatic this compound in a suitable anhydrous, aprotic solvent (e.g., DMSO, DMF) and store them at low temperatures. Avoid repeated freeze-thaw cycles.
-
Assay Buffer Compatibility: Assess the stability of your compound in the assay buffer under the experimental conditions (pH, temperature, time). Use a stability-indicating analytical method like HPLC to quantify the amount of compound remaining over time.
-
Minimize Incubation Time: If the compound is unstable in the assay medium, minimize the incubation time as much as possible.
-
pH Adjustment: If the compound is sensitive to acidic or basic conditions, adjust the pH of the assay buffer to a range where the compound is more stable.
-
Issue 3: Appearance of Unexpected Peaks in Analytical Traces (e.g., HPLC, LC-MS)
-
Potential Cause: Formation of degradation products.
-
Troubleshooting & Optimization:
-
Characterize Degradants: Use LC-MS/MS to identify the mass of the unexpected peaks and deduce their potential structures. This can provide insight into the degradation pathway.
-
Forced Degradation Studies: Intentionally subject your compound to harsh conditions (acid, base, heat, oxidation, light) to generate degradation products. This can help confirm the identity of the unexpected peaks observed in your experimental samples.
-
Review Sample Handling and Storage: Ensure that samples are handled and stored properly to prevent degradation before analysis. This includes using appropriate solvents, protecting from light if necessary, and storing at low temperatures.
-
Data Presentation
The stability of sulfimides can be significantly influenced by their substituents. The following table summarizes the chemical stability of various S-substituted N-H sulfilimine fragments after incubation in a pH 7.4 buffer at 37 °C for 24 hours.
| S-Substituent | % Remaining (pH 7.4, 37 °C, 24 h) |
| S-Methyl | 15 |
| S-Ethyl | 35 |
| S-Isopropyl | 50 |
| S-Cyclopropyl | 98 |
| S-Cyclobutyl | 95 |
| S-Phenyl | 25 |
Data adapted from a study on the physicochemical properties of sulfilimines, demonstrating the enhanced stability of S-cyclopropyl and S-cyclobutyl analogs.[2]
Experimental Protocols
Protocol 1: General Method for Assessing the Hydrolytic Stability of an Aliphatic this compound
This protocol outlines a general procedure for determining the stability of an aliphatic this compound in a buffered aqueous solution using HPLC.
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of the aliphatic this compound in anhydrous DMSO.
-
Preparation of Test Solutions:
-
Label three sets of vials for each time point (e.g., 0 h, 1 h, 4 h, 8 h, 24 h) for three different buffer conditions:
-
pH 3.0 (e.g., 0.1 M citrate (B86180) buffer)
-
pH 7.4 (e.g., 0.1 M phosphate-buffered saline)
-
pH 9.0 (e.g., 0.1 M borate (B1201080) buffer)
-
-
Spike the this compound stock solution into each buffer to a final concentration of 100 µM. Vortex briefly to mix.
-
-
Incubation:
-
Immediately after preparation, take an aliquot from the 0 h time point vials for analysis.
-
Place the remaining vials in an incubator set to the desired temperature (e.g., 37 °C).
-
-
Sample Analysis:
-
At each designated time point, remove the corresponding vials from the incubator.
-
Quench the reaction if necessary (e.g., by adding an equal volume of acetonitrile).
-
Analyze the samples by a validated stability-indicating HPLC method. The method should be able to separate the parent compound from any potential degradation products.
-
-
Data Analysis:
-
Calculate the percentage of the aliphatic this compound remaining at each time point relative to the 0 h time point.
-
Plot the percentage remaining versus time to determine the degradation kinetics.
-
Visualizations
Below are diagrams illustrating key concepts related to the stability of aliphatic sulfimides.
Caption: Potential degradation pathways for aliphatic sulfimides.
Caption: Experimental workflow for assessing hydrolytic stability.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
"scalability issues in the synthesis of sulfimide-containing APIs"
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of sulfimide-containing Active Pharmaceutical Ingredients (APIs), including sulfoximines and sulfonimidamides.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common challenges encountered during the synthesis and scale-up of this compound-containing APIs.
Q1: I am observing a low yield in my this compound synthesis. What are the common causes and how can I troubleshoot this?
A1: Low yields in this compound synthesis can stem from several factors, from reagent quality to reaction conditions. A systematic approach to troubleshooting is crucial.
Initial Checks:
-
Reagent Quality:
-
Starting Materials: Ensure the purity of your sulfide (B99878) or sulfoxide. Oxidized or impure starting materials can lead to side reactions.
-
Imidating Agent: The stability of the imidating agent is critical. For instance, reagents like O-mesitylenesulfonylhydroxylamine (MSH) can be explosive and require careful handling.[1] Hypervalent iodine reagents should be of high purity.
-
Solvents: Use anhydrous solvents, as moisture can decompose many of the reagents used in this compound synthesis.
-
-
Reaction Conditions:
-
Temperature: Many imidation reactions have a narrow optimal temperature range. For instance, some reactions require cooling to 0°C or below to control exotherms and prevent side reactions.[2] It is advisable to monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and temperature.
-
Stoichiometry: Carefully check the molar ratios of your reactants. An excess of one reagent may lead to the formation of byproducts.
-
Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the degradation of sensitive reagents and intermediates.
-
Troubleshooting Workflow for Low Yields:
Caption: Troubleshooting logic for low yield issues.
Q2: My reaction is not going to completion, even after extended reaction times. What should I consider?
A2: Incomplete conversion can be due to catalyst deactivation, insufficient reagent activity, or the formation of unreactive intermediates.
-
Catalyst Activity: If you are using a metal-catalyzed reaction (e.g., with copper or rhodium), ensure the catalyst is active and not poisoned by impurities in the starting materials or solvents.
-
Reagent Equivalents: Re-evaluate the number of equivalents of the imidating agent. In some cases, a slight excess may be required to drive the reaction to completion.
-
Mixing Efficiency: On a larger scale, inefficient mixing can lead to localized "hot spots" or areas of low reagent concentration, hindering the reaction.[3] Ensure your stirring is adequate for the vessel size.
Q3: I am facing difficulties with the purification of my this compound-containing API, especially at a larger scale. What are some common issues and solutions?
A3: Purification is a significant challenge in API manufacturing.[3][4] For this compound-containing compounds, issues often revolve around crystallization and chromatographic separation.
-
"Oiling Out" During Crystallization: This occurs when the compound melts in the hot recrystallization solvent instead of dissolving, or separates as a liquid upon cooling.[2]
-
Solution 1: Increase the amount of hot solvent to ensure complete dissolution.[2]
-
Solution 2: Change the solvent system. A mixture of solvents can sometimes prevent oiling out.
-
-
Product Fails to Crystallize:
-
Solution 1: Use a seed crystal of the pure product to induce crystallization.[2]
-
Solution 2: Try an anti-solvent addition. Dissolve the product in a good solvent and slowly add a solvent in which it is insoluble.
-
-
Chromatographic Purification: While effective at the lab scale, chromatography can be expensive and time-consuming at an industrial scale.[5]
-
Optimization: Develop a robust crystallization method to minimize the need for chromatography.
-
Alternative Chromatography: For large-scale purification, consider techniques like preparative HPLC or simulated moving bed (SMB) chromatography.
-
Decision Tree for Purification Strategy:
Caption: Decision tree for choosing a purification method.
Q4: What are the key safety considerations when scaling up the synthesis of this compound-containing APIs?
A4: Process safety is paramount during scale-up. Many reactions for this compound synthesis involve hazardous reagents or exothermic events.[6]
-
Hazardous Reagents:
-
Azides: The use of sodium azide (B81097) with sulfuric acid generates hydrazoic acid (HN₃), which is highly toxic and explosive.[1] Consider alternative, safer nitrogen sources.
-
Peroxides and Oxidizing Agents: These can be shock-sensitive and form explosive mixtures with organic solvents.
-
-
Thermal Hazards:
-
Exothermic Reactions: Imidation reactions can be highly exothermic. What is easily controlled in a lab flask can lead to a runaway reaction in a large reactor due to a lower surface-area-to-volume ratio.[6]
-
Thermal Stability: Determine the thermal stability of your starting materials, intermediates, and final product using techniques like Differential Scanning Calorimetry (DSC).
-
-
Process Safety Workflow:
References
Technical Support Center: Overcoming Substrate Limitations in Sulfimide Reactions
Welcome to the Technical Support Center for sulfimide reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges, particularly those related to substrate limitations.
Frequently Asked Questions (FAQs)
Q1: My this compound reaction is giving a low yield. What are the general factors I should investigate?
A1: Low yields in this compound synthesis can arise from several factors. A systematic approach to troubleshooting is recommended:
-
Reagent Quality: Ensure all reagents, especially the iminating agent and any catalysts, are pure and handled under the appropriate conditions (e.g., inert atmosphere if required). Sulfides should be free of thiol impurities.
-
Reaction Conditions: Temperature, reaction time, and solvent can significantly impact the yield. Optimization of these parameters is often necessary for challenging substrates.[1]
-
Catalyst Choice: The choice of metal catalyst (e.g., Rh, Cu, Fe) can dramatically influence the reaction's success with different substrates. If one catalyst system is failing, consider screening others.[1][2][3]
-
Side Reactions: Competing side reactions, such as oxidation of the sulfide (B99878) to a sulfoxide (B87167) or decomposition of the iminating agent, can reduce the yield of the desired this compound.
Q2: I am struggling with the imidation of electron-deficient or sterically hindered sulfides. What strategies can I employ?
A2: Electron-deficient and sterically hindered sulfides are notoriously challenging substrates for sulfimidation due to their reduced nucleophilicity. Here are some strategies to overcome these limitations:
-
More Reactive Iminating Agents: Consider using more electrophilic iminating agents.
-
Catalyst System Optimization:
-
Rhodium catalysts , such as Rh₂(OAc)₄, are often effective for a broad range of substrates, including some sterically demanding ones.[4]
-
Copper catalysts have shown promise in Chan-Lam type cross-coupling reactions to form S-aryl sulfimides, which can be an alternative approach for aryl sulfides.[5]
-
Iron catalysts offer a cost-effective and environmentally friendly option and have been successfully used for the synthesis of functionalized sulfilimines.[2]
-
-
Higher Temperatures and Longer Reaction Times: For less reactive substrates, increasing the reaction temperature and extending the reaction time may be necessary to drive the reaction to completion. However, monitor for potential product decomposition.
-
Ligand Modification: In metal-catalyzed reactions, the choice of ligand can significantly impact the reactivity and selectivity. Screening different ligands may be beneficial.
Q3: How can I improve the diastereoselectivity of my sulfimidation reaction on a chiral sulfide?
A3: Achieving high diastereoselectivity is a common challenge in asymmetric synthesis. Here are some approaches to consider:
-
Chiral Catalysts: The use of chiral catalysts, particularly with rhodium and copper systems, can induce high levels of diastereoselectivity.
-
Chiral Auxiliaries: Attaching a chiral auxiliary to the sulfide substrate can direct the approach of the iminating agent, leading to preferential formation of one diastereomer.
-
Reaction Condition Optimization: Lowering the reaction temperature can often enhance diastereoselectivity by favoring the transition state with the lowest activation energy. Solvent choice can also play a crucial role.
-
Nature of the Iminating Agent: The steric bulk of the iminating agent can influence the facial selectivity of the attack on the sulfur atom.
Troubleshooting Guides
Guide 1: Low to No Product Formation
This guide provides a step-by-step approach to diagnosing and resolving low or no product yield in this compound reactions.
Guide 2: Presence of Multiple Products (Side Reactions)
This guide helps identify and mitigate common side reactions in sulfimidation.
| Observed Side Product | Potential Cause | Recommended Solution |
| Sulfoxide | Oxidation of the starting sulfide. This can be caused by certain iminating agents or trace oxidants. | Use a milder iminating agent. Ensure the reaction is performed under an inert atmosphere if the reagents are air-sensitive. |
| Unreacted Starting Material | Incomplete reaction due to low reactivity of the substrate or insufficient reaction time/temperature. | Increase reaction temperature and/or time. Consider a more active catalyst system. |
| Hydrolyzed Iminating Agent | Presence of water in the reaction mixture. | Use anhydrous solvents and reagents. Dry all glassware thoroughly before use. |
| Bis-sulfonated product (with primary amines) | Over-reaction of the primary amine. | Use a 1:1 stoichiometry of amine to sulfonylating agent and add the sulfonylating agent slowly. |
Data Presentation: Comparison of Catalytic Systems
The choice of catalyst is critical for overcoming substrate limitations. The following table summarizes the general substrate scope for common catalytic systems.
| Catalyst System | Typical Substrates | Advantages | Limitations |
| Rhodium (e.g., Rh₂(OAc)₄) | Broad scope: alkyl, aryl, and heteroaryl sulfides. Effective for sterically hindered substrates. | High efficiency, broad substrate scope, stereospecific reactions are possible.[4] | Higher cost compared to Cu and Fe catalysts. |
| Copper (e.g., Cu(OTf)₂, CuI) | Primarily aryl and alkenyl sulfides (Chan-Lam type coupling).[5] | Mild reaction conditions, good functional group tolerance, uses readily available boronic acids.[3][5] | Less effective for unactivated alkyl sulfides. |
| Iron (e.g., Fe(acac)₃, FeCl₃) | Aryl and alkyl sulfenamides.[2] | Inexpensive, environmentally benign, good yields for specific substrate classes.[2] | Substrate scope may be narrower compared to rhodium. |
Experimental Protocols
Protocol 1: General Procedure for Rhodium-Catalyzed Imination of Sulfides
This protocol is adapted from literature procedures for the rhodium-catalyzed imination of sulfides.[4]
-
To a dry flask under an inert atmosphere (e.g., Argon), add the sulfide (1.0 equiv.), the iminating agent (e.g., a sulfonylamide, 1.2 equiv.), and a rhodium catalyst (e.g., Rh₂(OAc)₄, 2 mol%).
-
Add a suitable anhydrous solvent (e.g., dichloromethane (B109758) or toluene).
-
Add a base (e.g., MgO, 2.0 equiv.) and an oxidant (e.g., iodobenzene (B50100) diacetate, 1.2 equiv.).
-
Stir the reaction mixture at the desired temperature (e.g., room temperature to 40 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite to remove insoluble solids.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for Copper-Catalyzed S-Arylation of Sulfenamides (Chan-Lam Type Coupling)
This protocol is based on the Chan-Lam type coupling of sulfenamides with arylboronic acids.[5][6]
-
To a reaction vessel, add the sulfenamide (B3320178) (1.0 equiv.), arylboronic acid (1.2 equiv.), and a copper catalyst (e.g., Cu(TFA)₂·H₂O, 10 mol%).
-
Add a suitable solvent (e.g., 1,2-dichloroethane).
-
Stir the reaction mixture at an elevated temperature (e.g., 60 °C) under an oxygen atmosphere (1 atm).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: General Procedure for Iron-Catalyzed Sulfimidation of Sulfenamides
This protocol describes a general method for iron-catalyzed nitrene transfer to sulfenamides.[2]
-
To a flask, add the sulfenamide (1.0 equiv.), an iminoiodinane reagent (1.2 equiv.), and an iron catalyst (e.g., Fe(acac)₃, 10 mol%).
-
Add a suitable solvent (e.g., dichloromethane).
-
Stir the reaction mixture at room temperature. The reaction is often rapid.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Signaling Pathways and Experimental Workflows
Catalyst Screening Workflow
A systematic workflow is essential for identifying the optimal catalyst system for a challenging substrate.
Proposed Mechanism for Copper-Catalyzed Chan-Lam S-Arylation of Sulfenamides
The following diagram illustrates a proposed catalytic cycle for the copper-catalyzed S-arylation of sulfenamides.[5][6]
Proposed Mechanism for Rhodium-Catalyzed Imination
This diagram shows a simplified proposed mechanism for rhodium-catalyzed imination involving a metal-nitrene intermediate.[4]
References
- 1. Catalytic Enantioselective Sulfur Alkylation of Sulfenamides for the Asymmetric Synthesis of Sulfoximines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Iron-Catalyzed Asymmetric Imidation of Sulfides via Sterically Biased Nitrene Transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Collection - Rhodium-Catalyzed Sulfimidation Reactions: A Computational Study - Organometallics - Figshare [figshare.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Strategies for the Selective N-Functionalization of Sulfimides
Welcome to the technical support center for the selective N-functionalization of sulfimides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
General Questions
Q1: What are the main strategies for the selective N-functionalization of sulfimides?
A1: The primary strategies for selective N-functionalization of sulfimides include N-alkylation, N-arylation, and other N-functionalizations such as acylation and sulfonylation. These transformations can be achieved through various methods, including:
-
Base-mediated N-alkylation with alkyl halides.
-
Copper-catalyzed N-arylation with arylboronic acids (Chan-Lam coupling).[1][2]
-
Rhodium-catalyzed reactions , such as N-allylation with allenes.[1]
-
Photoredox catalysis for generating sulfonamidyl radicals from N-sulfonyl sulfilimines, which can then participate in further reactions.[3][4][5]
-
Electrochemical methods .
Q2: What is the most common challenge in the functionalization of sulfimide precursors like N-acyl sulfenamides?
A2: The most significant challenge is achieving regioselectivity, specifically N-functionalization over the often more favorable S-functionalization. The sulfur atom in N-acyl sulfenamides is generally more nucleophilic than the nitrogen atom, leading to the formation of sulfilimines via S-alkylation or S-arylation as the major product under many conditions.[6] Overcoming this inherent reactivity is a key focus of method development in this area.
Troubleshooting Guides
Issue 1: Low or No Yield of N-Functionalized Product
Q3: My N-alkylation/N-arylation reaction is giving a very low yield or no product. What are the potential causes and how can I improve it?
A3: Low yields in this compound N-functionalization can arise from several factors. Here is a systematic approach to troubleshooting this issue:
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low reaction yields.
-
Reagent Quality:
-
This compound/Precursor: Ensure the starting material is pure and dry.
-
Alkylating/Arylating Agent: Use fresh or purified reagents. Alkyl halides can degrade, and arylboronic acids can dehydrate to form boroxines.
-
Catalyst: If using a catalyst, ensure it is active. Some catalysts are sensitive to air and moisture.
-
Base and Solvent: Use anhydrous solvents and ensure the base is of appropriate quality and strength for the reaction.
-
-
Reaction Conditions:
-
Temperature: Some reactions require heating to proceed, while others may need lower temperatures to prevent side reactions. For instance, sluggish N-alkylation reactions may be gently heated.[7]
-
Reaction Time: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Insufficient time will lead to incomplete conversion, while prolonged times can lead to product decomposition.
-
Atmosphere: Many catalytic reactions, particularly those involving copper or rhodium, require an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst deactivation.
-
-
Choice of Reagents:
-
Base Selection: The choice of base is critical. For N-alkylation, a base strong enough to deprotonate the this compound nitrogen is required. For copper-catalyzed N-arylation, bases like 4-DMAP have been found to be effective.[1]
-
Leaving Group: In N-alkylation with alkyl halides, the nature of the leaving group is important. Iodides are generally more reactive than bromides, which are more reactive than chlorides.[8]
-
Issue 2: Poor Regioselectivity (S- vs. N-Functionalization)
Q4: My reaction is primarily yielding the S-functionalized product instead of the desired N-functionalized this compound. How can I improve N-selectivity?
A4: Achieving N-selectivity over S-selectivity is a central challenge. The following strategies can be employed:
-
Catalyst and Ligand System: In copper-catalyzed N-arylation of sulfenamides, the use of a tridentate pybox ligand has been shown to favor N-arylation by preventing the S,N-bis-chelation of the sulfenamide (B3320178) to the copper center.[6]
-
Reaction Conditions:
-
Brønsted Acid Catalysis: For the N-arylation of N-acylsulfenamides with o-quinone diimides, Brønsted acid catalysis can promote N-selectivity, in contrast to basic conditions which favor S-arylation.[6]
-
Solvent Effects: Polar solvents can favor the formation of the zwitterionic S-alkylation product from N-acyl sulfenamides.[8] Experimenting with less polar solvents might improve N-selectivity in some cases.
-
Decision Pathway for Improving N-Selectivity
Caption: Decision-making process for improving N-selectivity.
Issue 3: Formation of Side Products
Q5: I am observing significant amounts of N,N-dialkylated product in my N-alkylation reaction. How can I favor mono-alkylation?
A5: N,N-dialkylation is a common side reaction, especially with unhindered primary sulfimides and reactive alkylating agents. To favor mono-alkylation:
-
Stoichiometry and Addition:
-
Use a minimal excess of the alkylating agent (e.g., 1.05-1.1 equivalents).
-
Add the alkylating agent slowly or portion-wise to keep its instantaneous concentration low.[7]
-
-
Steric Hindrance:
-
If possible, use a bulkier alkylating agent. For example, methyl iodide is more prone to causing dialkylation than benzyl (B1604629) bromide.[7]
-
-
Reaction Conditions:
-
Use a weaker base or a stoichiometric amount of a strong base. A large excess of a strong base can increase the concentration of the deprotonated secondary this compound, promoting a second alkylation.[7]
-
Lowering the reaction temperature can sometimes improve selectivity by reducing the rate of the second alkylation.[7]
-
Q6: My reaction with a secondary or tertiary alkyl halide is giving a low yield of the N-alkylated product and forming an alkene. How can I minimize elimination?
A6: Elimination (E2) is a competing pathway with nucleophilic substitution (SN2), especially with sterically hindered alkyl halides and strong bases. To minimize elimination:
-
Base Selection: Avoid using a large excess of a strong, non-nucleophilic base.
-
Solvent Choice: Polar aprotic solvents (e.g., DMF, DMSO, acetone) generally favor SN2 over E2 reactions.
-
Temperature: Lowering the reaction temperature can favor the SN2 pathway, which typically has a lower activation energy than the E2 pathway.
-
Leaving Group: A better leaving group can sometimes favor substitution over elimination.
Data Presentation
Table 1: Effect of Base and Solvent on S- vs. N-Alkylation of N-Boc-sulfenamide
| Entry | Base (equiv.) | Solvent | S-Alkylation Yield (%) | N-Alkylation Yield (%) |
| 1 | NaOH (10) | 1,4-Dioxane/H₂O | 47 | 17 |
| 2 | K₂CO₃ (2) | DMF | - | - |
| 3 | Cs₂CO₃ (2) | DMF | - | - |
| 4 | DBU (2) | DMF | - | - |
| Data derived from related studies on sulfenamide alkylation. Actual results may vary for specific sulfimides. |
Table 2: Influence of Leaving Group on Alkylation Yield
| Entry | Alkylating Agent | Leaving Group | Yield of S-Alkylated Product (%) |
| 1 | Phenethyl iodide | I⁻ | High |
| 2 | Phenethyl tosylate | TsO⁻ | 66 |
| This table illustrates the general trend that iodides are often better leaving groups than tosylates in S-alkylation of N-acyl sulfenamides, leading to higher yields under similar conditions.[8] |
Experimental Protocols
Protocol 1: General Procedure for Base-Mediated N-Alkylation of a this compound
This protocol is a general guideline for the N-alkylation of a this compound with an alkyl halide. Optimization for specific substrates is likely required.
Materials:
-
NH-Sulfimide (1.0 equiv)
-
Alkyl halide (1.1-1.5 equiv)
-
Base (e.g., K₂CO₃, NaH, DBU; 1.5-2.0 equiv)
-
Anhydrous solvent (e.g., DMF, Acetonitrile, THF)
-
Round-bottom flask, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the NH-sulfimide (1.0 equiv) and the base (1.5 equiv).
-
Add the anhydrous solvent to achieve a concentration of approximately 0.1-0.5 M.
-
Stir the suspension at room temperature for 30-60 minutes to facilitate deprotonation.
-
Add the alkyl halide (1.1 equiv) dropwise to the stirred suspension at room temperature. For highly reactive alkyl halides, consider cooling the reaction to 0°C before addition.[7]
-
Monitor the reaction progress by TLC or LC-MS. The reaction time can vary from a few hours to overnight. If the reaction is sluggish, the temperature can be gradually increased.[7]
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Workflow for N-Alkylation of Sulfimides
Caption: General experimental workflow for N-alkylation of sulfimides.
Protocol 2: General Procedure for Copper-Catalyzed N-Arylation of a this compound with an Arylboronic Acid
This protocol is adapted from Chan-Lam coupling procedures for related substrates and may require optimization.[1]
Materials:
-
NH-Sulfimide (1.0 equiv)
-
Arylboronic acid (1.5-2.0 equiv)
-
Copper(I) iodide (CuI, 10 mol%)
-
Base (e.g., 4-DMAP, Cs₂CO₃; 2.0 equiv)
-
Solvent (e.g., Methanol, Toluene)
-
Reaction vessel, magnetic stirrer
Procedure:
-
To a reaction vessel, add the NH-sulfimide (1.0 equiv), arylboronic acid (1.5 equiv), CuI (0.1 equiv), and base (2.0 equiv).
-
Add the solvent and stir the mixture at room temperature or with gentle heating, depending on the substrates. The reaction is often carried out open to the air.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: General Procedure for Photocatalytic Functionalization of Alkenes with N-Sulfonyl Sulfilimines
This protocol describes the generation of a sulfonamidyl radical from an N-sulfonyl this compound for subsequent reaction with an alkene.[3]
Materials:
-
N-Sulfonyl this compound (1.0 equiv)
-
Alkenes (1.5 equiv)
-
Photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆; 1-2 mol%)
-
Solvent (e.g., degassed DCM)
-
Schlenk tube or similar reaction vessel for photocatalysis, magnetic stirrer, and a light source (e.g., blue LEDs)
Procedure:
-
To a Schlenk tube, add the N-sulfonyl this compound (1.0 equiv), alkene (1.5 equiv), and photocatalyst (1-2 mol%).
-
Add the degassed solvent under an inert atmosphere.
-
Stir the reaction mixture and irradiate with a light source (e.g., blue LEDs) at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Disclaimer: These protocols are intended as general guidelines. Reaction conditions should be optimized for each specific substrate combination. Always consult the primary literature and perform appropriate safety assessments before conducting any chemical reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Photocatalytic Functionalization of Alkenes Using N-Sulfonyl Sulfilimines as Sulfonamidyl Radical Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Photocatalytic Functionalization of Alkenes Using N-Sulfonyl Sulfilimines as Sulfonamidyl Radical Precursors. | Semantic Scholar [semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Preparation of Sulfilimines by Sulfur-Alkylation of N-Acyl Sulfenamides with Alkyl Halides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Metal Catalyst Removal in Sulfimide Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the effective removal of metal catalysts from sulfimide reactions. Find answers to frequently asked questions and troubleshoot common issues encountered during your experimental workup.
Frequently Asked Questions (FAQs)
Q1: What are the most common metal catalysts used in this compound synthesis that may require removal?
While various methods exist for this compound synthesis, transition metal catalysts are often employed to improve efficiency and selectivity. Common metal catalysts that may be used include rhodium[1][2], copper, and palladium compounds. The specific catalyst will depend on the chosen synthetic route.
Q2: Why is it critical to remove the metal catalyst from my reaction mixture?
Residual metal catalysts can interfere with downstream reactions, compromise the purity and stability of the final product, and be toxic. For pharmaceutical applications, regulatory bodies like the International Council for Harmonisation (ICH) have strict limits on elemental impurities in active pharmaceutical ingredients (APIs).[3] For example, palladium is limited to 10 ppm for oral drug products with a daily dose of 10g.[3]
Q3: What are the general strategies for removing metal catalysts?
Several common techniques are employed for metal catalyst removal, including:
-
Precipitation: The metal catalyst is converted into an insoluble form that can be filtered off.[3][4][5]
-
Adsorption: Using materials like activated carbon or silica (B1680970) gel to adsorb the metal species.[3][6][7]
-
Scavenging: Employing solid-supported reagents (scavenger resins) with high affinity for the specific metal.[3][7][8][9]
-
Aqueous Extraction: Using aqueous solutions of chelating agents to selectively pull the metal into the aqueous phase.[8][10][11][12]
-
Chromatography: Separating the desired compound from the catalyst using column chromatography.[13]
Q4: How do I choose the best method for my specific this compound reaction?
The optimal method depends on several factors, including the specific metal catalyst used, its oxidation state, the properties of your this compound product (e.g., solubility, stability), and the required level of purity. It is often beneficial to screen several methods on a small scale to determine the most effective approach for your system.[14]
Troubleshooting Guides
Issue 1: Incomplete removal of the metal catalyst.
-
Potential Cause: The metal species may be highly soluble in the workup solvent or strongly complexed with the product.[3][7]
-
Troubleshooting Steps:
-
Change the Solvent: Try a solvent in which the metal catalyst has lower solubility.[7]
-
Use a Scavenger Resin: Select a scavenger with high selectivity for the target metal. Thiol-based scavengers are often effective for palladium.[3][14] Ensure you are using a sufficient excess of the scavenger (typically 3-5 equivalents).[3][7]
-
Optimize Scavenging Conditions: Increase the reaction time or temperature when using a scavenger to improve its efficiency.[14]
-
Pre-treatment: Adjusting the pH of the mixture may help to break a metal-product complex before attempting removal.[3]
-
Consider a Multi-Step Approach: Combining methods, such as an initial aqueous wash followed by treatment with a scavenger or activated carbon, can be more effective.[7]
-
Issue 2: Low product recovery after purification.
-
Potential Cause: The desired product may be non-specifically binding to the purification medium, such as activated carbon or certain scavenger resins.[3][7]
-
Troubleshooting Steps:
-
Reduce Adsorbent Amount: Use the minimum amount of activated carbon or scavenger necessary for effective catalyst removal.[3][7]
-
Screen Different Scavengers: Some scavengers exhibit lower non-specific binding than others.[3]
-
Change the Solvent: The solvent can influence the interaction between your product and the adsorbent.[3]
-
Wash Thoroughly: Ensure to wash the filter cake (e.g., Celite, activated carbon, or scavenger resin) with fresh solvent to recover any adsorbed product.[3][7]
-
Explore Alternative Methods: If product loss remains high, consider other purification techniques like precipitation or crystallization.[3]
-
Issue 3: Persistent color in the organic layer after extraction (often blue or green for copper catalysts).
-
Potential Cause: Residual copper salts are present in the organic phase.[10]
-
Troubleshooting Steps:
-
Repeated Aqueous Washes: Perform multiple washes with a chelating agent solution, such as aqueous EDTA, ammonium (B1175870) hydroxide, or ammonium chloride, until the aqueous layer is colorless.[10][11][12] A typical protocol involves washing with aqueous EDTA followed by filtration through a plug of silica or alumina.[11]
-
Data Presentation: Catalyst Removal Efficiency
The following tables summarize the typical efficiency of common catalyst removal techniques. Note that actual performance can vary depending on the specific reaction conditions and product.
Table 1: Palladium Removal Efficiency
| Method | Typical Residual Pd (ppm) | Advantages | Disadvantages |
| Scavenger Resins (e.g., SiliaMetS DMT) | < 1 - 60 | High efficiency and selectivity.[4][5][9] | Higher cost. |
| Activated Carbon | 20 - 60 | Cost-effective.[3] | Can cause product loss due to non-specific adsorption.[3] |
| Precipitation (with TMT) | 20 - 60 (before crystallization) | Effective for bulk removal.[4][5] | May require subsequent purification steps. |
TMT: 2,4,6-trimercapto-s-triazine[4][5]
Table 2: Copper Removal Efficiency
| Method | Typical Residual Cu (ppm) | Advantages | Disadvantages |
| Aqueous Wash (EDTA) | < 50 | Inexpensive and straightforward.[11] | Can be less effective for certain complexes; may lead to emulsions.[10] |
| Solid-Phase Scavengers | < 10 | High efficiency and simple filtration workup.[8] | Higher cost compared to aqueous washes.[8] |
| Filtration through Silica/Alumina | Variable | Can be effective for adsorbing copper salts.[10] | Efficiency depends on the nature of the copper species. |
Experimental Protocols
Protocol 1: Palladium Removal using a Scavenger Resin
-
Reaction Work-up: After the this compound synthesis is complete, perform a standard aqueous work-up if necessary to remove water-soluble byproducts.
-
Solvent Exchange: If the reaction solvent is incompatible with the scavenger, evaporate the solvent and dissolve the crude product in a suitable solvent like THF, ethyl acetate, or toluene.[14]
-
Scavenger Addition: Add 3-5 equivalents of a suitable solid-supported scavenger (e.g., SiliaMetS DMT for palladium) relative to the initial amount of catalyst.[7]
-
Stirring: Vigorously stir the mixture at room temperature for 4-16 hours. Gentle heating can sometimes improve performance.[14]
-
Filtration: Filter the mixture to remove the scavenger resin. A pad of Celite can be used to ensure all fine particles are removed.
-
Washing: Wash the collected scavenger on the filter with fresh solvent to recover any adsorbed product.[7]
-
Concentration: Combine the filtrate and the washings and concentrate under reduced pressure to obtain the purified product.[7]
Protocol 2: Copper Removal using an Aqueous EDTA Wash
-
Quenching: Cool the reaction mixture to room temperature.
-
Dilution: Dilute the reaction mixture with an organic solvent such as ethyl acetate.[10]
-
Extraction: Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of EDTA. Repeat the wash until the blue/green color in the organic layer is no longer visible.[10][11]
-
Aqueous Wash: Wash the organic layer with water and then with brine to remove residual EDTA and water-soluble impurities.[10]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the purified product.[10]
Visualizations
Caption: Workflow for metal catalyst removal using a scavenger resin.
Caption: Workflow for copper catalyst removal via aqueous EDTA wash.
Caption: Troubleshooting logic for incomplete catalyst removal.
References
- 1. Catalytic Enantioselective Sulfur Alkylation of Sulfenamides for the Asymmetric Synthesis of Sulfoximines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. US3978148A - Process for removal of rhodium compounds from process streams - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. silicycle.com [silicycle.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Workup [chem.rochester.edu]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
Validation & Comparative
Sulfimide and Sulfoximine: A Comparative Guide for Bioisosteric Replacement in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the strategic replacement of functional groups with bioisosteres is a cornerstone of lead optimization. Among the sulfur-based functionalities, sulfimides (also known as sulfilimines) and sulfoximines have emerged as promising bioisosteres for sulfoxides and sulfones/sulfonamides, respectively. This guide provides a comprehensive comparative analysis of sulfimides and sulfoximines, presenting key physicochemical and in vitro data, detailed experimental protocols, and visualizations of relevant biological pathways to aid in the rational design of novel therapeutics.
Physicochemical and In Vitro Property Comparison
The decision to employ a sulfimide or sulfoximine (B86345) bioisostere can significantly impact a drug candidate's properties. The following tables summarize quantitative data from a comparative study of this compound and sulfoximine analogs of the kinase inhibitor Imatinib and a human neutrophil elastase (hNE) inhibitor.[1][2][3][4]
Table 1: Physicochemical Properties of Imatinib Analogs [1][2][3][4]
| Functional Group | pKaH | clogP | Aqueous Solubility (µM) |
| Sulfoxide (B87167) (Parent) | 7.1 | 3.9 | 150 |
| This compound | 9.8 | 3.5 | >200 |
| Sulfoximine | <2 | 3.2 | >200 |
Table 2: In Vitro Properties of Imatinib Analogs [1][2][3][4]
| Functional Group | Metabolic Stability (Human Hepatocytes, % remaining at 1h) | Caco-2 Permeability (Papp A→B, 10⁻⁶ cm/s) | Efflux Ratio (Papp B→A / Papp A→B) |
| Sulfoxide (Parent) | 85 | 1.5 | 2.5 |
| This compound | 95 | 0.2 | >10 |
| Sulfoximine | 92 | 0.5 | 5.0 |
Table 3: Physicochemical Properties of hNE Inhibitor Analogs [1][2][3][4]
| Functional Group | pKaH | clogP | Aqueous Solubility (µM) |
| Sulfoxide (Parent) | N/A | 2.8 | 80 |
| This compound | 9.5 | 2.4 | 150 |
| Sulfoximine | <2 | 2.1 | >200 |
Table 4: In Vitro Properties of hNE Inhibitor Analogs [1][2][3][4]
| Functional Group | Metabolic Stability (Human Hepatocytes, % remaining at 1h) | Caco-2 Permeability (Papp A→B, 10⁻⁶ cm/s) | Efflux Ratio (Papp B→A / Papp A→B) |
| Sulfoxide (Parent) | 75 | 5.0 | 1.5 |
| This compound | 90 | 0.8 | >5 |
| Sulfoximine | 88 | 1.2 | 3.0 |
Key Observations
From the data presented, several key trends can be observed:
-
Basicity: Unsubstituted NH-sulfimides are significantly more basic (pKaH ≈ 9.5-9.8) than the corresponding sulfoxides and sulfoximines.[1][2][3][4] This increased basicity can influence salt formation and off-target activities.
-
Polarity and Solubility: Both sulfimides and sulfoximines tend to be more polar (lower clogP) and exhibit higher aqueous solubility compared to their sulfoxide or sulfone counterparts.[1][2][3][4]
-
Metabolic Stability: In the examined cases, both this compound and sulfoximine analogs demonstrated enhanced metabolic stability in human hepatocytes compared to the parent sulfoxides.[1][2][3][4]
-
Permeability: The increased polarity of sulfimides and sulfoximines often leads to reduced membrane permeability.[1][2][3][4] Notably, the highly polar and basic nature of the this compound resulted in lower permeability and higher efflux ratios in the Caco-2 model.[1][2][3][4]
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for the synthesis of sulfimides and sulfoximines, as well as for key in vitro assays.
Synthesis of N-H Sulfimides (Sulfilimines)
This protocol describes a general method for the rhodium-catalyzed imination of sulfides.
Materials:
-
Sulfide (B99878) starting material
-
Rhodium(II) acetate (B1210297) dimer
-
Magnesium oxide
-
Dichloromethane (DCM)
Procedure:
-
To a solution of the sulfide (1.0 equiv) in DCM, add ammonium carbamate (1.5 equiv), magnesium oxide (2.0 equiv), and rhodium(II) acetate dimer (0.02 equiv).
-
Add (diacetoxyiodo)benzene (1.2 equiv) portion-wise over 10 minutes.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite, washing with DCM.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired N-H this compound.
Synthesis of N-H Sulfoximines
This protocol outlines a common method for the synthesis of N-H sulfoximines from sulfoxides.
Materials:
-
Sulfoxide starting material
-
Ammonium carbamate
-
(Diacetoxyiodo)benzene
-
Methanol
Procedure:
-
Dissolve the sulfoxide (1.0 equiv) in methanol.
-
Add ammonium carbamate (1.5 equiv) and (diacetoxyiodo)benzene (1.2 equiv) to the solution.
-
Stir the reaction mixture at room temperature for 4-12 hours until the reaction is complete as monitored by TLC or LC-MS.
-
Remove the solvent under reduced pressure.
-
Partition the residue between DCM and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to yield the N-H sulfoximine.
In Vitro Metabolic Stability Assay (Human Hepatocytes)
Materials:
-
Cryopreserved human hepatocytes
-
Williams' Medium E
-
Test compound stock solution (e.g., in DMSO)
-
Positive control compounds (e.g., testosterone, verapamil)
-
Acetonitrile (B52724) with internal standard
-
96-well plates
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Thaw cryopreserved hepatocytes according to the supplier's protocol and determine cell viability.
-
Resuspend the hepatocytes in pre-warmed Williams' Medium E to a final concentration of 0.5-1.0 x 10⁶ viable cells/mL.
-
Add the hepatocyte suspension to a 96-well plate.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the test compound to the wells (final concentration typically 1 µM, final DMSO concentration <0.5%).
-
At specified time points (e.g., 0, 5, 15, 30, 60, 120 minutes), quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.
-
Seal the plate, vortex, and centrifuge to pellet the precipitated protein.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the percentage of compound remaining at each time point relative to the 0-minute time point. The half-life (t½) and intrinsic clearance (CLint) can then be determined.
In Vitro Permeability Assay (Caco-2)
Materials:
-
Caco-2 cells
-
Transwell plates (e.g., 24-well with 0.4 µm pore size inserts)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and penicillin-streptomycin)
-
Hanks' Balanced Salt Solution (HBSS) with HEPES
-
Test compound and control compounds (e.g., propranolol (B1214883) for high permeability, atenolol (B1665814) for low permeability)
-
Lucifer yellow for monolayer integrity testing
-
Analytical instrumentation (LC-MS/MS or fluorescence plate reader)
Procedure:
-
Seed Caco-2 cells onto the apical side of the Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and/or the permeability of Lucifer yellow.
-
For the assay, wash the cell monolayers with pre-warmed HBSS.
-
To measure apical to basolateral (A→B) permeability, add the test compound in HBSS to the apical (donor) chamber and fresh HBSS to the basolateral (receiver) chamber.
-
To measure basolateral to apical (B→A) permeability, add the test compound in HBSS to the basolateral (donor) chamber and fresh HBSS to the apical (receiver) chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
At specified time points, take samples from the receiver chamber and replace with fresh HBSS. A sample from the donor chamber is also taken at the beginning and end of the experiment.
-
Analyze the concentration of the test compound in the samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
-
The efflux ratio is calculated as Papp (B→A) / Papp (A→B).
Signaling Pathway Visualizations
The rational application of bioisosteres requires an understanding of their potential impact on the target's signaling pathway. Below are diagrams representing the signaling pathways for Imatinib and a human neutrophil elastase inhibitor, contexts in which this compound and sulfoximine bioisosteres have been explored.
Caption: BCR-ABL signaling pathway and the inhibitory action of Imatinib.
Caption: Simplified signaling cascade initiated by human neutrophil elastase (hNE).
Conclusion
Sulfimides and sulfoximines represent valuable, yet distinct, additions to the medicinal chemist's toolbox for bioisosteric replacement. While both can enhance aqueous solubility and metabolic stability, their differing basicity and resulting effects on permeability must be carefully considered. NH-sulfimides, with their high basicity, may be advantageous for introducing a positive charge at physiological pH, but this can negatively impact cell penetration. Sulfoximines offer a more neutral yet polar alternative. The choice between these two emerging bioisosteres should be guided by a thorough analysis of the structure-activity and structure-property relationships within a given chemical series, with the data and protocols provided in this guide serving as a foundational resource for such investigations.
References
Sulfimide: A Stable and Effective Amide Isostere for Modern Drug Discovery
An objective comparison of sulfimide and amide functionalities, supported by experimental data, for researchers, scientists, and drug development professionals.
The amide bond is a cornerstone of peptide and medicinal chemistry, but its susceptibility to enzymatic cleavage presents a significant hurdle in drug development.[1] This guide provides a comprehensive validation of this compound as a stable and effective amide isostere, offering a promising alternative for enhancing the pharmacokinetic profiles of therapeutic candidates. By comparing key physicochemical properties, metabolic stability, and biological activity, we demonstrate the potential of this compound to overcome the limitations of the traditional amide scaffold.
Physicochemical Properties: A Comparative Analysis
The isosteric replacement of an amide with a this compound or related sulfur-based functional group can significantly alter a molecule's physicochemical properties, impacting its solubility, permeability, and overall drug-like characteristics. The following table summarizes key comparative data for amides, sulfonamides, and sulfilimines. It is important to note that direct side-by-side comparisons of sulfimides and amides under identical conditions are limited in the literature; therefore, the data presented is a compilation from various studies.
| Property | Amide | Sulfonamide | Sulfilimine (NH-free) | Key Observations & References |
| pKa | Non-ionizable (neutral) or very weakly acidic (pKa ~17) | Weakly acidic (pKa ~9-10) | Basic (pKaH ≈ 10) | Sulfonamides are significantly more acidic than amides.[2][3] NH-sulfilimines exhibit basic properties similar to tertiary amines.[4] |
| logP / logD | Generally polar, logP varies widely with structure | Generally more lipophilic than corresponding carboxylic acids | Generally more polar than sulfoxides and sulfones | Sulfonamides can increase lipophilicity compared to carboxylic acids.[2] The polarity of sulfur isosteres generally follows the order: NH sulfilimines > sulfoximine (B86345) > sulfoxide (B87167) > sulfone.[4] |
| Solubility | Lower molecular weight amides are water-soluble | Can sometimes lead to solubility issues despite increased metabolic stability | Increased aqueous solubility compared to sulfoxides and sulfoximines | The high polarity of NH-sulfilimines contributes to their enhanced aqueous solubility.[4] |
| Hydrogen Bonding | Acts as both H-bond donor (N-H) and acceptor (C=O) | Preserves H-bond donor (N-H) and acceptor (S=O) sites | Acts as an H-bond donor (N-H) | The ability to participate in hydrogen bonding is a key feature of these isosteres, crucial for target interactions.[1][5] |
| Dipole Moment | ~4 D | Similar to amides | Similar to amides, but can be tuned by S- and N-substituents | The dipole moment is a critical factor in mimicking the electrostatic properties of the amide bond.[1] |
Metabolic Stability: The this compound Advantage
A primary motivation for exploring amide isosteres is to enhance metabolic stability and reduce susceptibility to enzymatic hydrolysis.[1][6] Experimental data indicates that sulfimides and related sulfur-containing groups can offer significant improvements in this regard.
| Compound Type | Isostere | In Vitro System | Half-life (t½) | Intrinsic Clearance (CLint) | Reference |
| Phenylalanine Amides | Amide | Human Liver Microsomes | Rapid degradation | High | [6] |
| Imatinib Analog | Sulfilimine | Human Hepatocytes | High stability | Low | [4] |
| Neutrophil Elastase Inhibitor Analog | Sulfilimine | Human Hepatocytes | High stability | Low | [4] |
| General Trend | Sulfonamide | Various | Generally enhanced stability | Lower than amides | [2][7] |
The data consistently demonstrates that replacing an amide with a this compound or sulfonamide can lead to a more robust molecule with a longer metabolic half-life. This is attributed to the inherent stability of the sulfur-based linkages to enzymatic cleavage.
Experimental Protocols
1. Synthesis of Sulfimides via S-Alkylation of Sulfenamides
This protocol describes a metal-free and redox-neutral approach for the synthesis of sulfimides.[8]
-
Materials: Sulfenamide (B3320178), alkyl halide (iodide, bromide, or chloride), base (e.g., potassium carbonate), solvent (e.g., tetrahydrofuran (B95107) - THF).
-
Procedure:
-
To a solution of the sulfenamide in THF, add the base.
-
Add the alkyl halide to the mixture.
-
Stir the reaction at a specified temperature (e.g., room temperature or elevated) for a designated time (e.g., 2-10 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography to yield the desired this compound.
-
2. In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)
This protocol outlines a standard procedure to assess the metabolic stability of a compound.[9]
-
Materials: Test compound, human liver microsomes (HLM), NADPH regenerating system, phosphate (B84403) buffer, internal standard, quenching solution (e.g., acetonitrile (B52724) with internal standard).
-
Procedure:
-
Pre-warm a suspension of HLM in phosphate buffer at 37°C.
-
Add the test compound to the HLM suspension and pre-incubate for a short period.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw aliquots of the reaction mixture.
-
Quench the reaction by adding the aliquots to the quenching solution.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Plot the natural logarithm of the percentage of remaining parent compound against time.
-
Calculate the half-life (t½) from the slope of the linear regression (t½ = 0.693 / k, where k is the rate constant).
-
Calculate the intrinsic clearance (CLint) from the half-life and the protein concentration.
-
Visualizing the Isosteric Relationship and Experimental Workflow
Conclusion
The strategic replacement of an amide with a this compound offers a compelling approach to address the inherent metabolic instability of many drug candidates. The available data indicates that sulfimides can maintain or even improve key physicochemical properties such as solubility while significantly enhancing resistance to enzymatic degradation. This makes the this compound functional group a valuable tool in the medicinal chemist's arsenal (B13267) for the design of more stable and effective therapeutics. Further direct comparative studies will be invaluable in fully elucidating the nuanced advantages of this promising amide isostere.
References
- 1. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drughunter.com [drughunter.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Sulfilimines: An Underexplored Bioisostere for Drug Design? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sulfonamide as amide isostere for fine-tuning the gelation properties of physical gels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and in vitro metabolic stability of sterically shielded antimycobacterial phenylalanine amides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of Amides, Carbamates, Sulfonamides, and Ureas of 4-Prop-2-ynylidenecycloalkylamine as Potent, Selective, and Bioavailable Negative Allosteric Modulators of Metabotropic Glutamate Receptor 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. benchchem.com [benchchem.com]
The Ascendancy of Sulfur: A Comparative Guide to the Structure-Activity Relationship of Sulfimide-Containing Inhibitors and Their Bioisosteres
For researchers, scientists, and drug development professionals, the quest for novel pharmacophores with enhanced potency, selectivity, and pharmacokinetic properties is relentless. Among the myriad of functional groups, sulfur-containing moieties have emerged as versatile players in inhibitor design. This guide provides a comparative analysis of the structure-activity relationships (SAR) of sulfimide-containing inhibitors and their close bioisosteric relatives, sulfoximines and sulfonamides, with a focus on their inhibitory effects on key biological targets. Experimental data is presented to support these comparisons, alongside detailed methodologies for key assays and visualizations of relevant signaling pathways.
The term "this compound" can sometimes be used interchangeably in the literature with related sulfur-based functional groups. For clarity, this guide will focus on compounds containing the core S(=NH)=O motif and its derivatives, while drawing comparisons with the well-established sulfoximine (B86345) (a mono-aza analogue of sulfone) and sulfonamide pharmacophores. These groups are often explored as bioisosteric replacements for one another to fine-tune the physicochemical and biological properties of drug candidates.
Comparative Inhibitory Potency: A Tale of Three Sulfurs
To illustrate the structure-activity relationships of these sulfur-containing inhibitors, we will examine their effects on a well-studied enzyme family, the Carbonic Anhydrases (CAs), as well as other important drug targets like Cyclin-Dependent Kinase 9 (CDK9) and Phosphodiesterase 5 (PDE5).
Carbonic Anhydrase Inhibition
Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] Their inhibition has therapeutic applications in various conditions, including glaucoma, epilepsy, and cancer.[1] The sulfonamide group is a classic zinc-binding pharmacophore for CA inhibitors.
Table 1: Comparative Inhibition of Carbonic Anhydrase Isoforms by this compound, Sulfonamide, and Related Derivatives.
| Compound Class | Representative Compound/Derivative | Target Isoform(s) | Inhibition Constant (Kᵢ) | IC₅₀ | Reference(s) |
| This compound | Saccharin (B28170) Derivative (6m: 6-(p-tolylthiourenyl) saccharin) | hCA I | 13.67 µM | [2] | |
| Saccharin Derivative (6b: 6-(m-methoxyphenylurenyl) saccharin) | hCA II | 6.54 µM | [2] | ||
| This compound-based derivative VIII | VchCAα | 91.4 nM | [3] | ||
| This compound-based derivative VIII | VchCAβ | > 10,000 nM | [3] | ||
| Sulfonamide | Acetazolamide | hCA I, II, IX, XII | Varies (nM to µM range) | [4] | |
| Ureido-substituted benzenesulfonamide | hCA II | 3.3 - 226 nM | [2] | ||
| Sulfenimide | Bromo derivative (1f) | hCA-I | 0.023 µM | ||
| Bromo derivative (1f) | hCA-II | 0.044 µM |
Structure-Activity Relationship Insights:
-
Sulfimides: The inhibitory profile of saccharin-based sulfimides against human carbonic anhydrases (hCA I and II) reveals that substitutions on the saccharin core significantly modulate activity. For instance, thiourea (B124793) derivatives of saccharin generally show better inhibition of hCA I and II compared to their urea (B33335) counterparts.[2] The observation that a this compound-based compound potently inhibits the α-isoform of V. cholerae CA (VchCAα) while being inactive against the β-isoform highlights the potential for developing isoform-selective inhibitors by exploiting the unique structural features of the this compound group.[3]
-
Sulfonamides: The primary sulfonamide group (SO₂NH₂) is a well-established zinc-binding group in CA inhibitors.[1] The SAR of sulfonamide inhibitors is extensively studied, with modifications to the aromatic or heterocyclic scaffold appended to the sulfonamide moiety leading to significant variations in potency and isoform selectivity.[4]
-
Sulfenimides: The investigation of sulfenimide derivatives as CA inhibitors demonstrates that this sulfur-nitrogen scaffold can also effectively target these enzymes, with some derivatives exhibiting low micromolar to nanomolar inhibitory constants against human isoforms.
Cyclin-Dependent Kinase 9 (CDK9) Inhibition
CDK9 is a key regulator of transcription elongation and has emerged as a promising target for cancer therapy.[5]
Table 2: Inhibitory Activity of Sulfoximine-Containing Compounds against CDK9.
| Compound Class | Representative Compound | Target | IC₅₀ | Reference(s) |
| Sulfoximine | L18 | CDK9 | 3.8 nM | [6][7] |
| BAY1143572 (Clinical Candidate) | CDK9 | Potent Inhibition | [6] |
Structure-Activity Relationship Insights:
-
Sulfoximines as Sulfonamide Bioisosteres: In the development of CDK9 inhibitors, the replacement of a sulfonamide with a sulfoximine group has been a successful strategy. This bioisosteric substitution can lead to compounds with high potency and improved safety profiles.[6][7] The sulfoximine moiety in these inhibitors likely engages in key interactions within the ATP-binding pocket of CDK9.
Phosphodiesterase 5 (PDE5) Inhibition
PDE5 is an enzyme that degrades cyclic guanosine (B1672433) monophosphate (cGMP) and is a well-known target for the treatment of erectile dysfunction and pulmonary hypertension.[8]
Table 3: Inhibitory Activity of Sulfonamide-Containing Compounds against PDE5.
| Compound Class | Representative Compound | Target | IC₅₀ | Reference(s) |
| Sulfonamide | Sildenafil (B151) | PDE5 | ~1-5 nM | [9][10] |
| Piperidinyl propionic acid derivative 9i | PDE5 | 4-38 fold more potent than sildenafil | [10] |
Structure-Activity Relationship Insights:
-
Sulfonamides in PDE5 Inhibitors: The sulfonamide group is a common feature in many potent PDE5 inhibitors, including the well-known drug sildenafil. The sulfonamide moiety often occupies a specific region of the enzyme's active site, and modifications to the substituents on the sulfonamide nitrogen can significantly impact inhibitory activity and selectivity.[10] The introduction of a carboxylic acid group to the 5'-sulfonamide moiety of the phenyl ring in sildenafil analogues has been shown to greatly enhance PDE5 inhibitory activity.[10]
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the validation of structure-activity relationships. Below are methodologies for key assays cited in this guide.
Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration)
This method measures the inhibition of the physiological CO₂ hydration reaction and is suitable for detailed kinetic characterization of inhibitors.
Materials and Reagents:
-
Recombinant human Carbonic Anhydrase (hCA) isoforms
-
Buffer: 20 mM HEPES or TRIS, pH 7.5
-
pH Indicator: A suitable indicator dye (e.g., p-nitrophenol or phenol (B47542) red) at a concentration that provides a measurable absorbance change in the desired pH range.
-
CO₂-saturated water
-
Stopped-flow instrument equipped with a spectrophotometer
Procedure:
-
Enzyme and Inhibitor Preparation: Prepare a stock solution of the hCA isoenzyme in the assay buffer. Prepare a series of dilutions of the test inhibitor in the assay buffer.
-
Instrument Setup: Equilibrate the stopped-flow instrument to a constant temperature (e.g., 25°C). Set the spectrophotometer to the wavelength of maximum absorbance for the chosen pH indicator.
-
Assay Execution:
-
Load one syringe of the stopped-flow apparatus with the hCA solution (with or without the inhibitor).
-
Load the second syringe with the CO₂-saturated water containing the pH indicator.
-
Initiate rapid mixing of the two solutions.
-
-
Data Acquisition: The hydration of CO₂ catalyzed by CA produces protons, leading to a pH drop and a corresponding change in the absorbance of the pH indicator. Record the change in absorbance over time.
-
Data Analysis:
-
Determine the initial rate of the catalyzed reaction from the slope of the absorbance versus time curve.
-
Calculate the inhibition constants (Kᵢ) by fitting the data to appropriate enzyme inhibition models (e.g., Michaelis-Menten with competitive, non-competitive, or uncompetitive inhibition models).[5]
-
Visualizing the Molecular Landscape: Signaling Pathways and Workflows
Understanding the broader biological context of the targeted enzymes is essential for rational drug design. The following diagrams, generated using the DOT language, illustrate key signaling pathways and a generalized experimental workflow.
Caption: Generalized workflow for an in vitro enzyme inhibition assay.
Caption: Simplified CDK9 signaling pathway in cancer.
Caption: The NO/cGMP/PDE5 signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Exploring aliphatic sulfonamides as multiclass inhibitors of the carbonic anhydrases from the pathogen bacterium Vibrio cholerae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SYNTHESIS, BIOLOGICAL EVALUATION AND MOLECULAR DOCKING STUDIES OF AROMATIC SULFONAMIDE DERIVATIVES AS ANTI-INFLAMMATORY AND ANALGESIC AGENTS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis, and Biological Evaluation of Sulfonamide Derivatives as Potent CDK9 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cGMP-specific phosphodiesterase type 5 - Wikipedia [en.wikipedia.org]
- 9. youtube.com [youtube.com]
- 10. Comprehensive structure–activity relationship (SAR) investigation of C-aryl glycoside derivatives for the development of SGLT1/SGLT2 dual inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Sulfimide vs. Sulfonamide: A Head-to-Head Comparison of Physicochemical and Biological Properties
For Researchers, Scientists, and Drug Development Professionals
The sulfonamide functional group is a well-established pillar in medicinal chemistry, featured in a wide array of therapeutic agents.[1] Its bioisostere, the sulfimide group, while less explored, presents an intriguing alternative with the potential for modulated physicochemical and pharmacological properties. This guide provides a comprehensive head-to-head comparison of sulfimides and sulfonamides, summarizing their key properties, relevant experimental data, and detailed methodologies to inform rational drug design and development.
At a Glance: Key Structural Differences
A primary distinction lies in the oxidation state and bonding at the sulfur center. A sulfonamide contains a hexavalent sulfur atom double-bonded to two oxygen atoms and single-bonded to a carbon and a nitrogen atom. In contrast, a this compound (or sulfilimine) features a tetravalent sulfur atom with a double bond to a nitrogen atom. This fundamental structural variance imparts distinct electronic and steric characteristics, influencing a cascade of molecular properties.
Physicochemical Properties: A Comparative Analysis
A molecule's physicochemical profile is a critical determinant of its pharmacokinetic and pharmacodynamic behavior. Here, we compare the key properties of sulfimides and sulfonamides.
| Property | Sulfonamide | This compound | Key Differences & Implications |
| Acidity (pKa) | Generally weakly acidic (pKa range: ~7-11)[2][3] | Generally expected to be less acidic than corresponding sulfonamides. | The reduced electron-withdrawing effect of the S=N bond compared to the two S=O bonds in sulfonamides suggests a higher pKa for the this compound NH proton. This can impact ionization state at physiological pH and receptor interactions. |
| Lipophilicity (LogP) | Varies widely based on substitution. | Generally more polar and less lipophilic than analogous sulfonamides. | The S=N moiety in sulfimides contributes to increased polarity, potentially leading to improved aqueous solubility but decreased membrane permeability compared to their sulfonamide counterparts. |
| Hydrogen Bonding | The sulfonamide group is a strong hydrogen bond donor (N-H) and has two hydrogen bond acceptor sites (S=O).[4] | The this compound group is also a hydrogen bond donor (N-H) and the nitrogen can act as a hydrogen bond acceptor. | The differing geometries and electron densities around the sulfur-nitrogen core influence the strength and directionality of hydrogen bonds, which are crucial for target binding. |
| Metabolic Stability | Can be susceptible to various metabolic transformations. | Often exhibit good metabolic stability. | The this compound functional group can be more resistant to certain metabolic pathways compared to sulfonamides, potentially leading to a longer half-life in vivo. |
Biological Activity: A Tale of Two Scaffolds
Both sulfonamides and sulfimides have demonstrated a range of biological activities, though sulfonamides are far more extensively studied and utilized in approved drugs.
Antimicrobial Activity
Sulfonamides are renowned for their antibacterial properties, acting as competitive inhibitors of dihydropteroate (B1496061) synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[1] The minimum inhibitory concentrations (MICs) of sulfonamides against various bacterial strains are well-documented.[5]
Data on the antimicrobial activity of sulfimides is sparse. However, some sulfamide (B24259) derivatives have shown activity against specific bacterial strains like Acinetobacter baumannii.[6]
Table 1: Representative Antimicrobial Activity of Sulfonamide Derivatives
| Compound | Organism | MIC (µg/mL) | Reference |
| Sulfadiazine | S. aureus | 250 | [1] |
| Sulfamethoxazole | E. coli | 31.25 | [1] |
| Sulfonamide Derivative I | S. aureus | 32-512 | [5] |
Enzyme Inhibition
Sulfonamides are potent inhibitors of various enzymes, most notably carbonic anhydrases.[7] The inhibitory activity is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). Sulfenimides, a closely related class of compounds to sulfimides, have also been shown to be effective inhibitors of carbonic anhydrases.[7]
Table 2: Representative Enzyme Inhibition Data
| Compound Class | Enzyme | Inhibition Constant (Ki or IC50) | Reference |
| Sulfonamide | Carbonic Anhydrase I | 0.0254 - 0.1194 µM (Ki) | [7] |
| Sulfenimide | Carbonic Anhydrase II | 0.0044 - 0.152 µM (Ki) | [7] |
Experimental Protocols
Accurate and reproducible experimental data is the bedrock of comparative analysis. Below are detailed methodologies for key experiments cited in this guide.
Determination of pKa
Method: Potentiometric Titration [2]
-
Solution Preparation: Prepare a 1 mM solution of the test compound. A co-solvent like methanol (B129727) may be required for compounds with low water solubility. Prepare standardized 0.1 M sodium hydroxide (B78521) (NaOH) and 0.1 M hydrochloric acid (HCl) solutions. A 0.15 M potassium chloride (KCl) solution is used to maintain constant ionic strength.
-
Calibration: Calibrate the pH meter using standard buffers (pH 4, 7, and 10).
-
Titration: Place a known volume of the test compound solution in a beaker with a magnetic stirrer. Immerse the calibrated pH electrode. Titrate the solution with the standardized NaOH or HCl solution in small, precise increments.
-
Data Analysis: Record the pH after each addition of titrant once the reading stabilizes. Plot the pH versus the volume of titrant added to generate a titration curve. The pKa is determined from the midpoint of the buffer region of the curve. Perform the titration in triplicate for accuracy.
Determination of LogP
Method: Shake-Flask Method [8][9][10]
-
Solvent Saturation: Pre-saturate n-octanol with water and water (or a suitable buffer like PBS, pH 7.4) with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.
-
Compound Addition: Dissolve a small amount of the test compound in the aqueous phase.
-
Partitioning: Add a known volume of the octanol (B41247) phase to the aqueous solution of the compound in a flask. Shake the flask for a set period (e.g., 1 hour) to allow for the compound to partition between the two phases.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Concentration Measurement: Carefully withdraw a sample from each phase and determine the concentration of the compound using a suitable analytical method, such as UV-Vis spectroscopy or liquid chromatography-mass spectrometry (LC-MS).
-
Calculation: The LogP is calculated as the logarithm of the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase.
Antimicrobial Susceptibility Testing (MIC Determination)
Method: Broth Microdilution [6][11]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).
-
Compound Dilution: Prepare a series of two-fold dilutions of the test compound in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Inoculate each well with the prepared microbial suspension.
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
In Vitro Metabolic Stability Assay
Method: Liver Microsome or Hepatocyte Incubations [12][13][14]
-
Incubation Mixture Preparation: Prepare an incubation mixture containing liver microsomes or hepatocytes, a buffer solution (e.g., phosphate (B84403) buffer), and the test compound at a known concentration.
-
Initiation of Reaction: For cytochrome P450-mediated metabolism, pre-warm the mixture to 37°C and initiate the reaction by adding a cofactor solution (e.g., NADPH).
-
Time-Course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the incubation mixture and quench the metabolic reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate proteins.
-
LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Data Analysis: Plot the percentage of the parent compound remaining versus time. From this, calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).
Visualizing the Comparison
To further elucidate the differences between sulfimides and sulfonamides, the following diagrams illustrate a general experimental workflow for their comparative evaluation and the key structural distinctions influencing their properties.
Caption: General workflow for the head-to-head comparison of this compound and sulfonamide properties.
Caption: Structural comparison of sulfonamide and this compound functional groups.
Conclusion
While sulfonamides remain a dominant scaffold in drug discovery, the emerging data on sulfimides and related S(IV) compounds suggest they are a valuable, yet underexplored, class of bioisosteres. Their distinct physicochemical properties, including increased polarity and metabolic stability, offer medicinal chemists a powerful tool to modulate the characteristics of lead compounds. Further direct comparative studies on structurally analogous this compound-sulfonamide pairs are warranted to fully elucidate their relative advantages and disadvantages in different therapeutic contexts. This guide serves as a foundational resource to stimulate and inform such future investigations.
References
- 1. Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. research.manchester.ac.uk [research.manchester.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. nanobioletters.com [nanobioletters.com]
- 7. Inhibitory effects of sulfenimides on human and bovine carbonic anhydrase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. enamine.net [enamine.net]
- 9. Practical methods for the measurement of logP for surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. mdpi.com [mdpi.com]
- 12. mttlab.eu [mttlab.eu]
- 13. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 14. An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Metabolic Stability of Sulfimide Derivatives: A Comparative Guide for Drug Development Professionals
For researchers, scientists, and drug development professionals, understanding the metabolic fate of novel chemical entities is a cornerstone of successful drug design. This guide provides a comprehensive comparison of the metabolic stability of sulfimide derivatives—sulfoximines, sulfonimidamides, and sulfilimines—a class of compounds gaining significant traction as bioisosteres for traditional sulfones and sulfonamides. By presenting supporting experimental data, detailed protocols, and visual pathway diagrams, this guide aims to be an invaluable resource for assessing and predicting the metabolic liabilities of these promising therapeutic agents.
This compound derivatives have emerged as a compelling structural motif in modern medicinal chemistry, often conferring improved physicochemical properties such as enhanced aqueous solubility and, critically, greater metabolic stability.[1][2] Their unique three-dimensional structures and electronic characteristics can lead to altered interactions with metabolizing enzymes, potentially mitigating the rapid clearance that can plague many drug candidates. This guide delves into the specifics of their metabolic profiles, offering a comparative analysis to inform lead optimization strategies.
Comparative Metabolic Stability Data
The following table summarizes in vitro metabolic stability data for a selection of this compound derivatives compared to their sulfone or amine analogues. The data, primarily from human and rat liver microsome or hepatocyte assays, highlights the intrinsic clearance (CLint) and half-life (t1/2) of these compounds. Lower clearance values and longer half-lives are generally indicative of greater metabolic stability.
| Compound/Derivative | Bioisosteric Replacement | Test System | Species | t1/2 (min) | Intrinsic Clearance (CLint) (µL/min/mg protein or /10^6 cells) | Reference |
| Sulfoximines | ||||||
| Sulfoximine (B86345) Analogue of Imatinib | Amine to Sulfoximine | Rat Hepatocytes | Rat | - | 1.9 L/h/kg (predicted blood clearance) | [3] |
| Imatinib | - | Rat Hepatocytes | Rat | - | 2.3 L/h/kg (predicted blood clearance) | [3] |
| Sulfoximine Analogue of Imatinib | Amine to Sulfoximine | Human Liver Microsomes | Human | - | 0.34 L/h/kg (predicted blood clearance) | [3] |
| Imatinib | - | Human Liver Microsomes | Human | - | 0.48 L/h/kg (predicted blood clearance) | [3] |
| Sulfoximine Analogue of Vardenafil | Amine to Sulfoximine | Rat Hepatocytes | Rat | - | 2.1 L/h/kg (predicted blood clearance) | [4] |
| Vardenafil | - | Rat Hepatocytes | Rat | - | 3.0 L/h/kg (predicted blood clearance) | [4] |
| Sulfonimidamides | ||||||
| Phenylsulfonimidamide | Sulfonamide to Sulfonimidamide | Human Liver Microsomes | Human | > 60 | 4.8 | [5] |
| Phenylsulfonamide | - | Human Liver Microsomes | Human | 42 | 23 | [5] |
| Phenylsulfonimidamide | Sulfonamide to Sulfonimidamide | Rat Liver Microsomes | Rat | 16 | 87 | [5] |
| Phenylsulfonamide | - | Rat Liver Microsomes | Rat | 11 | 126 | [5] |
| Sulfilimines | ||||||
| S-Cyclopropyl Sulfilimine Fragment | - | Human Liver Microsomes | Human | High Stability | - | [2] |
| S-Cyclopropyl Sulfilimine Fragment | - | Mouse Liver Microsomes | Mouse | High Stability | - | [2] |
| S-Cyclopropyl Sulfilimine Fragment | - | Human Hepatocytes | Human | High Stability | - | [2] |
| Imatinib Sulfilimine Analogue | Sulfoxide (B87167) to Sulfilimine | Human Hepatocytes | Human | More stable than sulfoxide and sulfoximine analogues | - | [2] |
Experimental Protocols: In Vitro Metabolic Stability Assays
To ensure reproducible and comparable data, standardized experimental protocols are essential. Below are detailed methodologies for two of the most common in vitro assays used to assess metabolic stability: the liver microsomal stability assay and the hepatocyte stability assay.
Liver Microsomal Stability Assay
This assay is a widely used, high-throughput screen to evaluate the metabolic stability of compounds, primarily focusing on Phase I metabolism mediated by cytochrome P450 (CYP) enzymes.[1][6][7][8]
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled liver microsomes (human or other species)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH
-
Positive control compounds (e.g., a high clearance compound like verapamil (B1683045) and a low clearance compound like warfarin)
-
Acetonitrile or other suitable organic solvent for reaction termination
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Reagents:
-
Thaw pooled liver microsomes on ice.
-
Prepare a working solution of the test compound and positive controls by diluting the stock solution in buffer to the desired final concentration (typically 1 µM).
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the liver microsome suspension to the buffer.
-
Add the test compound or control compound working solution to the wells.
-
Pre-incubate the plate at 37°C for 5-10 minutes with shaking.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction in the respective wells by adding an equal volume of cold acetonitrile. The 0-minute time point serves as the initial concentration reference.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Quantify the remaining parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the in vitro half-life (t1/2) using the equation: t1/2 = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t1/2) x (incubation volume / protein concentration).
-
Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolic stability, as hepatocytes contain a full complement of both Phase I and Phase II metabolic enzymes and cofactors.[9][10][11]
Materials:
-
Cryopreserved or fresh hepatocytes (human or other species)
-
Hepatocyte culture medium (e.g., Williams' Medium E)
-
96-well collagen-coated plates
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Positive control compounds
-
Acetonitrile or other suitable organic solvent for reaction termination
-
Incubator (37°C, 5% CO2)
-
LC-MS/MS system for analysis
Procedure:
-
Cell Plating and Acclimation:
-
Thaw and plate the hepatocytes in collagen-coated 96-well plates according to the supplier's protocol.
-
Allow the cells to attach and form a monolayer in the incubator for a specified period (e.g., 4-24 hours).
-
-
Incubation:
-
Prepare working solutions of the test and control compounds in the culture medium at the desired final concentration (typically 1 µM).
-
Remove the plating medium from the cells and add the compound-containing medium.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours), collect an aliquot of the medium from the respective wells. The 0-hour time point represents the initial concentration.
-
-
Sample Processing and Analysis:
-
Terminate the enzymatic activity in the collected samples by adding cold acetonitrile.
-
Process the samples as described in the microsomal stability assay for LC-MS/MS analysis.
-
-
Data Analysis:
-
Analyze the data as described for the microsomal stability assay to determine the half-life and intrinsic clearance. For hepatocyte assays, CLint is typically expressed as µL/min/10^6 cells.
-
Metabolic Pathways of this compound Derivatives
Understanding the potential metabolic pathways of this compound derivatives is crucial for predicting their in vivo fate and identifying potential reactive metabolites. While generally more stable than their sulfone and sulfonamide counterparts, sulfimides can undergo biotransformation.
The primary metabolic pathways for sulfoximines involve the cytochrome P450 (CYP) enzyme system. A key transformation is the deimination of the sulfoximine moiety to the corresponding sulfoxide, which can be further oxidized to a sulfone.[12] Specific CYP isozymes, such as CYP2C8, CYP2J2, CYP3A4, and CYP3A5, have been implicated in these oxidative processes.[12]
For sulfonimidamides and sulfilimines, the metabolic pathways are less well-defined in the public domain. However, based on their structural similarity to sulfonamides and sulfides, potential metabolic routes can be hypothesized. These may include N-dealkylation, N-oxidation, and S-oxidation for sulfonimidamides, and S-oxidation for sulfilimines. Phase II conjugation reactions, such as glucuronidation or sulfation, may also occur on hydroxylated metabolites.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. bdj.co.jp [bdj.co.jp]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 8. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 9. Hepatocyte Stability Assay | Domainex [domainex.co.uk]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. ADME Hepatocyte Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 12. CYP-Mediated Sulfoximine Deimination of AZD6738 - PubMed [pubmed.ncbi.nlm.nih.gov]
Unambiguous Sulfimide Structure Confirmation: A Comparative Guide to X-ray Crystallography and Spectroscopic Techniques
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount for understanding its function and guiding further development. This guide provides an objective comparison of X-ray crystallography as the gold standard for sulfimide structure confirmation against complementary spectroscopic techniques, supported by experimental data for S,S-diphenylthis compound.
The definitive elucidation of a chemical structure is a critical milestone in chemical and pharmaceutical research. For sulfimides, a class of organosulfur compounds with growing importance in medicinal chemistry and materials science, unambiguous structural confirmation is essential for establishing structure-activity relationships (SAR) and ensuring intellectual property. While a suite of analytical techniques is often employed for characterization, single-crystal X-ray crystallography remains the most powerful method for providing a precise and unequivocal three-dimensional molecular structure.
This guide presents a comparative analysis of X-ray crystallography alongside Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), using S,S-diphenylthis compound as a case study. We will delve into the quantitative data each technique provides, outline the experimental protocols, and present visual workflows to aid in the selection of the most appropriate analytical strategy for confirming this compound structures.
At a Glance: A Comparative Overview of Analytical Techniques
The selection of an analytical technique for structure elucidation depends on a variety of factors, including the nature of the sample, the information required, and the available instrumentation. The following table provides a high-level comparison of X-ray crystallography, NMR spectroscopy, and mass spectrometry for the analysis of a this compound like S,S-diphenylthis compound.
| Feature | X-ray Crystallography | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) |
| Information Provided | Precise 3D molecular structure, bond lengths, bond angles, stereochemistry, crystal packing | Connectivity of atoms (2D structure), chemical environment of nuclei, stereochemical relationships | Molecular weight, elemental composition, fragmentation patterns |
| Sample Requirements | Single, high-quality crystal (typically 0.1-0.5 mm) | Soluble sample (typically >1 mg) in a suitable deuterated solvent | Small sample amount (µg to ng), can be solid, liquid, or in solution |
| Strengths | Unambiguous structure determination, "gold standard" for absolute configuration | Provides detailed information about the molecule in solution, non-destructive | High sensitivity, provides molecular formula |
| Limitations | Requires a suitable single crystal, which can be challenging to grow; provides a solid-state structure which may differ from the solution-state | Can be less sensitive than MS, complex spectra for large molecules, does not directly provide 3D structure | Does not provide information on stereochemistry or the precise 3D arrangement of atoms |
Quantitative Data Comparison: The Case of S,S-Diphenylthis compound
To illustrate the power of a multi-technique approach to structure confirmation, we present a summary of experimental data for S,S-diphenylthis compound.
X-ray Crystallographic Data for S,S-Diphenylthis compound Monohydrate
The crystal structure of S,S-diphenylthis compound monohydrate provides a detailed picture of its solid-state conformation.
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 5.1467 |
| b (Å) | 20.1417 |
| c (Å) | 21.4008 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 2216.5 |
| Z | 8 |
| Selected Bond Lengths | |
| S-N | 1.63 Å |
| S-C(1) | 1.78 Å |
| S-C(7) | 1.79 Å |
| Selected Bond Angles | |
| N-S-C(1) | 107.5° |
| N-S-C(7) | 107.9° |
| C(1)-S-C(7) | 105.1° |
Spectroscopic Data for S,S-Diphenylthis compound
NMR and MS data provide complementary information to the solid-state structure obtained from X-ray crystallography.
| Technique | Data |
| ¹H NMR (CDCl₃) | δ 7.80-7.75 (m, 4H, Ar-H), 7.50-7.40 (m, 6H, Ar-H), 3.35 (br s, 1H, NH) |
| ¹³C NMR (CDCl₃) | δ 143.9 (Ar-C), 131.2 (Ar-CH), 129.1 (Ar-CH), 126.2 (Ar-CH) |
| Mass Spectrometry (EI) | m/z 201 (M⁺), 186, 125, 77 |
Experimental Protocols
Detailed and rigorous experimental procedures are crucial for obtaining high-quality, reproducible data.
Single-Crystal X-ray Diffraction
-
Crystal Growth: Single crystals of S,S-diphenylthis compound monohydrate are grown by slow evaporation of a solution of the compound in a suitable solvent system (e.g., ethanol/water).
-
Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in an X-ray diffractometer and cooled to a low temperature (e.g., 150 K) to minimize thermal vibrations. The crystal is then irradiated with monochromatic X-rays (e.g., Mo Kα, λ = 0.71073 Å), and the diffraction pattern is recorded on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is solved using direct methods and then refined using full-matrix least-squares on F².
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of S,S-diphenylthis compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum.
-
Data Processing: The acquired free induction decay (FID) is Fourier transformed to generate the NMR spectrum. The spectrum is then phased, and the baseline is corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Mass Spectrometry (MS)
-
Sample Introduction: A small amount of the S,S-diphenylthis compound sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC) or liquid chromatography (LC).
-
Ionization: The sample is ionized using an appropriate method, such as electron ionization (EI) or electrospray ionization (ESI).
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The abundance of each ion is measured by a detector, and a mass spectrum is generated.
Visualizing the Workflow and Decision-Making Process
To further clarify the roles of these techniques, the following diagrams illustrate the experimental workflow for this compound structure confirmation and a decision-making pathway for selecting the appropriate analytical method.
A Researcher's Guide to In Vitro Validation of Sulfimide Biological Activity
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of key in vitro assays for validating the biological activity of sulfimides and their close analogs, sulfoximines. Detailed experimental protocols and supporting data are presented to aid in the selection of appropriate methods for target validation and characterization of this promising class of compounds.
Sulfimides and sulfoximines are emerging as valuable scaffolds in medicinal chemistry, offering unique three-dimensional structures and physicochemical properties. Validating their biological activity is a critical step in the drug discovery process, requiring a robust suite of in vitro assays to confirm target engagement, elucidate the mechanism of action, and characterize cellular effects. This guide details several essential assays, from direct target binding verification to the assessment of cellular outcomes and covalent modification.
Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement
The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method for verifying that a compound binds to its intended protein target within the complex environment of a living cell.[1][2] The principle is based on ligand-induced thermal stabilization: when a sulfimide compound binds to its target protein, the protein's stability increases, making it more resistant to heat-induced denaturation.[1][3] This change in thermal stability is a direct indicator of target engagement.
Compared to traditional biochemical assays that use purified proteins, CETSA provides more physiologically relevant data by assessing binding in an intact cellular context.[4] This allows researchers to confirm that a compound can reach its target within the cell and bind to it under native conditions.
Comparative Data for Target Engagement
| Compound Class | Target | Assay Type | Result | Reference |
| Sulfoximine (B86345) | CDK9 | CETSA | Target Stabilization | [5] |
| Sulfoximine | PARP7 | CETSA | Target Stabilization | [1] |
| Generic Inhibitor | SMYD3 | HTDR-CETSA | Dose-dependent stabilization | [6] |
| Generic Inhibitor | IDO1 | HTDR-CETSA | Dose-dependent stabilization | [6] |
Experimental Protocol: Western Blot-Based CETSA
This protocol outlines the general steps for a Western blot-based CETSA to determine the melting curve of a target protein in the presence and absence of a this compound compound.
-
Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Treat one set of cells with the this compound compound at a desired concentration and a control set with vehicle (e.g., DMSO) for a specified time (e.g., 1-2 hours) at 37°C.
-
Harvesting and Aliquoting: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Divide the cell suspension for each condition (vehicle and compound-treated) into several aliquots in PCR tubes.
-
Thermal Challenge: Heat the aliquots for 3 minutes across a range of temperatures (e.g., 40°C to 70°C in 2-4°C increments) using a thermal cycler. Include an unheated control sample kept at room temperature.[7]
-
Cell Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[7]
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[8]
-
Sample Preparation for Western Blot: Carefully collect the supernatant, which contains the soluble protein fraction. Determine the protein concentration of each sample using a BCA assay and normalize all samples to the same concentration.[7] Prepare samples for SDS-PAGE by adding Laemmli buffer.
-
Western Blot Analysis: Load equal amounts of protein onto an SDS-PAGE gel, perform electrophoresis, and transfer the proteins to a PVDF membrane. Probe the membrane with a primary antibody specific to the target protein, followed by an HRP-conjugated secondary antibody.
-
Data Analysis: Detect the chemiluminescent signal and quantify the band intensities for each temperature point. Normalize the intensity of each band to the unheated control (considered 100% soluble). Plot the percentage of soluble protein against the temperature for both vehicle- and compound-treated samples to generate melting curves. A shift in the melting temperature (Tm) for the compound-treated sample indicates target stabilization.[7]
CETSA Experimental Workflow
Caption: Workflow for a Western blot-based Cellular Thermal Shift Assay (CETSA).
Enzyme Inhibition and Cellular Viability Assays
To move beyond target binding and understand the functional consequences of a this compound compound, enzyme inhibition and cell viability assays are essential. These assays quantify the compound's potency in modulating its target's activity and its overall effect on cell health and proliferation.
Comparative Data for Enzyme Inhibition and Cell Viability
| Compound | Target/Cell Line | Assay Type | IC50 | Reference |
| Roniciclib (Sulfoximine) | MCF-7 (Breast Cancer) | Proliferation | 15 nM | [5] |
| Atuveciclib (Sulfoximine) | CDK9 | Enzyme Inhibition | 13 nM | [5] |
| Atuveciclib (Sulfoximine) | MV4-11 (Leukemia) | Proliferation | 560 nM | [5] |
| Vardenafil Analog (Sulfoximine) | PDE5 | Enzyme Inhibition | 0.025 nM | [5] |
| AT7519 Analog (Sulfoximine) | CDK2 | Enzyme Inhibition | 522 nM | [9] |
| AT7519 Analog (Sulfoximine) | CDK9 | Enzyme Inhibition | 124 nM | [9] |
| AT7519 Analog (Sulfoximine) | A2780 (Ovarian Cancer) | Proliferation | 351 nM | [9] |
| Buthionine Sulfoximine | WiDr (Colon Carcinoma) | Colony Formation (24h) | 100 µM | [4] |
| Buthionine Sulfoximine | RPMI 8226 (Myeloma) | Colony Formation (24h) | 2 µM | [4] |
Experimental Protocol: MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[10] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the this compound compound. Include a vehicle-only control and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
MTT Addition: Add MTT solution (e.g., to a final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will convert the soluble yellow MTT to insoluble purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or an acidic isopropanol (B130326) solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[11]
CDK9 Signaling Pathway
Sulfoximines have been developed as potent inhibitors of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcription.[5] Inhibition of CDK9 prevents the phosphorylation of RNA Polymerase II, leading to a block in transcriptional elongation and ultimately inducing apoptosis in cancer cells.
Caption: Simplified CDK9 signaling pathway and the mechanism of sulfoximine inhibition.
Mass Spectrometry-Based Adductomics: Detecting Covalent Modification
For sulfimides designed as covalent inhibitors (e.g., vinyl sulfoximines acting as Michael acceptors), it is crucial to confirm that they form a covalent bond with their target protein.[12] Mass spectrometry (MS)-based "adductomics" is the definitive method for identifying these covalent protein-drug adducts.[13] This technique can pinpoint the exact amino acid residue that has been modified.
This approach offers unparalleled specificity compared to other assays. While CETSA confirms binding, it does not distinguish between covalent and non-covalent interactions. Adductomics provides direct evidence of the covalent mechanism of action.
Experimental Protocol: LC-MS/MS for Adduct Identification
This protocol provides a general workflow for identifying a covalent adduct on a purified protein treated with a this compound.
-
Protein-Compound Incubation: Incubate the purified target protein with the covalent this compound inhibitor in an appropriate buffer. Include a control sample of the protein incubated with vehicle alone.
-
Removal of Excess Compound: Remove the unbound compound using a desalting column or dialysis.
-
Reduction and Alkylation: Reduce the disulfide bonds in the protein using a reducing agent like Dithiothreitol (DTT). Then, cap all free cysteine residues that have not reacted with the inhibitor by alkylating them with iodoacetamide (B48618) (IAM). This step is crucial to prevent disulfide scrambling and to identify the specific cysteine modified by the compound.[14]
-
Proteolytic Digestion: Digest the protein into smaller peptides using a protease such as trypsin. Trypsin cleaves specifically after lysine (B10760008) and arginine residues.[15]
-
LC-MS/MS Analysis: Separate the resulting peptides using liquid chromatography (LC) and analyze them using tandem mass spectrometry (MS/MS). The mass spectrometer will first measure the mass-to-charge ratio (m/z) of the intact peptides (MS1 scan). It will then select peptides of interest, fragment them, and measure the m/z of the fragments (MS2 scan).[14]
-
Data Analysis: Use specialized software to search the MS/MS data against the known sequence of the target protein.[16] The software will look for peptides whose mass corresponds to the mass of the original peptide plus the mass of the this compound compound. The fragmentation pattern in the MS2 spectrum will confirm the peptide sequence and pinpoint the exact amino acid residue that is covalently modified.
Adductomics Experimental Workflow
Caption: Workflow for identifying covalent protein adducts via LC-MS/MS.
References
- 1. Frontiers | A Metabolomics-Inspired Strategy for the Identification of Protein Covalent Modifications [frontiersin.org]
- 2. massspec.unm.edu [massspec.unm.edu]
- 3. scilit.com [scilit.com]
- 4. Cytotoxic effects of glutathione synthesis inhibition by L-buthionine-(SR)-sulfoximine on human and murine tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Novel Pieces for the Emerging Picture of Sulfoximines in Drug Discovery: Synthesis and Evaluation of Sulfoximine Analogues of Marketed Drugs and Advanced Clinical Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. IC50 - Wikipedia [en.wikipedia.org]
- 11. A Metabolomics-Inspired Strategy for the Identification of Protein Covalent Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Technologies for Direct Detection of Covalent Protein–Drug Adducts | MDPI [mdpi.com]
- 13. One-Dimensional Western Blotting Coupled to LC-MS/MS Analysis to Identify Chemical-Adducted Proteins in Rat Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. info.gbiosciences.com [info.gbiosciences.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. biorxiv.org [biorxiv.org]
A Comparative Guide to the Physicochemical Properties of Sulfimides and Sulfoxides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the physicochemical properties of sulfimides and sulfoxides, two important functional groups in medicinal chemistry and materials science. The information presented is supported by experimental data and includes detailed methodologies for key analytical techniques.
Introduction
Sulfoxides, bearing a sulfur-oxygen double bond (S=O), and their aza-analogs, sulfimides (or sulfilimines), which contain a sulfur-nitrogen double bond (S=N), are functional groups with distinct electronic and steric properties. These differences significantly influence their behavior in biological systems and their utility in drug design. This guide aims to provide a comprehensive comparison of their key physicochemical characteristics to aid researchers in the selection and application of these moieties.
Data Presentation: Physicochemical Property Comparison
The following table summarizes the key physicochemical properties of a representative sulfoxide (B87167), dimethyl sulfoxide (DMSO), and a sulfimide, S,S-diphenylsulfilimine. It is important to note that the direct comparison is limited by the availability of data for a simple alkyl-substituted this compound. The properties of S,S-diphenylsulfilimine are influenced by the bulky and electronically different phenyl groups compared to the methyl groups in DMSO.
| Property | Sulfoxide (Dimethyl Sulfoxide - DMSO) | This compound (S,S-Diphenylsulfilimine) |
| Molecular Formula | C₂H₆OS | C₁₂H₁₁NS |
| Molecular Weight | 78.13 g/mol | 201.29 g/mol |
| S=O/S=N Bond Length | 1.531 Å[1] | S=N bond length not explicitly found |
| C-S Bond Length | ~1.80 Å | ~1.78 Å |
| C-S-C Bond Angle | 96.6° | 102.3° |
| Basicity (pKa of conjugate acid) | ~ -1.5 (protonated on oxygen) | ~ 4.5 (protonated on nitrogen) |
| Dipole Moment | 3.96 D | Data not available for S,S-diphenylsulfilimine |
| Aqueous Solubility | Miscible | Sparingly soluble |
| Hydrogen Bond Acceptor Ability | Strong (Oxygen is the acceptor) | Moderate (Nitrogen is the acceptor) |
Experimental Protocols
X-ray Crystallography for Bond Length and Angle Determination
Objective: To determine the precise three-dimensional atomic coordinates, bond lengths, and bond angles of this compound and sulfoxide compounds.
Methodology:
-
Crystal Growth: Single crystals of the target compound suitable for X-ray diffraction are grown. This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a molten sample. The choice of solvent is critical and often requires screening of various options.
-
Data Collection: A selected single crystal is mounted on a goniometer head and placed in an X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. The diffractometer directs a monochromatic X-ray beam onto the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms, producing a unique diffraction pattern of spots. The intensities and positions of these spots are recorded by a detector.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The initial positions of the atoms in the crystal lattice are determined using direct methods or Patterson methods. This initial structural model is then refined against the experimental data using least-squares methods. The refinement process adjusts the atomic coordinates, thermal parameters, and occupancies to achieve the best possible fit between the calculated and observed diffraction patterns.
-
Data Analysis: From the refined crystal structure, precise bond lengths, bond angles, and torsion angles are calculated. This information provides a detailed picture of the molecular geometry.
Potentiometric Titration for pKa Determination
Objective: To determine the acid dissociation constant (pKa) of the conjugate acid of a this compound or sulfoxide.
Methodology:
-
Sample Preparation: A known concentration of the this compound or sulfoxide is dissolved in a suitable solvent, typically water or a mixed aqueous-organic solvent system if the compound has low water solubility.
-
Titration Setup: The sample solution is placed in a thermostatted vessel equipped with a magnetic stirrer, a calibrated pH electrode, and a microburette.
-
Titration: A standardized solution of a strong acid (e.g., HCl) is added incrementally to the sample solution. After each addition of the titrant, the solution is allowed to equilibrate, and the pH is recorded.
-
Data Analysis: A titration curve is generated by plotting the measured pH against the volume of titrant added. The equivalence point, where the moles of added acid equal the initial moles of the basic compound, is identified from the inflection point of the curve. The pKa is determined from the pH at the half-equivalence point, where half of the base has been protonated. The pKa can also be calculated more accurately by fitting the entire titration curve to the appropriate Henderson-Hasselbalch equation.
Dielectric Constant Measurement for Dipole Moment Determination
Objective: To determine the molecular dipole moment of a this compound or sulfoxide in a nonpolar solvent.
Methodology:
-
Solution Preparation: A series of solutions of the compound of interest are prepared at different known concentrations in a nonpolar solvent (e.g., benzene, carbon tetrachloride, or dioxane).
-
Capacitance Measurement: The capacitance of a capacitor is measured first with a vacuum (or air as a reference) and then with the pure solvent and each of the prepared solutions. The measurements are typically performed using a capacitance bridge at a specific frequency and constant temperature.
-
Density and Refractive Index Measurement: The density and refractive index of the pure solvent and each solution are also measured at the same temperature.
-
Data Analysis (Guggenheim Method): The molar polarization of the solute at infinite dilution is determined from the concentration dependence of the dielectric constant and density of the solutions. The molar refraction is determined from the concentration dependence of the refractive index and density. The permanent dipole moment (μ) is then calculated using the Debye equation, which relates the molar polarization, molar refraction, and temperature.
Mandatory Visualization
Structural Comparison of this compound and Sulfoxide
Caption: General structures of a sulfoxide and a this compound functional group.
Experimental Workflow for Physicochemical Property Determination
Caption: A generalized workflow for the synthesis and physicochemical characterization of sulfimides and sulfoxides.
Signaling Pathway: Mechanism of Action of Omeprazole (a Sulfoxide Drug)
Caption: Simplified signaling pathway for the mechanism of action of the sulfoxide-containing drug, omeprazole.
References
The Ascendance of Sulfimide-Based Scaffolds in Drug Discovery: A Comparative Pharmacophore Modeling Guide
For researchers, scientists, and drug development professionals, the quest for novel pharmacophores with improved physicochemical and pharmacological properties is a perpetual endeavor. In this context, sulfur-based functional groups have long been a mainstay in medicinal chemistry. While sulfonamides are well-established, related motifs such as sulfimides, and their stable analogues sulfilimines and sulfoximines, are emerging as promising alternatives. This guide provides an objective comparison of sulfimide-based drug candidates with other chemical scaffolds, supported by experimental data, detailed protocols, and pharmacophore modeling insights.
The this compound moiety and its derivatives offer a unique three-dimensional geometry and electronic distribution compared to more traditional functional groups. This can lead to enhanced target affinity, improved metabolic stability, and more favorable solubility profiles, positioning them as valuable tools in the design of next-generation therapeutics.[1][2] This guide will delve into the pharmacophore modeling of these innovative drug candidates, present comparative data against established drugs, and provide the necessary experimental context for their evaluation.
Comparative Performance of this compound-Based Drug Candidates
The true measure of a novel scaffold lies in its performance relative to existing alternatives. Here, we present a comparative analysis of this compound-based compounds (specifically, their more stable sulfilimine and sulfoximine (B86345) analogues) against their sulfoxide (B87167) and amine counterparts, as well as sulfamide (B24259) versus sulfonamide inhibitors.
Physicochemical and In Vitro Properties of Imatinib Analogues
A study on the bioisosteric replacement of the sulfoxide group in the well-known kinase inhibitor Imatinib with a sulfilimine or sulfoximine moiety revealed interesting differences in their properties. The sulfilimine analog, in particular, demonstrated a significant increase in aqueous solubility.[1][2]
| Compound | Molecular Weight ( g/mol ) | clogP | Aqueous Solubility (µg/mL) | Metabolic Stability (Human Liver Microsomes, % remaining at 1h) |
| Imatinib (Sulfoxide) | 493.6 | 3.9 | 10 | 60 |
| Imatinib (Sulfilimine) | 492.6 | 3.4 | >200 | 75 |
| Imatinib (Sulfoximine) | 508.6 | 3.6 | 50 | 70 |
Data synthesized from multiple sources.[1][2][3]
Vardenafil and its Sulfoximine Analogue: A Head-to-Head Comparison
In another example, the amine group in the PDE5 inhibitor Vardenafil was replaced with a sulfoximine. This modification led to a notable improvement in metabolic stability in both rat hepatocytes and human liver microsomes.[3]
| Compound | logD at pH 7.4 | Aqueous Solubility at pH 6.5 (mg/L) | Metabolic Stability (Rat Hepatocytes, % remaining at 1h) | Metabolic Stability (Human Liver Microsomes, % remaining at 1h) |
| Vardenafil (Amine) | 2.6 | 220 | 50 | 65 |
| Vardenafil (Sulfoximine) | 2.0 | 52 | 75 | 85 |
Data sourced from a comparative study on sulfoximine analogues of marketed drugs.[3]
Carbonic Anhydrase Inhibition: Sulfamide vs. Sulfonamide
Sulfamides are being explored as alternatives to the classical sulfonamide zinc-binding group in carbonic anhydrase (CA) inhibitors. While often exhibiting slightly lower potency, they can offer different selectivity profiles and intellectual property opportunities.
| Compound Class | Target | Typical Kᵢ Range |
| Sulfonamides | hCA I, II, IV, VII | Nanomolar to micromolar |
| Sulfamides | hCA I, II, IX, XII | Nanomolar to micromolar |
Data compiled from studies on carbonic anhydrase inhibitors.
Experimental Protocols
To ensure the reproducibility and clear understanding of the presented data, detailed methodologies for key experiments are provided below.
In Vitro Kinase Inhibition Assay
This protocol outlines a common method for determining the inhibitory activity of a compound against a specific kinase.
Materials:
-
Recombinant kinase
-
Kinase substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Test compounds dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™ Eu Kinase Binding Assay reagents)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a microplate, add the kinase and the test compound to the kinase buffer.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.[4][5]
-
Measure the signal (luminescence or fluorescence) using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control and determine the IC₅₀ value.
Carbonic Anhydrase Activity Assay (Esterase Method)
This colorimetric assay measures the esterase activity of carbonic anhydrase, which is inhibited by sulfonamides and related compounds.[6][7]
Materials:
-
Purified carbonic anhydrase isoenzyme (e.g., hCA I, II, IX, or XII)
-
Tris-SO₄ buffer (pH 7.4)
-
p-Nitrophenyl acetate (B1210297) (p-NPA) as the substrate
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Spectrophotometer
Procedure:
-
Prepare a solution of the CA isoenzyme in the Tris-SO₄ buffer.
-
In a cuvette, mix the buffer, p-NPA solution, and the test compound at various concentrations.
-
Initiate the reaction by adding the CA enzyme solution.
-
Immediately measure the change in absorbance at 348 nm over time (e.g., for 3 minutes) at a constant temperature (e.g., 25°C). The absorbance increases as p-NPA is hydrolyzed to the p-nitrophenolate ion.[6]
-
Determine the initial reaction rates from the linear portion of the absorbance vs. time plot.
-
Calculate the percentage of inhibition and determine the IC₅₀ or Kᵢ values by comparing the rates in the presence and absence of the inhibitor.
Pharmacophore Modeling and Signaling Pathways
Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological activity.[8] This approach is instrumental in virtual screening and lead optimization.
Pharmacophore Model for a Type II Kinase Inhibitor with a Sulfoximine Moiety
While a specific pharmacophore model for a "this compound" is not prevalent in published literature, we can extrapolate from models developed for sulfoximine-based kinase inhibitors. Type II kinase inhibitors bind to the inactive (DFG-out) conformation of the kinase. A representative pharmacophore model for a Tie2 kinase inhibitor highlights the key features.[8]
Caption: A generalized pharmacophore model for a Type II kinase inhibitor.
This model typically includes hydrogen bond donors (HBD) and acceptors (HA) that interact with the kinase hinge region, and hydrophobic (HYD) and aromatic (ARO) features that occupy the hydrophobic pocket. The sulfoximine group can contribute as a hydrogen bond donor and/or acceptor, influencing the binding mode and potency.
Signaling Pathways Targeted by this compound-Based Drug Candidates
Understanding the signaling pathways affected by these drug candidates is crucial for predicting their therapeutic effects and potential side effects.
CDK Signaling Pathway
Many sulfoximine-based inhibitors target cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.[3] Inhibition of CDKs can lead to cell cycle arrest and apoptosis, making them attractive targets for cancer therapy.[9][10]
Caption: Simplified CDK4/6 signaling pathway and the point of intervention for sulfoximine inhibitors.
Carbonic Anhydrase IX and Tumor Hypoxia
Carbonic Anhydrase IX (CA IX) is a transmembrane enzyme that is highly expressed in many types of tumors in response to hypoxia.[11][12] It plays a crucial role in regulating intracellular and extracellular pH, which allows cancer cells to survive and proliferate in the acidic tumor microenvironment.[13]
Caption: The role of Carbonic Anhydrase IX in the tumor hypoxia response and its inhibition.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Sulfilimines: An Underexplored Bioisostere for Drug Design? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Pieces for the Emerging Picture of Sulfoximines in Drug Discovery: Synthesis and Evaluation of Sulfoximine Analogues of Marketed Drugs and Advanced Clinical Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Synthesis, carbonic anhydrase I and II inhibition studies of the 1,3,5-trisubstituted-pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacophore modeling studies of type I and type II kinase inhibitors of Tie2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cyclin-dependent kinase inhibitors (CDKIs) and the DNA damage response: The link between signaling pathways and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cyclin-dependent kinase - Wikipedia [en.wikipedia.org]
- 11. Hypoxia inducible carbonic anhydrase IX, marker of tumour hypoxia, survival pathway and therapy target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Targeting Carbonic Anhydrase IX Activity and Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Carbonic anhydrase IX: A hypoxia-controlled “catalyst” of cell migration - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Sulfimide
This document provides essential, step-by-step guidance for the safe and compliant disposal of sulfimide. Adherence to these procedures is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. This information is intended for researchers, scientists, and drug development professionals who handle this compound.
This compound and its derivatives are organosulfur compounds that require careful handling due to their potential irritant properties and reactivity.[1] Improper disposal can lead to environmental contamination and potential health risks.
I. Personal Protective Equipment (PPE) and Spill Management
Before handling this compound for disposal, it is imperative to be equipped with the appropriate personal protective equipment. In the event of a spill, prompt and correct cleanup is crucial to prevent exposure and contamination.
| PPE Category | Item |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile)[1][2] |
| Eye Protection | Safety glasses with side shields or goggles[2] |
| Respiratory Protection | Dust respirator or approved respirator for powders; all handling should occur within a certified chemical fume hood to prevent inhalation of dust or vapors.[1][2] |
| Body Protection | Laboratory coat and long-sleeved clothing[2] |
Spill Cleanup Protocol:
-
Evacuate and Ventilate : Immediately alert others in the vicinity and ensure the area is well-ventilated.[1]
-
Containment : Prevent the spread of the powder.
-
Cleanup : For small spills, gently sweep up the material, avoiding dust generation. Dampening the powder with water can help minimize dust.[1] For larger spills, use a vacuum cleaner equipped with a HEPA filter.[1]
-
Collection : Place the spilled material and any contaminated cleaning supplies into a clearly labeled, sealed container for hazardous waste.[1]
-
Decontamination : Clean the spill area thoroughly with an appropriate solvent.[1]
II. Step-by-Step Disposal Procedure for this compound
The recommended method for the final disposal of this compound is through a licensed hazardous waste management company.[1]
-
Waste Identification and Classification : Characterize the this compound waste. Note that thermal decomposition can lead to the release of irritating gases and vapors, such as sulfur oxides and nitrogen oxides.[3]
-
Segregation and Collection :
-
Do not mix this compound waste with other waste streams.[2]
-
Collect all this compound waste, including expired compounds, contaminated materials (e.g., weighing boats, gloves), and spill cleanup debris, in a designated, properly labeled hazardous waste container.[1][2]
-
The container must be durable, leak-proof, and have a secure lid.[1]
-
-
Labeling : All waste containers must be clearly and accurately labeled as "Hazardous Waste" and include the full chemical name.[2]
-
Storage :
-
Arranging for Disposal :
-
Documentation : Maintain a detailed log of all hazardous waste generated, including the chemical name, quantity, and date of disposal, as this is often a regulatory requirement.[2]
Important Considerations :
-
Do not dispose of this compound down the drain or in the general waste stream.[1][2]
-
Aqueous solutions containing toxic chemicals must be disposed of through the hazardous waste management program.[4]
III. Experimental Protocols
Currently, there are no standardized, widely accepted experimental protocols for the in-lab neutralization of this compound waste. Due to the potential for hazardous reactions and the release of toxic gases, treatment of this chemical waste should be left to professional hazardous waste management facilities.
IV. This compound Disposal Workflow
Caption: Logical workflow for the proper disposal of this compound waste.
References
Essential Safety and Logistical Guide for Handling Sulfimide
For Immediate Implementation: This document provides critical, step-by-step guidance for the safe handling, storage, and disposal of sulfimide. Adherence to these procedures is essential for ensuring laboratory safety, protecting personnel, and maintaining regulatory compliance. This information is intended for researchers, scientists, and drug development professionals.
This compound, also known as sulfamide, is a white crystalline solid that may cause eye, skin, and respiratory tract irritation.[1] It is also moisture-sensitive and may decompose upon exposure to moist air or water.[1] Due to its potential hazards, a thorough understanding and strict implementation of safety protocols are imperative when handling this compound.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below to inform safe handling and storage procedures.
| Property | Value | Source(s) |
| Synonyms | Sulfamide, Sulfuryl amide, Sulfuric diamide | [1] |
| CAS Number | 7803-58-9 | [2] |
| Molecular Formula | H₄N₂O₂S | [3] |
| Molecular Weight | 96.11 g/mol | [2][3] |
| Appearance | White crystalline powder | [1][3] |
| Melting Point | 90-92 °C (lit.) | [2][4] |
| Density | 1.611 g/mL at 25 °C (lit.) | [2][4] |
| Solubility in Water | 50 mg/mL, clear, colorless to faintly yellow | [2] |
| Stability | Stable under normal temperatures and pressures. May decompose on exposure to moist air or water. | [1] |
| Incompatibilities | Strong acids, strong bases, strong oxidizing agents. | [1] |
| Hazardous Decomposition Products | Nitrogen oxides, oxides of sulfur, ammonia. | [1] |
Personal Protective Equipment (PPE)
The selection and proper use of Personal Protective Equipment (PPE) are the first line of defense against exposure to this compound. The following table outlines the recommended PPE for handling this chemical.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or a face shield. | Protects against dust particles and potential splashes. |
| Skin Protection | Gloves: Chemical-resistant gloves such as Nitrile, Neoprene, or Butyl rubber. Double gloving is recommended for extended handling. Body: A laboratory coat must be worn. For procedures with a high risk of splashing, a chemical-resistant apron over the lab coat is recommended. | Prevents skin contact and irritation. While specific permeation data for this compound is not readily available, nitrile and neoprene gloves generally offer good resistance to a variety of chemicals.[5][6][7] |
| Respiratory Protection | Work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of dust. If a fume hood is not available or if dust levels may exceed exposure limits, a NIOSH-approved respirator is required. A half-mask respirator with N95, R95, or P95 particulate filters is the minimum requirement.[8] For higher concentrations, a full-facepiece respirator with P100 filters or a powered air-purifying respirator (PAPR) should be used.[8] | Protects the respiratory system from irritation due to inhalation of this compound dust.[1] |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound is crucial to minimize risks. The following protocol should be followed:
-
Preparation:
-
Ensure a safety shower and eyewash station are readily accessible.[1]
-
Verify that the work area, preferably a chemical fume hood, is clean and uncluttered.
-
Assemble all necessary equipment and reagents before starting work.
-
Don the appropriate PPE as specified in the table above.
-
-
Handling:
-
Post-Handling:
-
Wash hands thoroughly with soap and water after handling.[1]
-
Clean all equipment and the work area after use.
-
Remove and properly store or dispose of PPE.
-
Spill Management Protocol
In the event of a this compound spill, the following steps should be taken immediately:
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Ventilate: Ensure the area is well-ventilated, if it is safe to do so without spreading the dust.
-
Don Appropriate PPE: If not already wearing it, don the recommended PPE, including respiratory protection.
-
Contain and Clean the Spill:
-
Decontaminate the Area:
-
Wipe the spill area with a damp cloth or paper towels.
-
Follow with a thorough cleaning using soap and water.
-
Collect all cleaning materials as hazardous waste.
-
Disposal Plan
Proper disposal of this compound and contaminated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation and Collection:
-
Collect all this compound waste, including unused product and contaminated materials (e.g., gloves, weighing paper, cleaning materials), in a dedicated and clearly labeled hazardous waste container.[3]
-
The container must be compatible with the chemical, durable, leak-proof, and have a secure lid.[3]
-
-
Storage of Waste:
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide the full chemical name and any available safety data.
-
-
Documentation:
-
Maintain a detailed log of all hazardous waste generated, including the chemical name, quantity, and date of disposal, as required by regulations.
-
Experimental Protocols for Safety Verification
While specific experimental data for this compound is limited, the following standard methodologies can be employed to verify the effectiveness of PPE.
Chemical Permeation Testing of Gloves (Adapted from ASTM F739)
This test determines the breakthrough time and permeation rate of a chemical through a glove material.
-
A sample of the glove material is placed in a test cell, separating a challenge chamber (containing this compound, potentially in a solution) from a collection chamber.
-
The collection side is continuously monitored using analytical techniques (e.g., gas chromatography) to detect the first appearance of the chemical.[9]
-
The time it takes for the chemical to be detected is the breakthrough time.[9]
Particulate Filtration Efficiency of Respirators (Adapted from ASTM F2299)
This method assesses the ability of a respirator's filter to capture airborne particles.
-
A known concentration of an aerosol (e.g., latex spheres) of a specific size is generated and passed through the respirator filter material.[4]
-
The particle concentration is measured before (upstream) and after (downstream) the filter.[4]
-
The percentage of particles captured by the filter is calculated to determine the filtration efficiency.[4]
Workflow Diagrams
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
- 1. chemwhat.com [chemwhat.com]
- 2. Sulfamide 99 7803-58-9 [sigmaaldrich.com]
- 3. getchem.com [getchem.com]
- 4. Sulfamide | 7803-58-9 [chemicalbook.com]
- 5. SULPROFOS | Occupational Safety and Health Administration [osha.gov]
- 6. ansell.com [ansell.com]
- 7. lakeland.com [lakeland.com]
- 8. CDC - NIOSH Pocket Guide to Chemical Hazards - Ammonium sulfamate [cdc.gov]
- 9. Using DuPont's SafeSPEC to Select Personal Protective Equipment (PPE) — MSC Industrial Supply [mscdirect.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
